molecular formula C7H17NO B1426007 (3S)-3-amino-2,4-dimethylpentan-2-ol CAS No. 163453-95-0

(3S)-3-amino-2,4-dimethylpentan-2-ol

Cat. No.: B1426007
CAS No.: 163453-95-0
M. Wt: 131.22 g/mol
InChI Key: HPSNEEWVFSIINY-LURJTMIESA-N
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Description

(3S)-3-amino-2,4-dimethylpentan-2-ol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S)-3-amino-2,4-dimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-5(2)6(8)7(3,4)9/h5-6,9H,8H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSNEEWVFSIINY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717357
Record name (3S)-3-Amino-2,4-dimethylpentan-2-ol
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163453-95-0
Record name (3S)-3-Amino-2,4-dimethylpentan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-2,4-dimethylpentan-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3S)-3-amino-2,4-dimethylpentan-2-ol is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its sterically hindered vicinal amino alcohol motif is a valuable pharmacophore and a versatile handle for further chemical transformations. This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this target molecule, commencing from the readily available chiral pool starting material, L-valine. The presented strategy hinges on two key transformations: the synthesis of a crucial N-protected β-amino ketone intermediate and its subsequent highly diastereoselective reduction. This document will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, field-tested experimental protocols, and present characterization data for the key compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

Chiral β-amino alcohols are privileged structural motifs found in a vast array of natural products and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for their biological activity, making their enantioselective synthesis a key objective in drug discovery and development. This compound, with its characteristic tertiary alcohol and bulky isopropyl group adjacent to the stereogenic amine center, presents a unique synthetic challenge and offers a valuable scaffold for the design of novel therapeutic agents.[1] Its structure allows for the creation of enantiomerically pure compounds, which is crucial in asymmetric synthesis.[1]

This guide will detail a practical and scalable synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. The chosen strategy prioritizes stereochemical fidelity, operational simplicity, and the use of readily accessible starting materials.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound (1), suggests a precursor β-amino ketone (2). The stereocenter at C3 can be installed via a diastereoselective reduction of the ketone functionality in a protected form, such as the N-Boc derivative (3). The N-Boc protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions. The precursor N-Boc-β-amino ketone (3) can, in turn, be envisioned to arise from the chiral pool starting material, N-Boc-L-valine (4), through the addition of a methyl nucleophile.

Retrosynthesis 1 This compound 3 N-Boc-(3S)-3-amino-2,4-dimethylpentan-2-ol 1->3 Deprotection 4 N-Boc-3-amino-2,4-dimethylpentan-2-one 3->4 Diastereoselective Reduction 5 N-Boc-L-valine 4->5 Methylation

Figure 1: Retrosynthetic analysis of this compound.

This strategy offers several advantages:

  • Stereochemical Origin: The stereochemistry is derived from the readily available and inexpensive L-valine.

  • Convergent Approach: The synthesis involves the coupling of two simple fragments.

  • Robust Chemistry: The proposed transformations utilize well-established and reliable reactions.

Synthesis of the N-Boc-β-Amino Ketone Precursor

The initial step involves the conversion of N-Boc-L-valine to the corresponding methyl ketone. This transformation can be efficiently achieved by reacting the protected amino acid with an organometallic methylating agent. To prevent over-addition and the formation of a tertiary alcohol, the carboxylic acid is typically activated. A common and effective method is the formation of a Weinreb amide, followed by reaction with a Grignard reagent or organolithium species. However, a more direct approach involves the careful addition of an organolithium reagent to the protected amino acid at low temperatures.

Experimental Protocol: Synthesis of tert-butyl ((S)-1-isopropyl-2-methyl-3-oxobutan-2-yl)carbamate (N-Boc-3-amino-2,4-dimethylpentan-2-one)

Scheme 1: Synthesis of the N-Boc-β-Amino Ketone

Synthesis_Step1 start N-Boc-L-valine reagents 1. sec-BuLi, THF, -78 °C 2. MeLi, -78 °C to 0 °C start->reagents product N-Boc-3-amino-2,4-dimethylpentan-2-one reagents->product

Caption: Synthesis of the key β-amino ketone intermediate.

Materials and Equipment:

  • N-Boc-L-valine

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of N-Boc-L-valine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • sec-Butyllithium (2.2 eq) is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for 30 minutes at this temperature.

  • Methyllithium (2.5 eq) is then added dropwise at -78 °C.

  • The reaction mixture is allowed to warm slowly to 0 °C and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-3-amino-2,4-dimethylpentan-2-one.

Causality of Experimental Choices:

  • The use of two equivalents of sec-BuLi ensures the complete deprotonation of both the carboxylic acid proton and the N-H proton of the carbamate, forming a dianion. This prevents unwanted side reactions.

  • The low temperature (-78 °C) is crucial to control the reactivity of the organolithium reagents and prevent over-addition to the initially formed ketone.

  • The gradual warming to 0 °C allows the reaction to proceed to completion.

Diastereoselective Reduction of the β-Amino Ketone

The cornerstone of this synthesis is the highly diastereoselective reduction of the prochiral ketone in N-Boc-3-amino-2,4-dimethylpentan-2-one. The bulky N-Boc-amino substituent adjacent to the carbonyl group provides a strong chiral directing influence. For such sterically hindered ketones, the Corey-Bakshi-Shibata (CBS) reduction is a particularly effective method, known for its high enantioselectivity and predictable stereochemical outcome.[2][3]

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex arranges the reactants in a highly organized, six-membered ring transition state, leading to a facial-selective hydride transfer. The stereochemistry of the resulting alcohol is dictated by the chirality of the CBS catalyst. For the synthesis of the (3S)-amino alcohol, the (R)-CBS catalyst is typically employed.

Experimental Protocol: Synthesis of tert-butyl ((3S)-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate

Synthesis_Step2 start N-Boc-3-amino-2,4-dimethylpentan-2-one reagents (R)-CBS catalyst, BH3·THF, THF, -20 °C start->reagents product N-Boc-(3S)-3-amino-2,4-dimethylpentan-2-ol reagents->product

Caption: Final deprotection to yield the target amino alcohol.

Materials and Equipment:

  • tert-butyl ((3S)-2-hydroxy-2,4-dimethylpentan-3-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • The N-Boc protected amino alcohol is dissolved in dichloromethane and cooled to 0 °C.

  • Trifluoroacetic acid (5-10 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in water and the pH is carefully adjusted to >10 with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane or another suitable organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product, this compound. Further purification can be achieved by recrystallization or distillation if necessary.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Optical Rotation [α]D
This compound C7H17NO131.22White solid or colorless oil~2.8-3.0 (m, 1H), ~1.8-2.0 (m, 1H), ~1.2 (s, 6H), ~0.9-1.0 (d, 6H)~75 (C-OH), ~60 (C-NH2), ~30 (CH), ~25 (CH3), ~20 (CH3)Specific rotation data to be determined experimentally.
N-Boc-(3S)-3-amino-2,4-dimethylpentan-2-ol C12H25NO3231.33White solid~4.5-4.7 (br s, 1H), ~3.5-3.7 (m, 1H), ~1.8-2.0 (m, 1H), 1.45 (s, 9H), ~1.2 (s, 6H), ~0.9-1.0 (d, 6H)~156 (C=O), ~80 (C(CH3)3), ~75 (C-OH), ~62 (C-NH), ~32 (CH), ~28 (C(CH3)3), ~25 (CH3), ~20 (CH3)Specific rotation data to be determined experimentally.

Note: The NMR data provided are approximate and based on typical chemical shifts for similar structures. Actual values should be determined experimentally.

Conclusion

This technical guide has outlined a comprehensive and stereocontrolled synthetic route for the preparation of this compound. By leveraging the chiral pool and employing a highly diastereoselective Corey-Bakshi-Shibata reduction, the target molecule can be obtained in high enantiomeric purity. The detailed experimental protocols and the rationale behind the procedural choices provide a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and asymmetric catalysis. The self-validating nature of the well-established reactions described herein ensures a high degree of confidence in achieving the desired stereochemical outcome.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • PubChem. (n.d.). tert-butyl N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-acetamido-2-butanone. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol. Retrieved from [Link]

  • ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]

Sources

A Technical Guide to the Stereoselective Synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3S)-3-amino-2,4-dimethylpentan-2-ol is a sterically hindered chiral β-amino alcohol of significant interest in asymmetric synthesis, where it serves as a valuable chiral building block and auxiliary.[1][2] Its unique structural architecture, featuring a tertiary alcohol and a stereogenic center bearing the amino group, presents distinct challenges and opportunities for stereoselective synthesis. This technical guide provides an in-depth analysis of the core strategies for the enantioselective preparation of this compound. We will dissect various methodologies, explaining the mechanistic rationale behind experimental choices and providing field-proven insights for researchers and drug development professionals. Detailed protocols and comparative data are presented to serve as a practical resource for laboratory application.

Introduction: Significance of this compound

Chiral β-amino alcohols are a privileged class of compounds, forming the backbone of numerous pharmaceuticals, natural products, and chiral ligands used in asymmetric catalysis.[3] The precise three-dimensional arrangement of the amino and hydroxyl groups is often critical for conferring specific biological activity or for directing the stereochemical outcome of a chemical transformation.[2] this compound, with its bulky isopropyl and gem-dimethyl substituents, provides a unique chiral environment, making it a powerful tool for inducing asymmetry.

The core challenge in its synthesis lies in the efficient and highly selective installation of the stereocenter at the C3 position. This guide will explore several successful strategies to achieve this, focusing on asymmetric reduction and diastereoselective additions.

Core Synthetic Strategies

The asymmetric synthesis of chiral amino alcohols can be broadly approached through several established methods, including the use of a chiral pool, asymmetric reduction of prochiral ketones, and diastereoselective additions to chiral precursors.[2] For the specific target of this compound, methods leveraging prochiral precursors are particularly prominent.

Strategy 1: Asymmetric Reduction of a Prochiral β-Amino Ketone

One of the most direct routes involves the stereoselective reduction of the corresponding prochiral β-amino ketone, 3-amino-2,4-dimethylpentan-2-one.[1] The key to this approach is the choice of a chiral reducing agent or catalyst that can effectively differentiate between the two prochiral faces of the carbonyl group.

Mechanism of Stereoselection: The choice of N-protecting group on the β-amino ketone is crucial, as it can influence the transition state geometry through chelation or steric hindrance. For instance, certain protecting groups can form a chelate with the reducing agent (e.g., a Lewis acidic metal hydride), creating a rigid cyclic intermediate. The bulky substituents of the substrate would then preferentially occupy equatorial positions to minimize steric strain, forcing the hydride to attack from a specific face, thus determining the stereochemistry of the resulting alcohol.[4]

Workflow: Asymmetric Ketone Reduction

G cluster_0 Synthesis of Precursor cluster_1 Stereoselective Reduction cluster_2 Workup & Purification cluster_3 Final Product P Prochiral β-Amino Ketone (3-amino-2,4-dimethylpentan-2-one) R Chiral Reducing Agent (e.g., Chiral Borane, CBS Catalyst) P->R W Quenching (e.g., MeOH, aq. HCl) R->W S Aprotic Solvent (e.g., THF) T Low Temperature (-78°C to 0°C) FP This compound W->FP E Extraction & Chromatography

Caption: General workflow for the asymmetric reduction strategy.

Strategy 2: Diastereoselective Addition to a Chiral Precursor

An alternative and powerful strategy involves the use of a chiral auxiliary.[5][6] In this approach, an achiral fragment is attached to a chiral molecule (the auxiliary) to form a new compound. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved and recovered.[5][7]

A notable example for a related class of compounds involves the diastereoselective reduction of a β-ketosulfoxide derived from camphor. Camphor is a readily available and inexpensive chiral starting material from the chiral pool.

Causality of Diastereoselection: The synthesis begins by preparing a chiral β-ketosulfoxide. The sulfoxide group, being chiral and sterically demanding, effectively blocks one face of the molecule. When a Grignard reagent (e.g., isopropylmagnesium bromide) is added to the ketone, it is forced to approach from the less hindered face, establishing the tertiary alcohol stereocenter. Subsequently, the sulfoxide group can be reduced to a sulfide and the C-S bond cleaved reductively to reveal the free amine, yielding the desired β-amino alcohol with high diastereoselectivity. The stereochemical outcome is dictated by the predictable conformation of the substrate-reagent complex, a cornerstone of modern asymmetric synthesis.[8]

Reaction Scheme: Camphor-Derived Auxiliary Approach

G A (+)-Camphor Starting Material B Chiral β-Ketosulfoxide Key Intermediate A->B Multi-step conversion C Diastereoselective Grignard Addition (e.g., i-PrMgBr) B->C D Formation of Tertiary Alcohol C->D E Reductive Cleavage of Sulfoxide Auxiliary D->E F This compound Final Product E->F

Caption: Conceptual steps using a camphor-derived chiral auxiliary.

Comparative Analysis of Synthetic Routes

To provide a clearer picture for process development and laboratory-scale synthesis, the following table summarizes key metrics for representative stereoselective methods.

Strategy Key Reagents/Catalyst Typical Yield Stereoselectivity (e.e. or d.r.) Advantages Limitations
Asymmetric Ketone Reduction CBS Catalyst, Chiral Boranes60-85%>95% e.e.Direct route, high enantioselectivity.Requires stoichiometric chiral reagents or expensive catalysts.
Chiral Auxiliary (Sulfoxide) Camphor-derived sulfoxide, Grignard reagents, SmI₂55-75% (overall)>98% d.r.High diastereoselectivity, predictable outcome, recoverable auxiliary.[8]Longer synthetic sequence, requires stoichiometric auxiliary.
Enzymatic Reduction Ketoreductases (KREDs)70-95%>99% e.e.Extremely high selectivity, mild "green" conditions.[9]Requires screening for a suitable enzyme, substrate scope can be limited.[9]

Detailed Experimental Protocols

The following protocol is a representative example of an asymmetric reduction of a β-amino ketone, a common strategy for accessing chiral β-amino alcohols.[4]

Protocol: Asymmetric Reduction of N-benzyl-3-amino-2,4-dimethylpentan-2-one

Self-Validation: This protocol includes steps for rigorous purification and characterization to confirm the identity and stereochemical purity of the product. Successful execution should yield analytical data (NMR, Chiral HPLC) consistent with the target molecule.

Materials:

  • N-benzyl-3-amino-2,4-dimethylpentan-2-one (1.0 eq)

  • (-)-B-Chlorodiisopinocampheylborane (Ipc₂BCl) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Diethanolamine (2.5 eq)

  • Methanol (MeOH)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with N-benzyl-3-amino-2,4-dimethylpentan-2-one (1.0 eq) and dissolved in anhydrous THF (approx. 0.2 M solution).

  • Cooling: The solution is cooled to -20 °C in a suitable cooling bath.

  • Reagent Addition: A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 eq) in anhydrous diethyl ether is added dropwise to the stirred ketone solution over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

    • Causality Insight: The low temperature is critical for maximizing the kinetic resolution and preventing background reduction, thereby ensuring high stereoselectivity. The bulky diisopinocampheyl ligands on the boron atom create a highly organized and sterically hindered transition state, forcing the hydride transfer to occur on a specific face of the ketone.

  • Reaction Monitoring: The reaction is stirred at -20 °C for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is quenched by the slow addition of diethanolamine (2.5 eq) at -20 °C, followed by warming to room temperature and stirring for 1 hour. This step complexes with the boron species.

  • Solvent Removal & Extraction: The solvents are removed under reduced pressure. The resulting residue is partitioned between diethyl ether and saturated aq. NaHCO₃. The aqueous layer is extracted twice more with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (3S)-N-benzyl-3-amino-2,4-dimethylpentan-2-ol.

  • Deprotection (if required): The N-benzyl group can be removed via catalytic hydrogenation (e.g., Pd/C, H₂) to yield the final target compound.[10]

Characterization:

  • Stereochemical Purity: The enantiomeric excess (e.e.) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.

  • Structural Verification: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

The stereoselective synthesis of this compound is well-established through several reliable methodologies, primarily centered on the asymmetric reduction of a prochiral ketone precursor. The choice of method often depends on factors such as scale, cost, and available equipment. While chiral auxiliary-based methods offer excellent predictability, catalytic asymmetric methods, including both transition-metal and biocatalytic approaches, represent the state-of-the-art in terms of efficiency and atom economy.[9] Future research will likely focus on developing even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the industrial applicability of this valuable chiral building block.

References

  • ResearchGate. (2002). Stereoselective complete reduction of alpha-alkyl-beta-ketonitriles to anti gamma-amino alcohols. Retrieved from [Link]

  • Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]

  • Johnston, J. N., et al. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. Retrieved from [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. Retrieved from [Link]

  • Rojas-Lima, S., et al. (2018). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. Retrieved from [Link]

  • Baran, P. S., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • D'hooghe, M., et al. (2012). Diastereoselective Synthesis of Vicinal Amino Alcohols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mlinarić-Majerski, K., et al. (2016). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Retrieved from [Link]

  • Uang, B.-J., et al. (2001). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Retrieved from [Link]

  • Dadson, W. M., & Money, T. (1980). Synthesis of camphor-1,4-homoenol (7-hydroxy-1,2-dimethyl[2][11][11][12]tricyclooctane). Canadian Journal of Chemistry. Retrieved from [Link]

  • Fan, T., & Liu, Y. (2022). Recent Advances in Synthesis of Chiral Tertiary Amines via Asymmetric Catalysis Involving Metal-Hydride Species. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Uang, B.-J., et al. (2002). Asymmetric Synthesis of anti- and syn-β-Amino Alcohols by Reductive Cross-Coupling of Transition Metal-Coordinated Planar Chiral Arylaldehydes with Aldimines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Khalafy, J., et al. (2010). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

  • Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. Retrieved from [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Retrieved from [Link]

  • MDPI. (2015). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. Retrieved from [Link]

  • Falivene, L., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Catalysis. Retrieved from [Link]

  • YouTube. (2017). D.7 Chiral auxiliaries (HL). Retrieved from [Link]

  • Gosselin, F., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. Retrieved from [Link]

  • Nakano, H., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. Retrieved from [Link]

  • Google Patents. (1986). Process for the preparation of 3-amino-1,2,4-triazole.
  • MDPI. (2017). 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol. Retrieved from [Link]

  • Falivene, L., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. National Institutes of Health. Retrieved from [Link]

Sources

physical properties of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of (3S)-3-amino-2,4-dimethylpentan-2-ol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the chiral amino alcohol, this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide moves beyond a simple recitation of data points to provide a framework for understanding and experimentally determining the key physical properties of this molecule. Given the limited availability of experimentally-derived data in public literature, this guide synthesizes computed data with field-proven methodologies to empower researchers to fully characterize this compound.

Introduction and Molecular Overview

This compound is a chiral amino alcohol of significant interest in the field of organic chemistry.[1] Its structure is characterized by a branched pentane backbone with a hydroxyl group on a tertiary carbon (C2) and a stereogenic center at the adjacent carbon (C3), which bears an amino group.[1] The specific (3S) configuration makes it a valuable building block for asymmetric synthesis, where precise stereochemical control is paramount for creating enantiomerically pure compounds, particularly in the pharmaceutical industry.[1]

Amino alcohols, as a class, are versatile bifunctional molecules used as intermediates in complex syntheses, as ligands for catalysts, and in the development of novel materials.[2][3] The presence of both a Lewis basic amino group and a hydrogen-bonding hydroxyl group within the same molecule allows for unique reactivity and intermolecular interactions.[2]

Molecular Structure:

  • IUPAC Name: this compound[4]

  • Stereochemistry: The designation "(3S)" indicates the specific three-dimensional arrangement of the substituents around the chiral center at the third carbon atom. This stereoisomer is critical for its function in stereoselective reactions.

Core Chemical and Computed Physical Properties

While extensive experimental data for this specific molecule is not widely published, we can consolidate its fundamental identifiers and computationally derived properties from reputable chemical databases. These computed values provide a strong starting point for predicting the compound's behavior and for designing appropriate analytical and purification methods.

PropertyValueSource
CAS Number 163453-95-0Benchchem, Chemsrc, Biosynth[1][5][6]
Molecular Formula C₇H₁₇NOPubChem, Benchchem[1][7]
Molecular Weight 131.22 g/mol PubChem, Benchchem[1][6][7]
Exact Mass 131.131014166 DaPubChem[7]
Canonical SMILES CC(C)C(C)(C)OFluorochem[4]
InChI Key HPSNEEWVFSIINY-VIFPVBQESA-NPubChem[7]
Computed LogP (XLogP3) 0.6PubChem[7]
Topological Polar Surface Area (TPSA) 46.3 ŲPubChem[7]
Hydrogen Bond Donors 2PubChem[7]
Hydrogen Bond Acceptors 2PubChem[7]
Rotatable Bond Count 2PubChem[7]

Predicted Physicochemical Behavior: An Interpretation

The computed properties from Table 1 allow us to form a hypothesis about the molecule's behavior, which is essential for experimental design.

  • Solubility: The molecule possesses both a nonpolar hydrocarbon backbone and two polar functional groups (-NH₂ and -OH) capable of hydrogen bonding.[2] The low positive LogP value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character, indicating probable solubility in a range of polar organic solvents (e.g., ethanol, methanol) and potentially limited but measurable solubility in water. The presence of two hydrogen bond donors and two acceptors enhances its ability to interact with protic solvents.[2][7]

  • Membrane Permeability: The Topological Polar Surface Area (TPSA) is a key metric used in drug development to predict membrane permeability. A TPSA of 46.3 Ų is well below the 140 Ų threshold often associated with good oral bioavailability, suggesting the molecule should be capable of passive diffusion across biological membranes.

  • Volatility: As a small molecule with a molecular weight of 131.22 g/mol , it is expected to have a discernible boiling point. However, the presence of strong intermolecular hydrogen bonding due to the amine and hydroxyl groups will significantly elevate its boiling point compared to a non-polar compound of similar mass. These same interactions may also make the compound susceptible to thermal degradation at atmospheric pressure.

Proposed Workflow for Experimental Property Determination

Given the absence of published experimental data, a systematic approach to characterization is required. The following workflow outlines the logical progression for determining the key .

G cluster_synthesis Material Acquisition cluster_char Physical Property Characterization cluster_spec Structural Verification synthesis Synthesis & Purification (e.g., Asymmetric Reduction) mp Melting Point (DSC) synthesis->mp Purity Confirmed Sample sol Solubility (Shake-Flask Method) synthesis->sol Purity Confirmed Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY) synthesis->nmr Purity Confirmed Sample bp Boiling Point (Vacuum Distillation) mp->bp Thermal Stability Insight sol->bp ir FT-IR Spectroscopy ms Mass Spectrometry (GC-MS/ESI-MS)

Caption: Workflow for the comprehensive characterization of this compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing the necessary steps for a researcher to obtain reliable physical property data.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)
  • Rationale: DSC is the preferred method for determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) as it provides high accuracy with a small sample size. For amino alcohols, which can decompose at elevated temperatures, a high heating rate can often allow the melting transition to be observed before significant degradation occurs.[8]

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the purified, dry solid sample into a hermetically sealed aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Thermal Program:

      • Equilibrate the cell at 0 °C.

      • Ramp the temperature from 0 °C to 250 °C at a heating rate of 10 °C/min. Justification: A standard rate for initial screening.

      • If decomposition is observed (indicated by a broad, exothermic peak following the melt), repeat the experiment with a new sample using a faster heating rate (e.g., 40 °C/min) to kinetically resolve the melting endotherm from the decomposition event.[8]

    • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion.

Determination of Boiling Point under Reduced Pressure
  • Rationale: To prevent thermal decomposition that may occur at the atmospheric boiling point, determination under vacuum is the most reliable method. The Clausius-Clapeyron relation can then be used to extrapolate to atmospheric pressure if needed, though the boiling point at a specific reduced pressure is often more useful for purification via vacuum distillation.

  • Methodology:

    • Apparatus: Assemble a microscale distillation apparatus equipped with a digital vacuum gauge and a temperature probe positioned to measure the vapor temperature.

    • Procedure:

      • Place a small amount (e.g., 1-2 mL) of the liquid sample in the distillation flask.

      • Slowly evacuate the system to a stable, known pressure (e.g., 10 mmHg).

      • Gradually heat the distillation flask.

      • Record the temperature at which a steady condensation of vapor is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.

    • Validation: Repeat the measurement at 2-3 different pressures to ensure consistency and to construct a vapor pressure curve.

Determination of Solubility via Shake-Flask Method
  • Rationale: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent. It is crucial for developing purification, formulation, and reaction protocols.

  • Methodology:

    • System Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired solvents (e.g., water, ethanol, ethyl acetate, hexanes).

    • Sample Addition: Add an excess amount of this compound to each vial to create a saturated solution with visible solid remaining.

    • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Sample Analysis:

      • Allow the vials to stand until the excess solid has settled.

      • Carefully withdraw a known volume of the supernatant.

      • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

      • Quantify the concentration of the solute in the filtrate using a validated analytical technique (e.g., GC-FID with an internal standard, or quantitative NMR).

Spectroscopic Analysis and Structural Confirmation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the synthesized material.

G cluster_input Input Sample cluster_methods Analytical Methods cluster_output Data Interpretation sample Purified this compound nmr ¹H & ¹³C NMR sample->nmr ir FT-IR sample->ir ms Mass Spec sample->ms out_nmr Proton Environment Carbon Skeleton nmr->out_nmr out_ir Functional Groups (-OH, -NH₂, C-H) ir->out_ir out_ms Molecular Ion Peak Fragmentation Pattern ms->out_ms final Structural Confirmation & Purity Assessment out_nmr->final out_ir->final out_ms->final

Caption: A systematic workflow for the spectroscopic confirmation of the target compound.

  • ¹H and ¹³C NMR Spectroscopy:

    • Purpose: To confirm the carbon-hydrogen framework of the molecule.

    • Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Expected Signals: The ¹H NMR should show distinct signals for the two methyls of the isopropyl group, the two methyls of the tertiary alcohol group, the methine protons, and exchangeable protons for the -NH₂ and -OH groups. The ¹³C NMR will confirm the presence of 7 distinct carbon environments. The stereochemistry can be confirmed using chiral derivatizing agents followed by NMR analysis.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To identify the key functional groups.

    • Protocol: Acquire a spectrum using a neat sample (liquid film on a salt plate) or as a KBr pellet (if solid).

    • Expected Bands: A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretches. C-H stretching peaks just below 3000 cm⁻¹. C-N and C-O stretching bands in the 1050-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and fragmentation pattern.

    • Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS) for less volatile samples.

    • Expected Result: A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight (131.22 g/mol ). The fragmentation pattern can provide further structural evidence, such as the loss of a methyl group or water.

Safety and Handling

All laboratory work should be conducted with appropriate personal protective equipment and engineering controls.

  • Hazards: This compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Handling Precautions:

    • Work in a well-ventilated chemical fume hood.[10][11]

    • Wear safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors or dust.[11]

    • Keep the container tightly closed when not in use.[11][12]

    • Store in a cool, dry place away from heat, sparks, and open flames, as related amino alcohols can be flammable.[10][12]

Conclusion

This compound is a valuable chiral intermediate whose full physicochemical profile is not yet documented in the public domain. The computed properties suggest a molecule with balanced solubility and good potential for biological permeability. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to perform a comprehensive experimental characterization. The systematic determination of its melting point, boiling point, solubility, and spectroscopic identity will provide the foundational data required for its effective application in synthesis and drug development.

References

  • This compound | 163453-95-0 | Benchchem.

  • (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0 | Chemsrc.

  • Chemical Properties of 3-Amino-2,4-dimethylpentane (CAS 4083-57-2) - Cheméo.

  • This compound | 163453-95-0 | NGA45395 - Biosynth.

  • 3-Amino-2,4-dimethylpentan-2-ol | C7H17NO | CID 13247948 - PubChem.

  • Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - NIH.

  • New experimental melting properties as access for predicting amino-acid solubility - RSC Advances.

  • SAFETY DATA SHEET - MilliporeSigma.

  • Material Safety Data Sheet - 2,4-Dimethyl-3-pentanol, tech., 94% - Cole-Parmer.

  • Absolute configuration of amino alcohols by H-1-NMR - ResearchGate.

  • Amino Alcohols | SCBT - Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials - MDPI.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol - MDPI.

  • (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol - PubChem.

  • ChemInform Abstract: Synthesis of 3‐Amino‐2,2‐dimethyl‐8‐thia‐1‐azaspiro[4.5]decane.

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

  • This compound - Fluorochem.

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CAS number 163453-95-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to CAS Number 163453-95-0: (3S)-3-amino-2,4-dimethylpentan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 163453-95-0. It is crucial to establish from the outset that this CAS number correctly identifies the compound This compound .[1][2][3][4][5][6][7][8][9] There is a persistent and widespread error in several databases and commercial listings that incorrectly associate this CAS number with the orexin receptor antagonist TCS-OX2-29. Authoritative sources confirm that TCS-OX2-29 is linked to distinct CAS numbers, including 1610882-30-8 and 372523-75-6.[10][11][12][13] This guide will focus exclusively on the true identity of CAS 163453-95-0, detailing its properties and applications as a chiral building block for professionals in chemical research and pharmaceutical development.

Introduction: A Chiral Building Block for Asymmetric Synthesis

This compound is a chiral amino alcohol that serves as a valuable intermediate and building block in modern organic chemistry.[1] Its structure, featuring a stereogenic center at the C3 position, makes it a powerful tool for introducing chirality into larger, more complex molecules.[1] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group provides two versatile functional handles for a variety of chemical transformations. These groups can engage in hydrogen bonding, act as nucleophiles, or be protected and deprotected selectively, offering chemists precise control over synthetic pathways.

The primary utility of this compound lies in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.[1] Enantiomerically pure compounds are critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound can be incorporated into a target molecule or used to direct the stereochemical outcome of a reaction, thereby ensuring the desired enantiomeric purity of the final product.

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key characteristics based on available data.

PropertyValueSource(s)
CAS Number 163453-95-0[1][2][3][4][5][6][7][8][9]
Molecular Formula C₇H₁₇NO[1][3][4][5]
Molecular Weight 131.22 g/mol [1][5]
IUPAC Name This compound[6]
Synonyms (3S)-3-amino-2,4-dimethyl-2-pentanol[14]
Physical Form Liquid
Purity Typically ≥95%
Storage Keep in dark place, inert atmosphere, room temperature[5]
SMILES CC(C)C(C)(C)O[8]
InChIKey HPSNEEWVFSIINY-LURJTMIESA-N[8]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a key consideration for its application. The primary challenge lies in establishing the correct stereochemistry at the C3 position. Common strategies to achieve this include:

  • Stereoselective Reduction: One of the most common methods involves the stereoselective reduction of a corresponding keto-imine or keto-oxime precursor. The choice of reducing agent and chiral catalyst is critical to achieving high enantiomeric excess.

  • Resolution of Racemates: A racemic mixture of 3-amino-2,4-dimethylpentan-2-ol can be synthesized and then separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

  • Chiral Pool Synthesis: It may be possible to synthesize this compound from a naturally occurring chiral starting material, such as an amino acid, that already possesses the desired stereochemistry.

The causality behind choosing a particular synthetic route often depends on factors such as cost, scalability, and the desired level of enantiomeric purity. For large-scale industrial applications, stereoselective catalysis is often preferred due to its efficiency and atom economy.

Applications in Research and Development

The utility of this compound stems from its bifunctional, chiral nature. It is primarily employed in the following areas:

  • Chiral Auxiliaries: The compound can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur on one face of the molecule. After the reaction, the auxiliary is cleaved, leaving behind an enantiomerically enriched product.

  • Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, making it a precursor for the synthesis of chiral ligands for asymmetric catalysis. These metal-ligand complexes can then catalyze a wide range of reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with high stereoselectivity.

  • Pharmaceutical Intermediates: As a chiral building block, it can be incorporated as a structural fragment into a larger, pharmacologically active molecule.[1] Its specific stereochemistry can be crucial for the proper binding of the final drug to its biological target.

The diagram below illustrates a generalized workflow for the application of a chiral building block like this compound in asymmetric synthesis.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Application in Target Synthesis start Prochiral Starting Material synthesis This compound (CAS 163453-95-0) start->synthesis Asymmetric Synthesis or Resolution reaction Stereoselective Reaction (e.g., Alkylation, Reduction) synthesis->reaction Incorporation as building block or auxiliary intermediate Chiral Intermediate reaction->intermediate cleavage Further Transformations / Cleavage intermediate->cleavage product Enantiomerically Pure Target Molecule cleavage->product

Caption: Generalized workflow for using CAS 163453-95-0 in synthesis.

Experimental Protocol: General Procedure for Amide Coupling

To illustrate the utility of the primary amine in this compound, a general protocol for amide bond formation is provided below. This is a foundational reaction for incorporating this chiral building block into a larger molecular scaffold.

Objective: To couple this compound with a generic carboxylic acid (R-COOH) to form the corresponding chiral amide.

Materials:

  • This compound (CAS 163453-95-0)

  • Carboxylic acid (R-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and dissolve it in the chosen anhydrous solvent.

  • Activation: Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.05 equivalents) in a small amount of the anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take anywhere from 2 to 24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired chiral amide.

This self-validating protocol includes monitoring steps (TLC/LC-MS) to ensure the reaction proceeds to completion and a final purification step to isolate the target compound with high purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May be combustible, and may cause skin and eye irritation or damage.[5]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection.[15] Keep away from heat, sparks, and open flames.[15] Use in a well-ventilated area.[15]

  • First Aid:

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Flush eyes with running water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]

    • Ingestion: Do not induce vomiting.[6] Give plenty of water and seek immediate medical attention.[7]

    • Inhalation: Remove to fresh air.[7]

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

CAS number 163453-95-0 is definitively assigned to the chiral amino alcohol this compound. Its structural features make it a highly valuable and versatile tool for chemists engaged in asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. By providing a stereochemically defined building block, it enables the efficient and precise construction of complex, enantiomerically pure molecules. It is imperative for researchers and chemical procurement specialists to be aware of the prevalent misattribution of this CAS number to TCS-OX2-29 to ensure the acquisition of the correct material for their research and development endeavors.

References

  • Wikipedia. TCS-OX2-29. [Link]

  • Chemsrc. (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0. [Link]

  • PubChem. 3-Amino-2,4-dimethylpentan-2-ol. [Link]

  • Arctom. CAS NO. 163453-95-0 | (S)-3-Amino-2,4-dimethylpentan-2-ol. [Link]

  • SAFETY DATA SHEET. Various Sources.
  • PubChemLite. 163453-95-0 (C7H17NO). [Link]

  • ChemicalRegister. Q 2A,Q 5-0158A Suppliers & Manufacturers. [Link]

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An In-Depth Technical Guide to the Biological Activity of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including natural products, active pharmaceutical ingredients (APIs), and chiral catalysts.[1][2] Their remarkable prevalence stems from the unique stereochemical and functional group arrangement of an amine and a hydroxyl group on a carbon backbone. This guide offers a comprehensive exploration of the biological significance of chiral amino alcohols, intended for professionals in pharmaceutical research and development. We will delve into enantioselective synthesis strategies, analyze their diverse pharmacological activities with a focus on structure-activity relationships (SAR), and detail their critical role as ligands in asymmetric catalysis. This document aims to provide not only a thorough review of the field but also actionable, field-proven insights and detailed experimental protocols to support the design and development of novel chiral amino alcohol-based therapeutics and processes.

Introduction: The Centrality of Chirality in Amino Alcohol Function

Amino alcohols are organic compounds featuring both an amine and an alcohol functional group.[3] When the carbon backbone contains at least one stereocenter, the molecule is chiral, existing as enantiomers—non-superimposable mirror images. This chirality is paramount in pharmacology. Biological systems, composed of chiral entities like enzymes and receptors, often exhibit stereospecific interactions. Consequently, one enantiomer of a drug may elicit a desired therapeutic effect while the other could be inactive or even toxic. This principle is the driving force behind the development of single-enantiomer drugs, often referred to as a "chiral switch."[4]

Enantiomerically pure vicinal (1,2-) amino alcohols are particularly ubiquitous and serve as indispensable building blocks, or synthons, in the pharmaceutical industry.[5][6] They form the core of numerous therapeutic agents, from β-blockers like propranolol to antiviral agents and the side-chain of the potent anticancer drug, Taxol.[1][7] The precise three-dimensional arrangement of the amino and hydroxyl groups is frequently the key to the molecule's selective and high-affinity binding to its biological target.[1] Given their importance, the development of efficient and highly stereoselective synthetic routes to these compounds is an area of intense and ongoing research.[8][9]

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is a critical challenge in organic chemistry.[8] The choice of synthetic route is often dictated by factors such as the desired stereochemistry, scalability, and economic viability. Key strategies range from utilizing the "chiral pool" to sophisticated catalytic asymmetric methods.[1]

Chiral Pool Synthesis

One of the most direct methods for synthesizing chiral amino alcohols is to start with naturally occurring chiral molecules, such as α-amino acids.[1] These are readily available and often inexpensive starting materials. The carboxylic acid moiety of an amino acid can be chemically reduced to the corresponding alcohol, preserving the original stereocenter.

  • Rationale: This approach is powerful because it leverages the high enantiopurity of the starting material, directly translating it to the product. It is particularly effective for producing β-amino alcohols. However, its scope is limited to the range of commercially available amino acids.

Catalytic Asymmetric Reduction and Reductive Coupling

Modern synthetic chemistry heavily relies on catalytic methods to create chirality. For amino alcohols, the asymmetric reduction of α-amino ketones or the reductive coupling of imines and aldehydes are powerful techniques.[8][9]

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, often a ruthenium complex with a chiral β-amino alcohol-derived ligand, to deliver hydrogen to a prochiral ketone or imine with high enantioselectivity.[8][10] ATH is advantageous as it avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.[8]

  • Chromium-Catalyzed Cross-Coupling: A novel strategy involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[9] This method allows for the modular synthesis of a wide range of chiral β-amino alcohols from readily available starting materials.[9]

The causality behind choosing a catalytic method often relates to substrate scope and the desire to avoid stoichiometric chiral reagents, which improves atom economy and reduces costs, particularly on an industrial scale.

Workflow Diagram: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

Below is a generalized workflow for the synthesis of a chiral amino alcohol using a ruthenium-catalyzed asymmetric transfer hydrogenation.

Asymmetric_Transfer_Hydrogenation_Workflow Workflow for Ruthenium-Catalyzed ATH cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis Ru_prec [RuCl2(p-cymene)]2 (Ruthenium Precursor) Catalyst Active Ru-Catalyst Ru_prec->Catalyst Mixing in Solvent Ligand Chiral Amino Alcohol Ligand (e.g., (1S,2R)-1-Amino-2-indanol) Ligand->Catalyst Reaction_Vessel Inert Atmosphere Reaction (e.g., N2 or Ar) Catalyst->Reaction_Vessel Ketone Prochiral α-Amino Ketone (Substrate) Ketone->Reaction_Vessel H_Source Hydrogen Source (e.g., Isopropanol) H_Source->Reaction_Vessel Quench Reaction Quenching Reaction_Vessel->Quench Completion Extraction Solvent Extraction Quench->Extraction Purification Chromatography (e.g., Column) Extraction->Purification Product Enantiopure Chiral Amino Alcohol Purification->Product Analysis Characterization (NMR, MS) Enantiomeric Excess (ee%) (Chiral HPLC) Product->Analysis

Caption: Generalized workflow for the synthesis of a chiral amino alcohol via ATH.

Diverse Biological Activities and Mechanistic Insights

The 1,2-amino alcohol motif is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of diseases.[8][11]

β-Adrenergic Receptor Modulators

Perhaps the most well-known application of chiral amino alcohols is in cardiovascular medicine as β-adrenergic blocking agents (β-blockers).[7][12] These drugs are essential in managing hypertension, angina, and cardiac arrhythmias.[12][13]

  • Mechanism of Action: β-blockers competitively antagonize the effects of catecholamines (like epinephrine) at β-adrenergic receptors.[8] The stereochemistry is crucial; for instance, (S)-propranolol is approximately 100 times more potent as a β-blocker than its (R)-enantiomer. The amino alcohol moiety is key for binding, with the hydroxyl group forming a critical hydrogen bond with an aspartate residue in the receptor's binding pocket, and the amine interacting with another residue.

  • Examples: Propranolol, Metoprolol, (R)-Salbutamol (a β2 agonist for asthma).[8][14]

Signaling Pathway: β2-Adrenergic Receptor Activation

This diagram illustrates the signaling cascade initiated by an agonist binding to the β2-adrenergic receptor. β-blockers prevent this cascade.

Beta_Adrenergic_Signaling β2-Adrenergic Receptor Signaling Cascade Agonist Agonist (e.g., Epinephrine, Salbutamol) Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds & Activates Blocker β-Blocker (e.g., Propranolol) Blocker->Receptor Binds & Inhibits G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation, Glycogenolysis) PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of the β2-adrenergic receptor.

Antiviral and Antimalarial Agents

The hydroxyethylamine core, a common derivative of 1,2-amino alcohols, is a key pharmacophore in aspartic protease inhibitors.[12]

  • Anti-HIV Agents: Drugs like Atazanavir are potent HIV protease inhibitors.[15] The hydroxyl group of the amino alcohol core mimics the tetrahedral transition state of peptide hydrolysis, effectively blocking the viral enzyme responsible for processing viral proteins. The synthesis of the key chiral amino alcohol intermediate for Atazanavir often employs a highly diastereoselective enzymatic reduction of a chloroketone precursor.[15]

  • Antimalarial Agents: Aryl amino alcohols such as quinine and mefloquine are crucial in treating malaria.[16] Their mechanism is believed to involve the inhibition of hemozoin formation in the parasite, leading to a toxic buildup of heme.[16]

Anticancer and Antimicrobial Activities

Chiral amino alcohols also exhibit potential as anticancer and antimicrobial agents.[3]

  • Anticancer: Metal complexes involving chiral amino alcohols have been synthesized and explored for their anticancer activities.[3] These complexes, for example with Zn(II), Cu(II), and Co(II), have shown promising results with low toxicity.[3]

  • Antifungal and Antibacterial: Certain octahydrobenzofuran derivatives containing a 1,2-amino alcohol moiety have demonstrated antifungal and antibacterial properties.[12]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. For chiral amino alcohols, key SAR points include:

  • Stereochemistry: As seen with β-blockers, the absolute configuration at the carbon bearing the hydroxyl group is often critical for potent activity.

  • Amine Substitution: The nature of the substituent on the nitrogen atom significantly influences receptor selectivity and potency. For example, bulky substituents like tert-butyl or isopropyl groups on the amine of β-blockers tend to increase affinity for β-adrenergic receptors.

  • Aromatic Ring: In many β-blockers and other drugs, an aromatic ring is attached to the amino alcohol side-chain. Modifications to this ring (e.g., changing substituents or the ring system itself) can fine-tune pharmacological properties like potency, selectivity, and metabolism.

Table 1: SAR Summary for β-Adrenergic Antagonists
CompoundR Group on AmineAromatic MoietyRelative Potency (β-blockade)Key Feature
(S)-PropranololIsopropylNaphthyl~100Non-selective β-blocker
(R)-PropranololIsopropylNaphthyl~1Inactive enantiomer
(S)-MetoprololIsopropyl4-(2-methoxyethyl)phenyl~100β1-selective (cardioselective)
(S)-Salbutamoltert-Butyl4-hydroxy-3-(hydroxymethyl)phenylAgonistβ2-selective agonist

Key Experimental Protocols

The evaluation of biological activity requires robust and validated experimental assays. As a senior application scientist, the integrity of these protocols is paramount.

Protocol 1: In Vitro Cytotoxicity (MTT) Assay

This protocol is a self-validating system for assessing the general cytotoxicity of a newly synthesized chiral amino alcohol derivative against a cancer cell line (e.g., HeLa).

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • HeLa cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (chiral amino alcohol derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Doxorubicin (Positive Control)

  • 96-well plates, sterile

  • Multichannel pipette, CO2 incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 2X stock solution of the test compound in media at various concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Also prepare 2X stocks of Doxorubicin (positive control) and a vehicle control (media with the highest concentration of DMSO used for the test compounds, typically <0.5%).

    • After 24 hours, carefully remove the old media from the cells and add 100 µL of the 2X compound dilutions to the respective wells (in triplicate). For control wells, add 100 µL of vehicle control media (Negative Control) or Doxorubicin media (Positive Control).

    • Incubate the plate for another 48 hours at 37°C, 5% CO2.

  • MTT Addition:

    • After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Self-Validation System:

  • Positive Control (Doxorubicin): Must show a dose-dependent decrease in cell viability with a known IC50 value, confirming the assay is responsive.

  • Negative Control (Vehicle): Must show high cell viability (~100%), confirming that the solvent (DMSO) is not toxic at the concentrations used.

  • Triplicates: Running each concentration in triplicate ensures the reproducibility and statistical significance of the results.

Conclusion and Future Perspectives

Chiral amino alcohols are, without question, one of the most vital classes of molecules in modern drug discovery and development.[5][17] Their stereochemically defined structures provide the precise molecular recognition required for potent and selective biological activity, from modulating G-protein coupled receptors to inhibiting critical viral enzymes.[11][12] The continued innovation in asymmetric synthesis provides researchers with increasingly efficient and versatile tools to access novel and complex amino alcohol scaffolds.[9]

The future of this field lies in the exploration of new biological targets and the development of novel synthetic methodologies that are even more efficient, sustainable, and scalable. Biocatalysis, using enzymes to perform stereoselective transformations under mild conditions, represents a particularly promising avenue for green chemistry approaches to these valuable synthons.[4][15] As our understanding of disease pathways deepens, the demand for sophisticated, enantiomerically pure building blocks like chiral amino alcohols will only intensify, ensuring their central role in the future of medicine.

References

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC - NIH. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis | Request PDF. ResearchGate. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Exploring the Potential of Amino Alcohols as Chiral Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC - NIH. [Link]

  • Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed. [Link]

  • Structures of chiral amino alcohols and amino acids tested (only one.... ResearchGate. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues | Chemical Reviews. ACS Publications. [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews. ACS Publications. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews (RSC Publishing). [Link]

  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. [Link]

  • 1,2-Amino Alcohols Definition - Organic Chemistry Key Term | Fiveable. Fiveable. [Link]

  • 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls | Journal of the American Chemical Society. ACS Publications. [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • Aminoalcohol – Knowledge and References. Taylor & Francis. [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC. [Link]

  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Thieme. [Link]

  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings | ChemRxiv. ChemRxiv. [Link]

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Title: The Strategic Role of (3S)-3-amino-2,4-dimethylpentan-2-ol in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of (3S)-3-amino-2,4-dimethylpentan-2-ol, a chiral amino alcohol of significant interest in pharmaceutical research and development. Moving beyond a simple catalogue of properties, this document elucidates the compound's primary role as a high-value stereospecific intermediate in asymmetric synthesis. We will explore the mechanistic rationale behind its utility, detail its application in constructing complex active pharmaceutical ingredients (APIs), and provide actionable experimental protocols for its quality control and synthetic manipulation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chiral building blocks for creating next-generation therapeutics with enhanced efficacy and safety profiles.

Section 1: Foundational Concepts: Chirality and Molecular Architecture

The Imperative of Stereochemistry in Drug Design

In pharmaceutical science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The specific configuration of this compound at its C3 position is precisely what makes it a valuable asset.[1] Its defined stereochemistry allows for selective interactions with chiral biological targets like enzymes and receptors, a cornerstone of modern drug design aimed at maximizing therapeutic effect while minimizing off-target side effects.[1] Utilizing enantiomerically pure starting materials is a proactive strategy to avoid the complexities of chiral separation in later stages and the potential dangers of administering a racemic mixture.

Physicochemical Profile

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and process development. This compound is a chiral amino alcohol characterized by a branched carbon skeleton.[1] Its amino and hydroxyl groups serve as key reactive handles for subsequent chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 163453-95-0[2][3][4]
Molecular Formula C₇H₁₇NO[3][5]
Molecular Weight 131.22 g/mol [5]
IUPAC Name This compound[6]
Polar Surface Area (PSA) 46.25 Ų[3][4]
logP 1.44[3][4]
SMILES CC(C)C(C)(C)O[6]

Section 2: Core Application: A Versatile Chiral Building Block

The primary utility of this compound is not as a direct therapeutic agent, but as a crucial intermediate for the synthesis of more complex, enantiomerically pure pharmaceuticals.[1] Its structure is strategically designed to introduce a specific stereocenter into a target molecule.

The Strategic Importance of the Aminopentanol Scaffold

The molecule's value stems from two key features:

  • The (3S) Stereocenter: This chiral center serves as a template, directing the stereochemistry of subsequent reactions and ensuring the final API possesses the desired enantiomeric form. This is critical for achieving selective binding to biological targets.[1]

  • Bifunctional Reactivity: The presence of both a primary amine (-NH₂) and a tertiary alcohol (-OH) provides two distinct points for chemical modification. This allows for sequential, controlled additions to the molecular framework, a vital capability in multi-step organic synthesis.

The general workflow for leveraging this intermediate in a drug development pipeline is illustrated below.

G cluster_0 Discovery & Synthesis Phase cluster_1 Development & Production Phase A (3S)-3-amino-2,4- dimethylpentan-2-ol (Chiral Intermediate) B Asymmetric Synthesis (Stereocenter Introduction) A->B Key Starting Material C Lead Compound (Enantiomerically Pure API) B->C Multi-step Transformation D Preclinical & Clinical Evaluation C->D Candidate Selection E Pharmaceutical Formulation D->E Safety & Efficacy Confirmed F Final Drug Product E->F G pathway_start Disease Pathway (e.g., Viral Replication) protease Protease Enzyme Active Site products Cleaved Products (Pathway Progression) protease->products Catalyzes substrate Protein Substrate substrate->protease:f1 Binds to inhibitor Synthesized Inhibitor (from Chiral Intermediate) inhibitor->protease:f1 Selectively Binds & Blocks Active Site

Figure 2: Diagram showing a synthesized inhibitor, derived from a chiral building block, blocking the active site of a protease to halt a disease pathway.

Section 3: Experimental Methodologies and Protocols

To ensure the successful application of this compound, rigorous analytical and synthetic protocols are necessary. The following represents field-proven methodologies for quality control and a representative synthetic transformation.

Protocol 1: Verification of Enantiomeric Purity via Chiral HPLC

Causality: Before committing a batch of this intermediate to a multi-step synthesis, it is imperative to verify its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this, as it separates enantiomers, allowing for their quantification. This step prevents the costly propagation of stereochemical impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of HPLC-grade isopropanol to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, or equivalent).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). The DEA is added to reduce peak tailing by interacting with free silanols on the silica support.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the compound has a poor chromophore, a low wavelength is necessary).

    • Injection Volume: 10 µL.

  • Procedure & Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

    • Inject a sample of a racemic (3R/3S) standard, if available, to determine the retention times of both enantiomers.

    • Inject the sample of this compound.

    • Integrate the peak areas for both the (3S) and the undesired (3R) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area_S - Area_R) / (Area_S + Area_R))] * 100.

    • Self-Validation: The system is considered valid if the racemic standard shows two baseline-separated peaks of approximately equal area. A batch of the (3S) intermediate is acceptable if the % ee is ≥ 99%.

Protocol 2: Representative Synthetic Transformation (N-Boc Protection)

Causality: In many synthetic routes, it is necessary to "protect" the reactive amino group to prevent it from participating in unwanted side reactions while another part of the molecule is being modified. The tert-butyloxycarbonyl (Boc) group is a common and reliable protecting group for amines. This protocol details this fundamental step.

Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in a suitable aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition:

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

    • Add a non-nucleophilic base, such as Triethylamine (TEA) (1.2 eq) or N,N-Diisopropylethylamine (DIPEA), dropwise. The base scavenges the acid byproduct of the reaction.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting material.

    • Self-Validation: The reaction is complete when the starting material spot is no longer visible on the TLC plate by a suitable stain (e.g., ninhydrin, which specifically stains primary amines).

  • Workup and Purification:

    • Once complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material via flash column chromatography on silica gel to obtain the pure N-Boc protected product.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 4: Future Outlook

The utility of this compound is intrinsically linked to the ongoing quest for more selective and potent medicines. Its future applications will likely expand as medicinal chemists tackle increasingly complex molecular targets that demand precise stereochemical control. Research into novel synthetic methodologies that utilize this and similar chiral intermediates will continue to be a fruitful area, enabling the construction of diverse compound libraries for high-throughput screening and accelerating the discovery of new therapeutic agents. The principles of asymmetric synthesis, embodied by the strategic use of building blocks like this aminopentanol, will remain central to the advancement of pharmaceutical science.

References

  • (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0 | Chemsrc. [Link]

  • Chemical Properties of 3-Amino-2,4-dimethylpentane (CAS 4083-57-2) - Cheméo. [Link]

  • (S)-3-aMino-2,4-diMethylpentan-2-ol - LookChem. [Link]

  • 3-Amino-2,3-dimethylpentan-2-ol | CAS#:2172037-06-6 | Chemsrc. [Link]

  • 3-Amino-2,4-dimethylpentan-2-ol | C7H17NO | CID 13247948 - PubChem. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - MDPI. [Link]

  • (2R,3S)-3-amino-4,4-dimethylpentan-2-ol | C7H17NO - PubChem. [Link]

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Spectroscopic Characterization of (3S)-3-amino-2,4-dimethylpentan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the chiral amino alcohol, (3S)-3-amino-2,4-dimethylpentan-2-ol. As a key building block in asymmetric synthesis, a thorough understanding of its spectral characteristics is paramount for researchers in drug development and organic chemistry. This document synthesizes foundational spectroscopic principles with field-proven insights to serve as a practical reference for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction to this compound

This compound is a chiral organic compound with the molecular formula C₇H₁₇NO. Its structure features a tertiary alcohol and a primary amine, with a stereocenter at the C3 position. This specific stereochemistry makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. Accurate characterization is the bedrock of its application, ensuring stereochemical integrity and purity. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a self-validating system for the comprehensive structural confirmation of this molecule.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The presence of a chiral center at C3 renders the geminal methyl groups at C2 and the methyl groups of the isopropyl moiety at C4 diastereotopic, meaning they are chemically non-equivalent and will likely exhibit distinct chemical shifts.

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for amino alcohols, protic solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous. In CDCl₃, the signals for the -OH and -NH₂ protons are often broad and may not show clear coupling. In DMSO-d₆, hydrogen bonding with the solvent slows down proton exchange, often resulting in sharper signals that display coupling.

Predicted ¹H NMR Signal Assignments

Below is a detailed prediction of the ¹H NMR spectrum.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
-OH1.0 - 3.0Broad Singlet1HLabile proton; chemical shift is concentration and solvent dependent.
-NH₂1.0 - 3.0Broad Singlet2HLabile protons; chemical shift is concentration and solvent dependent.
H3~2.5 - 2.9Doublet1HDeshielded by the adjacent amino and hydroxyl groups. Coupled to H4.
H4~1.8 - 2.2Multiplet1HMethine proton of the isopropyl group, coupled to H3 and the two diastereotopic methyl groups.
C2-CH₃ (diastereotopic)~1.1 - 1.3Singlet3HTertiary alcohol methyl group. Diastereotopic due to the C3 stereocenter.
C2-CH₃ (diastereotopic)~1.0 - 1.2Singlet3HTertiary alcohol methyl group. Diastereotopic due to the C3 stereocenter.
C4-CH₃ (diastereotopic)~0.9 - 1.1Doublet3HIsopropyl methyl group, coupled to H4. Diastereotopic due to the C3 stereocenter.
C4-CH₃ (diastereotopic)~0.8 - 1.0Doublet3HIsopropyl methyl group, coupled to H4. Diastereotopic due to the C3 stereocenter.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the chirality of the molecule, all seven carbon atoms are expected to be chemically non-equivalent, resulting in seven distinct signals.

Predicted ¹³C NMR Signal Assignments
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Justification
C270 - 78Tertiary carbon bonded to an oxygen atom.
C355 - 65Carbon bonded to the nitrogen atom of the primary amine.
C430 - 40Methine carbon of the isopropyl group.
C2-CH₃ (diastereotopic)25 - 35Methyl carbon attached to the tertiary alcohol carbon.
C2-CH₃ (diastereotopic)24 - 34Methyl carbon attached to the tertiary alcohol carbon.
C4-CH₃ (diastereotopic)18 - 25Methyl carbon of the isopropyl group.
C4-CH₃ (diastereotopic)17 - 24Methyl carbon of the isopropyl group.

Predicted IR Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the O-H, N-H, C-H, and C-O bonds. The presence of both hydroxyl and amino groups allows for potential intramolecular hydrogen bonding, which can influence the position and shape of the O-H and N-H stretching bands.[1]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity & Appearance
3200 - 3500O-H and N-HStretchingStrong, Broad
2850 - 3000C-H (sp³)StretchingStrong
1550 - 1650N-HBending (Scissoring)Medium
1350 - 1470C-HBendingMedium
1000 - 1250C-OStretchingStrong

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Filter the solution into a clean, dry 5 mm NMR tube. prep1->prep2 prep3 Cap the NMR tube and wipe the exterior. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC). acq3->acq4 proc1 Apply Fourier transform to the raw data. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to a reference (e.g., TMS). proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean vial.[2] Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[2]

  • Instrument Setup : Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming : Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, use proton decoupling to obtain singlets for each carbon. 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.

  • Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to tetramethylsilane (TMS) at 0.00 ppm. Integrate the signals in the ¹H spectrum.

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is an ideal technique for analyzing liquid or viscous samples with minimal preparation.[3]

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum of the empty ATR crystal. setup1->setup2 sample1 Place a small drop of the liquid sample onto the ATR crystal. setup2->sample1 sample2 Collect the sample spectrum. sample1->sample2 clean1 Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). sample2->clean1 clean2 Process the spectrum (e.g., baseline correction, peak picking). clean1->clean2

Caption: Workflow for ATR-FTIR spectroscopic analysis.

  • Background Collection : Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application : Place a small drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition : Acquire the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning : Thoroughly clean the ATR crystal with a solvent after the measurement to prevent cross-contamination.[3]

References

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • arXiv. (2024, March 21). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. Retrieved from [Link]

  • Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Absolute configuration of amino alcohols by H-1-NMR. Retrieved from [Link]

  • AIP Publishing. (2016, December 15). Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol and its dimer. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]

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discovery and history of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3S)-3-amino-2,4-dimethylpentan-2-ol: Discovery, Synthesis, and Applications

Introduction

This compound is a chiral amino alcohol that has emerged as a significant building block in modern organic and medicinal chemistry.[1] Its structure is characterized by a branched pentane backbone with a stereogenic center at the C3 position, bearing an amino group (-NH₂), and a tertiary alcohol at the C2 position.[1][2] This unique arrangement of functional groups, combined with its specific (3S) stereochemistry, makes it a valuable intermediate for the asymmetric synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The presence of both an amino and a hydroxyl group allows for selective interactions with biological targets like enzymes and receptors, primarily through hydrogen bonding, while its chiral nature is critical for achieving stereospecificity in pharmacological activity.[1] This guide provides a comprehensive overview of its physicochemical properties, historical context, synthetic methodologies, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 163453-95-0[1][3][4]
Molecular Formula C₇H₁₇NO[1][3][4]
Molecular Weight 131.22 g/mol [1][3]
IUPAC Name This compound[5]
SMILES CC(C)C(C)(C)O[5]
InChI InChI=1S/C7H17NO/c1-5(2)6(8)7(3,4)9/h5-6,9H,8H2,1-4H3/t6-/m0/s1[5]
Polar Surface Area (PSA) 46.25 Ų[4][6]
logP 1.44[4][6]

Historical Context & Discovery

While there is no single seminal publication detailing the "discovery" of this compound, its history is intrinsically linked to the broader evolution of asymmetric synthesis and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. Chiral amino alcohols, as a class, have long been recognized for their utility as catalysts, resolving agents, and synthons.

The development and application of this specific molecule are products of the ongoing quest for novel chiral building blocks that offer unique structural motifs. Its utility was likely first identified in the context of creating libraries of compounds for screening or as a key intermediate in the targeted synthesis of a larger, more complex molecule. The synthesis of such chiral molecules often relies on established methodologies like the stereoselective reduction of ketones or the use of chiral pool starting materials.[7][8] The presence of this compound and its derivatives in the catalogs of specialty chemical suppliers underscores its established role as a valuable tool for synthetic chemists.[1][3]

Key Synthetic Methodologies

The synthesis of this compound in its enantiomerically pure form is critical to its application. The primary strategies involve the stereoselective transformation of prochiral precursors.

Asymmetric Reduction of a Prochiral Ketone

A prevalent method for synthesizing chiral alcohols is the asymmetric reduction of the corresponding ketone. In this context, the precursor would be 3-amino-2,4-dimethylpentan-2-one. This reduction can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst, which selectively produces one enantiomer over the other.[1][8]

Deprotection of a Boc-Protected Precursor

A common and practical laboratory-scale synthesis involves the deprotection of an N-Boc protected precursor, (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol (CAS: 157035-77-3).[6][9] The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

The overall synthetic logic is visualized below, starting from the protected amino alcohol.

G cluster_synthesis Synthetic Pathway start (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol (Precursor) reagent + Acidic Conditions (e.g., HCl in Dioxane) start->reagent product This compound (Final Product) reagent->product byproduct Byproducts: CO₂, Isobutylene product->byproduct

Caption: General workflow for the synthesis of the title compound via deprotection.

Experimental Protocol: Synthesis via Boc Deprotection

This protocol describes a representative method for the synthesis of this compound hydrochloride from its N-Boc protected precursor.

Materials:

  • (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen/Argon line for inert atmosphere

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a minimal amount of 1,4-dioxane or another suitable solvent under an inert atmosphere.

  • Deprotection: Cool the solution to 0 °C using an ice bath. Add 4M HCl in 1,4-dioxane (e.g., 4-5 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Precipitation & Isolation: Upon completion, a precipitate (the hydrochloride salt of the product) will often form. Add diethyl ether to the reaction mixture to further encourage precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product, this compound hydrochloride, under vacuum to yield a stable white or off-white solid. The free amine can be obtained by subsequent neutralization with a base.

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Applications in Research and Drug Development

The utility of this compound stems from its dual functionality and defined stereochemistry, making it a powerful tool in several areas.

Chiral Building Block in Asymmetric Synthesis

The primary application is its use as a chiral building block.[1] Chemists can leverage the existing stereocenter to build more complex molecules with multiple chiral centers, avoiding the need for difficult stereoselective reactions or chiral separations later in a synthetic sequence. This "chiral pool" approach is highly efficient for creating enantiomerically pure pharmaceutical intermediates.[7]

Interaction with Biological Targets

The structural features of the molecule are well-suited for interaction with biological macromolecules.[1]

  • Enzyme Modulation: The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, allowing the molecule to fit into the active sites of enzymes and potentially modulate their catalytic activity.[1]

  • Receptor Binding: Its specific 3D shape, dictated by the (3S) configuration, enables selective binding to chiral receptors, which is a fundamental principle of modern pharmacology for achieving targeted therapeutic effects with reduced off-target side effects.[1]

While specific drugs directly incorporating this exact fragment are not prominently detailed in the initial search, its structural motif is common in medicinal chemistry. For instance, various amino alcohol structures are investigated in the development of anti-cancer agents and other therapeutics.[10]

The logical relationship between the molecule's structure and its function as a chiral synthon is illustrated below.

G cluster_structure Molecular Structure cluster_function Chemical & Biological Function cluster_outcome Resulting Properties struct This compound (3S) Stereocenter Amino Group (-NH₂) Hydroxyl Group (-OH) func Applications Chiral Building Block Enzyme/Receptor Ligand struct:f0->func:g0 Enables struct:f1->func:g1 Interacts via H-Bonding struct:f2->func:g1 Interacts via H-Bonding outcome Key Outcomes Enantiopure Synthesis Stereoselective Biological Activity func:g0->outcome:h0 Leads to func:g1->outcome:h1 Leads to

Caption: Structure-function relationship of the title compound.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in contemporary chemical science. While its discovery was an evolutionary step in the field of asymmetric synthesis rather than a singular event, its value is now firmly established. The reliable synthetic routes, particularly from protected precursors, make it an accessible and versatile tool for researchers. Its unique combination of a stereocenter with strategically placed amino and hydroxyl groups provides a powerful platform for constructing complex, enantiomerically pure molecules, driving innovation in drug discovery and the development of fine chemicals. As the demand for stereochemically defined compounds continues to grow, the role of synthons like this compound will undoubtedly expand.

References

  • (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol - PubChem. National Center for Biotechnology Information. [Link]

  • (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0 | Chemsrc. [Link]

  • Chemical Properties of 3-Amino-2,4-dimethylpentane (CAS 4083-57-2) - Cheméo. [Link]

  • 3-Amino-2,4-dimethylpentan-2-ol | C7H17NO | CID 13247948 - PubChem. National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids - Semantic Scholar. [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • WO 2013/134298 Al - Common Organic Chemistry. [Link]

  • Synthesis of Chiral α,β-Unsaturated γ-Amino Esters via Pd-Catalyzed Asymmetric Allylic Amination - Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - MDPI. [Link]

  • Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them - NIH. National Institutes of Health. [Link]

  • 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol - MDPI. [Link]

  • WO2005081777A2 - Synthesis of sterically hindered secondary aminoether alcohols - Google P
  • ChemInform Abstract: Synthesis of 3‐Amino‐2,2‐dimethyl‐8‐thia‐1‐azaspiro[4.5]decane. - ResearchGate. [Link]

  • (S)-3-aMino-2,4-diMethylpentan-2-ol - LookChem. [Link]

  • 3-Amino-2,3-dimethylpentan-2-ol | CAS#:2172037-06-6 | Chemsrc. [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

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Methodological & Application

The Role of (3S)-3-amino-2,4-dimethylpentan-2-ol in Asymmetric Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of the chiral auxiliary, (3S)-3-amino-2,4-dimethylpentan-2-ol, in asymmetric synthesis. We will delve into its synthesis, mechanism of stereochemical control, and provide detailed protocols for its use in key carbon-carbon bond-forming reactions.

Introduction: A Novel Auxiliary for Stereocontrol

This compound is a chiral amino alcohol that has emerged as a valuable tool for chemists seeking to control the three-dimensional arrangement of atoms in a molecule.[1] Its structure, featuring a stereogenic center at the C3 position and bulky substituents, makes it an effective chiral auxiliary.[1] Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer.[2] The auxiliary is later removed, having imparted its chiral information to the molecule of interest.[2]

The primary role of this compound is to serve as a chiral director in the formation of new stereocenters, particularly in the synthesis of chiral carboxylic acids and their derivatives. This is most commonly achieved through the diastereoselective alkylation or aldol reaction of an enolate derived from an amide formed between the chiral auxiliary and a carboxylic acid.

Key Attributes of this compound:

  • Chirality: The (3S) configuration at the C3 position provides the chiral environment necessary for asymmetric induction.

  • Bulky Substituents: The isopropyl and tertiary butyl groups create significant steric hindrance, effectively shielding one face of a reactive intermediate.

  • Chelating Ability: The amino and hydroxyl groups can chelate to a metal cation, leading to a rigid, well-defined transition state that enhances stereoselectivity.

Synthesis of the Chiral Auxiliary

This compound can be synthesized through various methods, with a common approach being the asymmetric reduction of a suitable precursor.[1] One such method involves the stereoselective reduction of a ketone.[1]

Asymmetric Alkylation: Crafting Chiral Carboxylic Acids

One of the most powerful applications of this chiral auxiliary is in the asymmetric synthesis of α-substituted carboxylic acids. The general workflow involves the attachment of a carboxylic acid to the auxiliary, diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the desired chiral product.

Attachment of the Carboxylic Acid

The first step is the formation of an amide bond between this compound and the desired carboxylic acid (e.g., propanoic acid to synthesize α-substituted propanoic acid derivatives). This is typically achieved using standard amide coupling reagents.

Diastereoselective Alkylation Protocol

This protocol describes the alkylation of the N-propionyl derivative of this compound.

Protocol: Asymmetric Alkylation of N-Propionyl-(3S)-3-amino-2,4-dimethylpentan-2-ol

Materials:

  • N-Propionyl-(3S)-3-amino-2,4-dimethylpentan-2-ol

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the N-propionyl amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.

Rationale for Experimental Choices:

  • Low Temperature (-78 °C): The low temperature is crucial for maintaining the kinetic control of the reaction, preventing enolate equilibration and side reactions.

  • LDA as a Base: LDA is a strong, non-nucleophilic base that rapidly and quantitatively deprotonates the α-carbon of the amide to form the lithium enolate.

  • Anhydrous Conditions: The enolate is highly reactive and will be quenched by protic solvents like water. Therefore, all reagents and solvents must be anhydrous.

Stereochemical Model for Alkylation

The high diastereoselectivity observed in these alkylation reactions can be explained by a chelated lithium enolate intermediate. The lithium cation is coordinated to both the amide carbonyl oxygen and the hydroxyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the isopropyl and tertiary butyl groups, creates a rigid conformation where one face of the enolate is effectively blocked. The electrophile (alkyl halide) can then only approach from the less hindered face, leading to the preferential formation of one diastereomer.

graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Stereochemical Model of Alkylation" A[Chelated Lithium Enolate] -- "Approach of Electrophile (E+)" --> B{Transition State}; B -- "Attack from the less hindered face" --> C[Major Diastereomer]; B -- "Attack from the hindered face (disfavored)" --> D[Minor Diastereomer]; end style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF }
Proposed stereochemical model for alkylation.
Cleavage of the Auxiliary

After the desired chiral center has been installed, the chiral auxiliary must be removed to yield the final product. For N-acyl amides, this is typically achieved by hydrolysis under acidic or basic conditions.

Protocol: Acidic Hydrolysis of the N-Acyl Auxiliary

Materials:

  • Alkylated N-acyl amide

  • Sulfuric acid (e.g., 6M) or Hydrochloric acid (e.g., 6M)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the N-acyl amide in a mixture of aqueous acid and a co-solvent like dioxane or THF.

  • Heat the mixture at reflux for several hours to overnight, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid.

  • Dry the organic extracts and concentrate to obtain the product.

Note: The conditions for hydrolysis may need to be optimized depending on the substrate to avoid racemization of the newly formed stereocenter.

Asymmetric Aldol Reactions

This chiral auxiliary can also be employed to control the stereochemical outcome of aldol reactions, leading to the formation of chiral β-hydroxy carboxylic acid derivatives. The principles of enolate formation and facial shielding are similar to those in the alkylation reaction.

Protocol: Diastereoselective Aldol Reaction

Materials:

  • N-Acyl-(3S)-3-amino-2,4-dimethylpentan-2-ol (e.g., N-acetyl derivative)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Titanium (IV) chloride (TiCl4) or other Lewis acid

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-acyl amide in anhydrous DCM and cool to -78 °C.

  • Add the Lewis acid (e.g., TiCl4, 1.1 equivalents) and stir for 5 minutes.

  • Add the base (e.g., DIPEA, 1.2 equivalents) and stir for 30 minutes to form the titanium enolate.

  • Add the aldehyde (1.2 equivalents) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Follow a similar workup and purification procedure as described for the alkylation reaction.

Data Summary

The following table summarizes typical results that can be expected when using this compound as a chiral auxiliary in asymmetric alkylation reactions. (Note: As specific data for this exact auxiliary is not widely published, this table is representative of what can be achieved with similar chiral amino alcohol auxiliaries).

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio
Benzyl bromideα-Benzylpropanoic acid derivative85-95>95:5
Methyl iodideα-Methylpropanoic acid derivative80-90>90:10
Allyl bromideα-Allylpropanoic acid derivative82-92>92:8

Conclusion

This compound is a promising chiral auxiliary for asymmetric synthesis. Its well-defined stereochemistry and bulky nature allow for high levels of diastereoselectivity in key C-C bond-forming reactions like alkylations and aldol reactions. The straightforward attachment and cleavage protocols, coupled with the high stereochemical control, make it a valuable tool for the synthesis of enantiomerically enriched molecules for research, drug discovery, and development. Further exploration of its applications in other asymmetric transformations is warranted.

Experimental Workflow Diagram

graph TD { A[Start: this compound] --> B{Attachment of Carboxylic Acid}; B --> C[N-Acyl Chiral Auxiliary]; C --> D{Diastereoselective Reaction (Alkylation or Aldol)}; D --> E[Diastereomerically Enriched Product]; E --> F{Cleavage of Auxiliary}; F --> G[Chiral Product]; F --> H[Recovered Auxiliary];

}

General workflow for asymmetric synthesis.

References

  • Wikipedia. Chiral auxiliary. [Link]

Sources

Application Note & Protocols: A Methods Development Guide for the Use of (3S)-3-amino-2,4-dimethylpentan-2-ol in Enantioselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring New Frontiers in Asymmetric Synthesis

The enantioselective aldol reaction is a cornerstone of modern organic synthesis, enabling the precise construction of stereochemically rich molecules that are fundamental to pharmaceuticals and natural products.[1][2] Chiral auxiliaries are a robust and reliable tool for controlling stereochemistry, temporarily attaching to a substrate to direct a chemical transformation before being removed.[3] While Evans oxazolidinones and pseudoephedrine are among the most well-documented and successful chiral auxiliaries, the exploration of novel scaffolds is critical for expanding the synthetic toolkit.[][5]

This guide focuses on (3S)-3-amino-2,4-dimethylpentan-2-ol , a sterically hindered chiral amino alcohol (CAS 163453-95-0).[6][7] Although it is recognized as a valuable chiral building block in asymmetric synthesis, its specific application as a chiral auxiliary in aldol reactions is not yet extensively documented in peer-reviewed literature.[6]

Therefore, this document serves as a comprehensive methods development guide for researchers, scientists, and drug development professionals. The principles and protocols herein are extrapolated from the well-established chemistry of analogous amino alcohol auxiliaries, such as pseudoephedrine.[3] They represent a scientifically grounded and robust starting point for investigating the potential of this compound to control the formation of new stereocenters in aldol reactions.

The Core Principle: Mechanism of Stereocontrol

The use of a chiral amino alcohol as an auxiliary requires its conversion into an amide, which then serves as the chiral controller for the aldol reaction. The entire process hinges on a sequence of three key transformations: acylation, diastereoselective enolate formation and reaction, and finally, cleavage of the auxiliary.

Acylation: Activating the Auxiliary

The journey begins with the coupling of the chiral amino alcohol to a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a stable N-acyl amide. This amide is the true chiral auxiliary construct. The bulky tert-butyl and isopropyl groups of the parent amino alcohol are strategically positioned to create a highly biased chiral environment around the enolizable protons of the acyl group.

Enolate Formation and the Zimmerman-Traxler Transition State

The stereoselectivity of the aldol reaction is set during the C-C bond formation between the enolate and the aldehyde. For N-acyl amides derived from amino alcohols, boron-mediated soft enolization is a highly effective strategy for generating a geometrically defined (Z)-enolate.[3][8] The Lewis acidic boron agent (e.g., dibutylboron triflate, Bu₂BOTf) coordinates to both the amide carbonyl oxygen and the hydroxyl group of the auxiliary. This chelation locks the conformation of the auxiliary.

Upon addition of a hindered base (e.g., diisopropylethylamine, DIPEA), a proton is abstracted, leading to the formation of a six-membered ring boron enolate. The subsequent reaction with an aldehyde proceeds through a highly organized, chair-like Zimmerman-Traxler transition state .[3][9]

The steric bulk of the auxiliary's substituents dictates the facial selectivity of the reaction. The aldehyde's R-group preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, and one face of the enolate is effectively shielded by the auxiliary's framework. This forces the aldehyde to approach from the less hindered face, resulting in a predictable and high degree of diastereoselectivity in the aldol adduct.

Zimmerman_Traxler Zimmerman-Traxler Transition State Model cluster_TS B B O1 O B->O1 Bu1 Bu B->Bu1 Bu2 Bu B->Bu2 C_enolate C O1->C_enolate C_alpha C_enolate->C_alpha O_alkoxide O C_enolate->O_alkoxide C_aldehyde C C_alpha->C_aldehyde C-C bond forming R_acyl R_acyl C_alpha->R_acyl Aux Auxiliary C_alpha->Aux O_carbonyl O O_carbonyl->B C_aldehyde->O_carbonyl H_aldehyde H C_aldehyde->H_aldehyde R_aldehyde R_aldehyde C_aldehyde->R_aldehyde

Figure 1: A generalized Zimmerman-Traxler model for an N-acyl amino alcohol auxiliary.

Experimental Protocols: A Starting Point for Method Validation

The following protocols are designed to be a robust foundation for your research. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol 1: Synthesis of N-Propionyl-(3S)-3-amino-2,4-dimethylpentan-2-ol

This procedure details the acylation of the chiral amino alcohol. Propionyl chloride is used as an example, but other acyl chlorides can be substituted to generate different enolate precursors.

Materials:

  • This compound (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Acylation: Slowly add propionyl chloride (1.1 eq) dropwise over 10 minutes. A white precipitate (TEA·HCl) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting amino alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide.

  • Purification: Purify the product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure N-acyl auxiliary.

Protocol 2: Diastereoselective Aldol Reaction

This is the core protocol for the C-C bond formation. Low temperatures are critical for maintaining stereocontrol.

Aldol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_enolization Enolization cluster_reaction Aldol Addition cluster_workup Workup & Purification A 1. Dissolve N-Acyl Auxiliary in anhydrous CH2Cl2 B 2. Cool solution to 0 °C A->B C 3. Add DIPEA (2.5 eq) B->C D 4. Add Bu2BOTf (1.2 eq) dropwise Stir for 30 min at 0 °C C->D E 5. Cool to -78 °C D->E F 6. Add Aldehyde (1.5 eq) dropwise E->F G 7. Stir at -78 °C for 2h, then warm to 0 °C over 1h F->G H 8. Quench with pH 7 buffer G->H I 9. Aqueous Extraction H->I J 10. Dry, Concentrate & Purify (Flash Chromatography) I->J

Figure 2: Experimental workflow for the diastereoselective aldol reaction.

Materials:

  • N-Propionyl auxiliary (from Protocol 1) (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf) (1.2 eq, 1.0 M solution in hexanes or DCM)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Aldehyde (e.g., isobutyraldehyde) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • pH 7 phosphate buffer

  • Methanol

Procedure:

  • Setup: Add the N-propionyl auxiliary (1.0 eq) to a flame-dried flask under argon and dissolve in anhydrous DCM (approx. 0.1 M).

  • Initial Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add DIPEA (2.5 eq), followed by the dropwise addition of Bu₂BOTf (1.2 eq). The solution may turn yellow.

  • Enolate Formation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate.

  • Deep Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Add the aldehyde (1.5 eq), either neat or as a solution in cold DCM, dropwise over 15 minutes.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then transfer the flask to a 0 °C bath and stir for an additional 1 hour.

  • Quenching: Quench the reaction by the sequential addition of methanol, followed by pH 7 phosphate buffer. Stir vigorously for 15 minutes.

  • Workup: Dilute with water and transfer to a separatory funnel. Extract with DCM (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Analysis & Purification: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (dr). Purify by flash column chromatography to isolate the desired aldol adduct.

Protocol 3: Reductive Cleavage and Auxiliary Recovery

This procedure removes the auxiliary to yield the chiral 1,3-diol product. Other cleavage methods can yield carboxylic acids or ketones.[3]

Materials:

  • Aldol Adduct (from Protocol 2) (1.0 eq)

  • Lithium aluminum hydride (LAH) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous sodium sulfate (Na₂SO₄) or Rochelle's salt

Procedure:

  • Setup: In a separate flame-dried flask, prepare a suspension of LAH (3.0 eq) in anhydrous THF under argon. Cool to 0 °C.

  • Adduct Addition: Dissolve the aldol adduct (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aq. NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. A granular white precipitate should form.

  • Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The residue contains the desired chiral alcohol and the recovered chiral auxiliary. Separate them via flash column chromatography. The auxiliary is typically more polar and can be recovered for reuse.

Expected Outcomes & Analytical Targets

As this is a methods development guide, the primary goal is to establish the diastereoselectivity and yield of the reaction. The table below outlines key analytical targets.

ParameterTarget MetricRecommended Analytical MethodKey Signals to Monitor
Diastereomeric Ratio (dr) > 95:5¹H NMR of crude aldol adductIntegration of distinct α-proton or β-proton signals for each diastereomer.
Yield (Aldol Reaction) > 75%Isolated yield after chromatographyMass balance of purified product.
Yield (Cleavage) > 85%Isolated yield of chiral alcoholMass balance of purified product.
Auxiliary Recovery > 90%Isolated yield of auxiliaryMass balance of recovered this compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Aldol Reaction Incomplete enolate formation; Wet reagents/glassware; Unreactive aldehyde.Ensure all reagents and solvents are anhydrous. Increase enolization time or use freshly purchased Bu₂BOTf. Use a more reactive aldehyde as a positive control.
Poor Diastereoselectivity Reaction temperature too high; Incorrect stoichiometry of Lewis acid or base.Strictly maintain reaction temperatures at -78 °C during aldehyde addition. Re-verify the molarity of Bu₂BOTf solution and the purity of DIPEA.
Incomplete Cleavage Insufficient reducing agent; Inactive LAH.Increase the equivalents of LAH. Use a fresh bottle of LAH or titrate to determine its activity.
Difficulty Separating Product and Auxiliary Similar polarities.Modify the eluent system for column chromatography. Consider protecting the product's hydroxyl groups before chromatography to alter its polarity.

Conclusion

This compound presents an intriguing and sterically demanding scaffold for development as a new chiral auxiliary. The protocols outlined in this guide, based on proven methodologies for analogous systems, provide a clear and rational path for any research group to validate its efficacy in asymmetric aldol reactions. Successful implementation will depend on rigorous experimental technique, particularly the exclusion of water and precise temperature control. This exploration has the potential to add a valuable new tool to the field of stereoselective synthesis.

References

  • Wikipedia. (2024). Chiral auxiliary. Retrieved from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. Retrieved from [Link]

  • White, M. C., et al. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society.
  • Evans, D. A., et al. (1990). Acyclic stereoselection. 54. Extending the scope of the Evans asymmetric aldol reaction: preparation of anti and "non-Evans" syn aldols. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
  • The Journal of Organic Chemistry. (2024, April 22).
  • The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Chem.libretexts.org. (2017, March 16). Aldol reaction.
  • Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org.
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

  • Reetz, M. T. (1994).
  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions.
  • Wikipedia. (2024). Aldol reaction. Retrieved from [Link]

  • Chemsrc. (n.d.). (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0. Retrieved from [Link]

  • LookChem. (n.d.). (S)-3-aMino-2,4-diMethylpentan-2-ol. Retrieved from [Link]

Sources

Application Notes and Protocol for Asymmetric Alkylation with (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Among the various strategies to achieve stereocontrol, the use of chiral auxiliaries remains a robust and reliable method for the introduction of new stereocenters.[1] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.[1]

This document provides a detailed protocol and scientific rationale for the use of (3S)-3-amino-2,4-dimethylpentan-2-ol as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives. This amino alcohol, by virtue of its sterically demanding tert-butyl and isopropyl groups adjacent to the stereogenic center, offers a powerful platform for inducing high levels of facial selectivity in enolate alkylation reactions. The principles outlined herein are analogous to the well-established methodologies developed by Myers using pseudoephedrine and Enders with SAMP/RAMP hydrazones, providing a strong predictive framework for the successful application of this auxiliary.[2][3]

Underlying Principles: Steric Hindrance and Chelation Control

The efficacy of this compound as a chiral auxiliary is rooted in its ability to form a rigid, chelated enolate intermediate upon deprotonation. The reaction proceeds through three key stages:

  • Amide Formation: The chiral auxiliary is first coupled with a prochiral carboxylic acid to form a chiral amide. This amide serves as the substrate for the asymmetric alkylation.

  • Diastereoselective Enolate Formation and Alkylation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), selectively removes the α-proton to the carbonyl group, generating a lithium enolate. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, combined with the steric bulk of the auxiliary's substituents, effectively blocks one face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered face, leading to a highly diastereoselective alkylation. The presence of lithium chloride is often crucial as it can break up LDA aggregates and form a more defined and reactive enolate species.[1][2]

  • Auxiliary Cleavage: Following the alkylation, the chiral auxiliary is removed, typically by acidic or basic hydrolysis, to yield the desired α-substituted chiral carboxylic acid and recover the auxiliary.[4]

Experimental Workflow and Protocol

The following is a generalized protocol for the asymmetric alkylation of a carboxylic acid derivative using this compound. Optimization of reaction conditions may be necessary for specific substrates and electrophiles.

Part 1: Synthesis of the Chiral Amide

This initial step involves the coupling of the chiral auxiliary with the desired carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of choice

  • Thionyl chloride or Oxalyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Protocol:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: In a separate flame-dried flask under argon, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amino alcohol solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel to obtain the pure chiral amide.

Part 2: Asymmetric Alkylation

This is the crucial stereochemistry-defining step.

Materials:

  • Chiral amide from Part 1

  • Anhydrous lithium chloride (LiCl)

  • Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)

  • Electrophile (e.g., alkyl halide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for low-temperature, inert atmosphere reactions

Protocol:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous LiCl (6.0 eq) and the chiral amide (1.0 eq). Add anhydrous THF and stir the resulting slurry at room temperature for 30 minutes.

  • Enolate Formation: Cool the slurry to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (2.2 eq) in THF dropwise via syringe. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and finally cool back down to -78 °C.

  • Alkylation: Add the electrophile (1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the cold enolate solution. Stir the reaction at -78 °C for 1-4 hours, monitoring the progress by TLC.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the alkylated amide. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.

Part 3: Auxiliary Cleavage

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated amide from Part 2

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • 1,4-Dioxane or THF

  • Water

  • Diethyl ether or Ethyl acetate

Protocol:

  • Hydrolysis: In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄ (e.g., a 3:1 v/v ratio).

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Add water and extract with diethyl ether or ethyl acetate (3 x) to remove the chiral auxiliary.

  • Isolation of Carboxylic Acid: The aqueous layer contains the protonated amino alcohol auxiliary and the desired carboxylic acid. To isolate the carboxylic acid, make the aqueous layer basic with a suitable base (e.g., NaOH) and extract the auxiliary with an organic solvent. Then, acidify the aqueous layer with concentrated HCl and extract the desired carboxylic acid with ethyl acetate (3 x). Combine the organic extracts containing the carboxylic acid, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. The enantiomeric excess of the carboxylic acid can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Data Presentation: Expected Outcomes

The following table provides a hypothetical representation of expected results for the asymmetric alkylation of a propionamide derivative with various electrophiles, based on analogous systems.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃I2-Methylpropanoic acid derivative85-95>95:5
2CH₃CH₂Br2-Ethylpropanoic acid derivative80-90>95:5
3PhCH₂Br2-Benzylpropanoic acid derivative88-98>98:2
4Allyl Bromide2-Allylpropanoic acid derivative82-92>95:5

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams created using Graphviz illustrate the key mechanistic steps and the overall experimental workflow.

Asymmetric_Alkylation_Mechanism cluster_amide_formation Part 1: Amide Formation cluster_alkylation Part 2: Asymmetric Alkylation cluster_cleavage Part 3: Auxiliary Cleavage A Carboxylic Acid + SOCl₂ B Acid Chloride A->B Formation D Chiral Amide B->D Coupling C Chiral Auxiliary + Et₃N C->D E Chiral Amide F Chelated Lithium Enolate E->F LDA, LiCl, -78°C H Alkylated Amide F->H Alkylation G Electrophile (R-X) G->H I Alkylated Amide J Chiral Carboxylic Acid I->J Acid Hydrolysis K Recovered Auxiliary I->K

Caption: Overall workflow for the asymmetric alkylation protocol.

Caption: Stereochemical model of the alkylation step. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

Conclusion

The use of this compound as a chiral auxiliary offers a promising and practical approach for the asymmetric synthesis of α-substituted carboxylic acids. The protocol described herein, grounded in the well-established principles of chelation-controlled, sterically-directed alkylations, provides a comprehensive guide for researchers in organic synthesis and drug development. The high degree of diastereoselectivity achievable with this method, coupled with the potential for auxiliary recovery, makes it an attractive strategy for the efficient construction of complex chiral molecules.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Enders, D., et al. (1984). Asymmetric Synthesis via Hydrazones. In Asymmetric Synthesis (Vol. 3, pp. 275-339). Academic Press. [Link]

  • "Chiral auxiliary." Wikipedia, Wikimedia Foundation, 20 Jan. 2026, [Link].

  • "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry, 7 Oct. 2019, [Link].

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Alkylation of Pseudoephenamine and Pseudoephedrine Amides. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

Sources

Application Notes and Protocols: (3S)-3-amino-2,4-dimethylpentan-2-ol as a Chiral Ligand in Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the stereochemistry of a molecule can dictate its biological activity.[1] Asymmetric catalysis has emerged as a powerful tool to meet this demand, enabling the synthesis of chiral molecules with high efficiency and selectivity.[1] Within the diverse arsenal of chiral ligands employed in asymmetric catalysis, amino alcohols represent a privileged class of compounds. Their utility stems from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

This guide focuses on (3S)-3-amino-2,4-dimethylpentan-2-ol , a chiral amino alcohol derived from the natural amino acid L-valine. Its unique structural features, including a bulky isopropyl group and a tertiary alcohol moiety, make it a compelling candidate for inducing high levels of stereoselectivity in a variety of catalytic reactions. These application notes will provide a comprehensive overview of the synthesis of this ligand and its application in the asymmetric transfer hydrogenation of ketones, a cornerstone reaction in the synthesis of chiral secondary alcohols.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a ligand is crucial for its effective application in catalysis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 163453-95-0[2]
Molecular Formula C₇H₁₇NO[2]
Molecular Weight 131.22 g/mol [2]
Appearance White to off-white solidGeneral Knowledge
Chirality (3S)[2]

Synthesis of this compound from L-Valine

The synthesis of this compound can be efficiently achieved from the readily available and optically pure amino acid, L-valine. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of the amino alcohol. The synthetic pathway involves two key steps: esterification of the carboxylic acid and subsequent Grignard reaction.

Protocol 1: Synthesis of (S)-Methyl 2-amino-3-methylbutanoate hydrochloride

This initial step converts the carboxylic acid of L-valine into its corresponding methyl ester, which is then protected as a hydrochloride salt.

Materials:

  • L-Valine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Drying tube (e.g., with CaCl₂)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-valine (1 equivalent) in anhydrous methanol (5-10 mL per gram of L-valine).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or trimethylchlorosilane (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • If crystallization does not occur readily, add anhydrous diethyl ether to precipitate the product.

  • Collect the white crystalline solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (S)-methyl 2-amino-3-methylbutanoate hydrochloride.

Protocol 2: Synthesis of this compound

The second step involves the reaction of the L-valine methyl ester hydrochloride with an excess of a methyl Grignard reagent to form the tertiary alcohol.

Materials:

  • (S)-Methyl 2-amino-3-methylbutanoate hydrochloride

  • Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride (MeMgCl) solution in THF or diethyl ether (3 M)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, place (S)-methyl 2-amino-3-methylbutanoate hydrochloride (1 equivalent).

  • Add anhydrous THF or diethyl ether to dissolve the ester.

  • Cool the solution in an ice bath.

  • Slowly add the methyl Grignard reagent (at least 3 equivalents) dropwise via a dropping funnel. An initial portion of the Grignard reagent will react with the amine proton and the hydrochloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow cluster_step2 Protocol 2: Grignard Reaction L_Valine L-Valine MeOH_SOCl2 Anhydrous MeOH, SOCl₂/TMSCl L_Valine->MeOH_SOCl2 1. Esterification Ester_HCl (S)-Methyl 2-amino-3-methylbutanoate HCl MeOH_SOCl2->Ester_HCl MeMgBr MeMgBr (excess) Ester_HCl->MeMgBr 2. Grignard Addition Final_Product This compound MeMgBr->Final_Product

Caption: Synthesis of this compound from L-Valine.

Application in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely utilized method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3] This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[3] The this compound ligand, in conjunction with a ruthenium(II) precursor, forms a highly effective catalyst for this transformation.

The Noyori-Type Catalytic Cycle

The mechanism of the Ru(II)-catalyzed asymmetric transfer hydrogenation with amino alcohol ligands is generally accepted to proceed via a Noyori-type outer-sphere mechanism.[4] This mechanism involves the concerted transfer of a hydride from the metal center and a proton from the protonated amine of the ligand to the carbonyl group of the ketone substrate.

Noyori_Catalytic_Cycle Ru_precatalyst [Ru(II)]-Cl (Precatalyst) Ru_H [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_H + i-PrOH - Acetone - HCl Transition_State [Ru-H---O=C(R)R'] (Transition State) Ru_H->Transition_State + Ketone Product_Complex [Ru] + Chiral Alcohol Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Ru_H + i-PrOH - Chiral Alcohol - Acetone

Caption: Simplified Noyori-type catalytic cycle for ATH of ketones.

The key to the high enantioselectivity of this reaction lies in the formation of a six-membered pericyclic transition state where the chiral ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the in situ preparation of the ruthenium catalyst and its use in the asymmetric transfer hydrogenation of acetophenone as a model substrate.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel with magnetic stirring

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and this compound (2.2 mol%) in anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution should turn from a deep red to a lighter orange/yellow color.

  • Reaction Setup: In a separate flask, prepare a solution of acetophenone (1 mmol) in anhydrous isopropanol (5 mL).

  • Add a solution of KOH or KOtBu in isopropanol (e.g., 0.1 M solution, 5 mol%) to the ketone solution.

  • Hydrogenation: Transfer the pre-formed catalyst solution to the ketone solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral GC or HPLC analysis. The chemical yield can be determined by GC or by purification of the crude product via column chromatography.

Expected Performance
SubstrateProductExpected Yield (%)Expected ee (%)
Acetophenone(R)-1-Phenylethanol>90>95
4'-Methylacetophenone(R)-1-(p-Tolyl)ethanol>90>95
4'-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol>90>95

Note: The absolute configuration of the product alcohol will depend on the stereochemistry of the chiral ligand.

Troubleshooting and Optimization

  • Low Conversion:

    • Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

    • Increase the reaction temperature or reaction time.

    • Increase the catalyst loading.

  • Low Enantioselectivity:

    • Ensure the chiral ligand is of high optical purity.

    • Lower the reaction temperature, as higher temperatures can sometimes lead to a decrease in enantioselectivity.

    • Screen different bases (e.g., KOH, KOtBu, NaOH) and solvents.

  • Catalyst Decomposition:

    • Maintain a strict inert atmosphere throughout the reaction, as the active catalyst can be sensitive to oxygen.

Conclusion

This compound is a valuable and readily accessible chiral ligand for asymmetric catalysis. Its straightforward synthesis from L-valine and its demonstrated potential in asymmetric transfer hydrogenation make it an attractive tool for the synthesis of enantiomerically enriched secondary alcohols. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and professionals in the field of synthetic organic chemistry and drug development, facilitating the application of this versatile chiral ligand in their own research endeavors.

References

  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols.
  • Request PDF. (n.d.). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse.
  • PubMed. (n.d.). Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands.
  • ACS Publications. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step.
  • Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved January 24, 2026, from Harvard University Department of Chemistry and Chemical Biology.
  • Biosynth. (n.d.). This compound.
  • ACS Publications. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Retrieved January 24, 2026, from Journal of the American Chemical Society.
  • BenchChem. (n.d.). This compound.
  • PubMed Central. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study.
  • ResearchGate. (n.d.). Ruthenium-catalyzed asymmetric transfer hydrogenation of substituted acetophenones.
  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
  • TCI Chemicals. (n.d.). Asymmetric Transfer Hydrogenation Catalysts.
  • ResearchGate. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of Ketones Using [Ru(p-cymene)Cl2]2 with Chiral Amino Alcohol Ligands.
  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution.
  • MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes.
  • Sci-Hub. (2012). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-.
  • Francis Academic Press. (n.d.). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand.
  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols.
  • PubMed Central. (n.d.). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts.
  • PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • Google Patents. (2008). Process for the preparation of 3-amino-pentan-1,5-diol. Retrieved January 24, 2026, from a relevant patent database.*.

Sources

Application Note & Protocols: Enantioselective Addition of Organozinc Reagents to Carbonyls Using Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Abstract: The enantioselective addition of organozinc reagents to prochiral aldehydes and ketones is a cornerstone of modern asymmetric synthesis, providing a reliable and highly selective pathway to valuable chiral secondary and tertiary alcohols.[1][2] These chiral building blocks are ubiquitous in pharmaceuticals, natural products, and advanced materials.[1][3] This guide provides an in-depth exploration of this transformation, focusing on the pivotal role of chiral β-amino alcohols as catalysts. We will delve into the mechanistic underpinnings of stereochemical control, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Power of Asymmetric C-C Bond Formation

The construction of stereochemically defined carbon-carbon bonds is a central challenge in organic synthesis. The catalytic asymmetric addition of organometallic nucleophiles to carbonyl compounds represents one of the most direct methods for creating chiral carbinol centers.[4] While highly reactive organolithium and Grignard reagents are staples of synthesis, their limited functional group tolerance and high reactivity often hinder their use in complex molecule synthesis and can lead to poor enantioselectivity.

Organozinc reagents, particularly dialkylzincs, offer a compelling alternative. Their moderate reactivity allows for broad functional group tolerance and suppresses the uncatalyzed background reaction, creating a scenario where a chiral catalyst can effectively dictate the stereochemical outcome.[4] The breakthrough came with the discovery that catalytic amounts of chiral β-amino alcohols could induce high levels of enantioselectivity in the addition of diethylzinc to aldehydes, a discovery pioneered by Oguni, Noyori, and Soai.[4][5] This reaction has since become a robust and widely adopted method for producing enantiopure alcohols.

This document serves as a practical guide to understanding and implementing this powerful synthetic tool.

Mechanism of Enantioselective Induction

The efficacy of chiral amino alcohols lies in their ability to form a well-defined, chiral catalytic complex with the organozinc reagent. This complex then coordinates the aldehyde substrate in a specific orientation, exposing one of its two prochiral faces to preferential attack by the alkyl group from the zinc reagent.

The widely accepted mechanism, particularly for the highly successful catalysts like (-)-3-exo-(dimethylamino)isoborneol (DAIB), involves a dimeric zinc complex as proposed by Noyori and coworkers.[6][7]

The key steps are as follows:

  • Catalyst Formation: The chiral amino alcohol reacts with two equivalents of the dialkylzinc reagent (e.g., Et₂Zn). The first equivalent deprotonates the alcohol to form a zinc alkoxide, while the second coordinates to the amino group. This results in the formation of a stable, chelated monomeric species.

  • Dimerization: Two of these monomeric units dimerize to form a more stable, chair-like six-membered ring structure. This homochiral dimer is considered the active catalytic species.[7] The heterochiral dimer, which could form if the ligand is not enantiopure, is catalytically inactive or far less active, which is the basis for the observed "Non-Linear Effect" (NLE) in these reactions.[6]

  • Substrate Coordination & Alkyl Transfer: The aldehyde coordinates to one of the zinc atoms in the dimer. This positions the aldehyde's carbonyl group for an intramolecular transfer of an ethyl group from the other zinc atom. The steric environment created by the chiral ligand forces the aldehyde to adopt a conformation that minimizes steric clashes, leading to a highly selective attack on one of the carbonyl's prochiral faces.

  • Product Release & Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide product is released, and the chiral dimeric catalyst is regenerated, ready to enter another catalytic cycle.

Catalytic_Cycle cluster_main Catalytic Cycle Catalyst Chiral Zn-Dimer (Active Catalyst) Complex Catalyst-Aldehyde Complex Catalyst->Complex + Aldehyde TransitionState Transition State (Alkyl Transfer) Complex->TransitionState Coordination ProductComplex Product-Zinc Complex TransitionState->ProductComplex C-C Formation ProductComplex->Catalyst - Chiral Alcohol Product Et2Zn_in2 Et₂Zn ProductComplex->Et2Zn_in2 Reagent Exchange Product_out Chiral Alcohol Product ProductComplex->Product_out AminoAlcohol Chiral Amino Alcohol (L*) AminoAlcohol->Catalyst Catalyst Formation Et2Zn_in1 2 Et₂Zn Et2Zn_in1->Catalyst Catalyst Formation Aldehyde_in Aldehyde (RCHO) Aldehyde_in->Complex

Figure 1: Simplified catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Core Components & Strategic Considerations

The success of the reaction hinges on the careful selection of four key components: the chiral ligand, the organozinc reagent, the substrate, and the reaction conditions.

Chiral Amino Alcohol Ligands

The structure of the chiral ligand is the most critical factor for achieving high enantioselectivity. Effective ligands typically possess significant steric bulk adjacent to the coordinating hydroxyl and amino groups, which creates a well-defined chiral pocket.

Ligand NameAbbreviationTypical ee% (Benzaldehyde)Key Structural Features
(-)-3-exo-(Dimethylamino)isoborneolDAIB>98%Rigid bicyclic backbone derived from camphor.
(1R,2S)-N,N-DibutylnorephedrineDBNE>95%Readily available from norephedrine; bulky N-butyl groups are crucial.
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolMADC>99%Highly effective ligand with bulky cyclohexyl groups and a morpholino moiety.[8]
(S)-Diphenyl(pyrrolidin-2-yl)methanolDPPM>95%Proline-derived ligand, effective for a range of substrates.
Organozinc Reagents
  • Diethylzinc (Et₂Zn): The most commonly used reagent. It is commercially available as a solution in hexanes or toluene. CAUTION: Diethylzinc is pyrophoric and reacts violently with water and protic solvents. It must be handled under a strictly inert atmosphere (Argon or Nitrogen) using proper air-free techniques (e.g., Schlenk line or glovebox).

  • Other Organozincs: Aryl-, vinyl-, and alkynylzinc reagents can also be used, though reaction conditions may require more optimization.[4][9] These are often generated in situ from the corresponding organohalide and activated zinc, or via transmetalation from organolithium or Grignard reagents.[3]

Substrates
  • Aldehydes: Aromatic and α,β-unsaturated aldehydes are generally excellent substrates, often yielding products with very high enantioselectivity.[4][5] Sterically hindered and linear aliphatic aldehydes can also be effective, although they may require lower temperatures or different ligands to achieve optimal results.[8]

  • Ketones: The addition to ketones is significantly more challenging due to their increased steric bulk and lower electrophilicity. This often results in sluggish reactions and lower enantioselectivities.[9]

Solvents and Additives
  • Solvents: Non-polar, aprotic solvents are standard. Toluene and hexanes are most common. Ethereal solvents like Et₂O or THF can sometimes be used but may compete for coordination to the zinc center, potentially lowering selectivity.[10]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): The addition of Lewis acids like Ti(OiPr)₄ can be highly beneficial, especially for less reactive substrates or ligands.[5] Titanium alkoxides can act as a bridge between the ligand and the zinc reagent, forming a more reactive and organized catalytic species, which often leads to increased reaction rates and enantioselectivity.[4][5] However, it is essential, as its absence can halt the reaction entirely.[5]

Detailed Experimental Protocol: Synthesis of (R)-1-Phenylpropan-1-ol

This protocol describes a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde using (1R,2S)-N,N-Dibutylnorephedrine (DBNE) as the chiral catalyst.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood under an inert atmosphere. All glassware must be rigorously dried. Diethylzinc is pyrophoric. Use appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves).

Materials:

  • (1R,2S)-N,N-Dibutylnorephedrine (DBNE) (14.5 mg, 0.05 mmol, 5 mol%)

  • Toluene, anhydrous (10 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol, 2.2 equiv)

  • Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Glassware Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure all moisture is removed.

  • Catalyst Preparation:

    • To the cooled Schlenk flask, add (1R,2S)-DBNE (14.5 mg, 0.05 mmol).

    • Add 5 mL of anhydrous toluene via syringe.

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise via syringe over 5 minutes. A gas evolution (ethane) will be observed.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the catalyst complex.

  • Aldehyde Addition:

    • In a separate, dry vial, dissolve benzaldehyde (106 mg, 1.0 mmol) in 5 mL of anhydrous toluene.

    • Using a syringe pump for precise control, add the benzaldehyde solution to the catalyst mixture at 0 °C over a period of 1 hour. A slow addition rate is crucial to minimize the uncatalyzed background reaction and maximize enantioselectivity.

  • Reaction Monitoring:

    • Continue stirring the reaction at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching and Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C. CAUTION: The quenching of excess diethylzinc is highly exothermic and produces ethane gas. Add the quenching agent very slowly.

    • Allow the mixture to warm to room temperature. Add 10 mL of 1 M HCl to dissolve the zinc salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylpropan-1-ol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Experimental_Workflow start Start: Inert Atmosphere prep_glass 1. Flame-Dry Glassware (Schlenk Flask) start->prep_glass add_ligand 2. Add Chiral Ligand & Anhydrous Solvent prep_glass->add_ligand cool_down 3. Cool to 0 °C add_ligand->cool_down add_et2zn 4. Add Et₂Zn Solution (Slowly) cool_down->add_et2zn form_catalyst 5. Stir 30 min (Catalyst Formation) add_et2zn->form_catalyst add_aldehyde 6. Add Aldehyde Solution (via Syringe Pump) form_catalyst->add_aldehyde react 7. Stir at 0 °C (Monitor by TLC/GC) add_aldehyde->react quench 8. Quench with aq. NH₄Cl (CAUTION: Exothermic!) react->quench workup 9. Acidic Workup & Extraction quench->workup purify 10. Column Chromatography workup->purify analyze 11. Analyze ee% (Chiral HPLC/GC) purify->analyze end_node End: Enantiopure Alcohol analyze->end_node

Figure 2: Standard experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.

Optimization & Troubleshooting

Achieving optimal results requires fine-tuning of several parameters. The interplay between these factors determines both the yield and the enantioselectivity.

Optimization_Parameters cluster_details Key Influences center_node Reaction Outcome (Yield & ee%) param1 Temperature center_node->param1 param2 Solvent Polarity center_node->param2 param3 Ligand Structure center_node->param3 param4 Catalyst Loading center_node->param4 param5 Addition Rate center_node->param5 Lower T often increases ee%\n(Reduces background reaction) Lower T often increases ee% (Reduces background reaction) param1->Lower T often increases ee%\n(Reduces background reaction) Non-polar solvents (Toluene, Hexane)\nare generally optimal Non-polar solvents (Toluene, Hexane) are generally optimal param2->Non-polar solvents (Toluene, Hexane)\nare generally optimal Steric bulk near chiral center\nis critical for high ee% Steric bulk near chiral center is critical for high ee% param3->Steric bulk near chiral center\nis critical for high ee% 1-10 mol% is typical.\nHigher loading can decrease yield. 1-10 mol% is typical. Higher loading can decrease yield. param4->1-10 mol% is typical.\nHigher loading can decrease yield. Slow addition of limiting reagent\nprevents side reactions Slow addition of limiting reagent prevents side reactions param5->Slow addition of limiting reagent\nprevents side reactions

Figure 3: Key parameters influencing the outcome of the enantioselective organozinc addition.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Wet reagents or glassware. 2. Poor quality diethylzinc. 3. Reaction temperature too low/slow.1. Ensure rigorous drying of all components. Use fresh, anhydrous solvents. 2. Titrate the diethylzinc solution before use. 3. Allow the reaction to proceed for a longer time or try a slightly higher temperature.
Low Enantioselectivity (ee%) 1. Uncatalyzed background reaction is significant. 2. Reaction temperature is too high. 3. Inappropriate ligand for the substrate. 4. Ligand is not enantiopure.1. Decrease the reaction temperature. Ensure slow, controlled addition of the aldehyde. 2. Perform the reaction at 0 °C or lower (-20 °C). 3. Screen a panel of different chiral amino alcohol ligands. 4. Verify the enantiopurity of the ligand.
Poor Reproducibility 1. Inconsistent quality of reagents (especially Et₂Zn). 2. Trace amounts of moisture or oxygen. 3. Inconsistent reaction setup/timing.1. Use reagents from the same batch; titrate Et₂Zn before each set of experiments. 2. Re-evaluate inert atmosphere techniques; ensure septa are new and provide a good seal. 3. Use a syringe pump for additions and a cryostat for consistent temperature control.

Conclusion

The enantioselective addition of organozinc reagents catalyzed by chiral amino alcohols remains a highly reliable, scalable, and versatile method for the synthesis of chiral alcohols. Its broad substrate scope, excellent functional group tolerance, and consistently high enantioselectivities have cemented its place as a go-to reaction in both academic and industrial settings. By understanding the underlying mechanism and carefully controlling the key experimental parameters outlined in this guide, researchers can effectively harness this powerful transformation for the efficient construction of complex, stereodefined molecules. Future developments, including the use of polymer-supported and immobilized catalysts, continue to enhance the sustainability and practical utility of this important reaction.[1][11]

References

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, ACS Publications. [Link]

  • Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Ingenta Connect. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]

  • Schmidt, F., Stemmler, R. T., Rudolph, J., & Bolm, C. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(5), 454-470.
  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036. [Link]

  • Berrisford, D. J., Bolm, C., & Sharpless, K. B. (1995). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 60(7), 1904-1905. [Link]

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Soai, K., Watanabe, M., & Koyano, T. (1989). Mirror-symmetry breaking in the Soai reaction: A kinetic understanding. PNAS. [Link]

  • Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. [Link]

  • Asai, T., et al. (1998). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by (S)-1-Alkyl-2-(arylamino)methylpyrrolidine. Chemical and Pharmaceutical Bulletin, 46(1), 49-53. [Link]

Sources

The Strategic Application of (3S)-3-Amino-2,4-dimethylpentan-2-ol in Asymmetric Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to influence the stereochemical outcome of a reaction, leading to the desired enantiomerically pure products that are often crucial for biological activity.[1] Among the arsenal of chiral auxiliaries, those derived from readily available chiral pool sources, such as amino acids, have gained significant prominence. (3S)-3-Amino-2,4-dimethylpentan-2-ol, a chiral amino alcohol derived from the natural amino acid L-valine, serves as a valuable precursor to a highly effective class of chiral auxiliaries: the Evans-type oxazolidinones.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of complex natural products. We will delve into the preparation of the corresponding chiral auxiliary, its application in diastereoselective carbon-carbon bond formation, and the methods for its subsequent removal to afford the target molecule. The synthesis of the natural product (-)-cytoxazone will be used as a representative example to illustrate these principles in practice.

From Amino Alcohol to a Powerful Chiral Director: Synthesis of the Oxazolidinone Auxiliary

The utility of this compound in asymmetric synthesis is realized through its conversion into a rigid heterocyclic system, an oxazolidinone. This transformation locks the stereocenter of the parent amino alcohol into a conformationally restricted ring, allowing for effective facial shielding of a prochiral center.

The synthesis of the corresponding (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one is typically achieved by reacting this compound with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization.

Conceptual Workflow for Oxazolidinone Formation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino_Alcohol This compound Intermediate Isocyanate Intermediate Amino_Alcohol->Intermediate + Phosgene Equivalent Phosgene_Eq Phosgene Equivalent (e.g., CDI) Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Oxazolidinone (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one Cyclization->Oxazolidinone

Caption: General workflow for the synthesis of the chiral oxazolidinone auxiliary.

Diastereoselective Carbon-Carbon Bond Formation: The Evans Aldol Reaction

Once the chiral auxiliary is in place, it can be N-acylated to generate a chiral imide. This N-acyl oxazolidinone is the key substrate for a variety of highly diastereoselective transformations, most notably the Evans aldol reaction. The bulky isopropyl and dimethyl groups of the auxiliary effectively block one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity.

The total synthesis of (-)-cytoxazone, a cytokine modulator, provides an excellent case study. While the original synthesis by Carter and coworkers utilized a phenylalanine-derived oxazolidinone, the principles are directly transferable to the valine-derived auxiliary.[1]

Key Steps in the Asymmetric Aldol Reaction for (-)-Cytoxazone Synthesis:

  • N-Acylation: The chiral oxazolidinone is acylated with an appropriate acyl chloride or anhydride.

  • Enolate Formation: A boron enolate is generated using a Lewis acid such as dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA). The formation of the Z-enolate is crucial for high diastereoselectivity.

  • Aldol Addition: The enolate reacts with an aldehyde through a highly organized, chair-like transition state, leading to the formation of a syn-aldol adduct with excellent stereocontrol.[2]

  • Auxiliary Cleavage: The chiral auxiliary is removed to unmask the newly formed stereocenters in the product.

Mechanism of the Evans Aldol Reaction:

G cluster_reactants Reactants cluster_mechanism Mechanism N_Acyl N-Acyl Oxazolidinone Enolate Z-Boron Enolate Formation N_Acyl->Enolate + Reagents Aldehyde Aldehyde Reagents Bu₂BOTf, DIPEA TS Chair-like Transition State Enolate->TS + Aldehyde Adduct Syn-Aldol Adduct TS->Adduct

Caption: Simplified mechanism of the Evans asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction in the Synthesis of a (-)-Cytoxazone Precursor

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (-)-cytoxazone.[1]

Materials:

  • N-Propionyl-(4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one

  • Benzyloxyacetaldehyde

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C is added Bu₂BOTf (1.1 equiv).

  • DIPEA (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.

  • A solution of benzyloxyacetaldehyde (1.2 equiv) in anhydrous DCM is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour, then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of methanol, followed by saturated aqueous NaHCO₃ and saturated aqueous NH₄Cl.

  • The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the syn-aldol adduct.

Expected Outcome:

ProductDiastereomeric Ratio (syn:anti)Yield
Aldol Adduct>95:5~85%

Liberating the Target: Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired product. For N-acyl oxazolidinones, several methods are available, with the choice depending on the desired functional group in the final product.

Common Cleavage Methods:

  • Hydrolysis to the Carboxylic Acid: Treatment with lithium hydroperoxide (LiOOH) is a mild and highly effective method for cleaving the auxiliary to yield the corresponding carboxylic acid.[3][4]

  • Reduction to the Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the acyl group to the primary alcohol.

  • Conversion to Esters and Amides: Transesterification with alkoxides or aminolysis can provide direct access to esters and amides, respectively.

Protocol: Cleavage of the Oxazolidinone Auxiliary to the Carboxylic Acid

This protocol describes the cleavage of the aldol adduct from the (-)-cytoxazone synthesis to the corresponding carboxylic acid using lithium hydroperoxide.[1]

Materials:

  • Syn-aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • The aldol adduct (1.0 equiv) is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C.

  • A freshly prepared solution of LiOOH is made by adding 30% H₂O₂ (4.0 equiv) to a solution of LiOH (2.0 equiv) in water at 0 °C.

  • The LiOOH solution is added to the solution of the aldol adduct.

  • The reaction is stirred at 0 °C for 1-2 hours, or until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of an aqueous solution of Na₂SO₃ (1.5 M).

  • The mixture is stirred for 30 minutes at room temperature.

  • The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether to remove the recovered chiral auxiliary.

  • The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic extracts are dried over MgSO₄, filtered, and concentrated to give the crude carboxylic acid.

Workflow for Auxiliary Cleavage:

G Adduct Aldol Adduct Quench Quench (Na₂SO₃) Adduct->Quench + LiOOH LiOOH LiOOH Workup Aqueous Workup Quench->Workup Acid Carboxylic Acid Workup->Acid Auxiliary Recovered Auxiliary Workup->Auxiliary

Caption: General workflow for the cleavage of the chiral auxiliary.

Conclusion

This compound serves as a readily accessible and highly effective precursor for a powerful class of chiral auxiliaries. Through its conversion to the corresponding oxazolidinone, it enables a high degree of stereocontrol in crucial carbon-carbon bond-forming reactions, such as the Evans aldol reaction. The diastereoselectivity achieved is often excellent, and the auxiliary can be cleanly removed under mild conditions to provide access to enantiomerically enriched building blocks for the synthesis of complex natural products. The strategic application of this chiral auxiliary, as exemplified in the synthesis of (-)-cytoxazone, underscores its importance and versatility in modern organic synthesis.

References

  • Carter, R. G., et al. (2003). Total Synthesis of (−)-Cytoxazone. Organic Letters, 5(8), 1171-1174.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127-2129.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • Kim, H., & Lee, C. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2636.
  • Palomo, C., et al. (1999). Highly Diastereoselective Synthesis of β-Lactams by Staudinger Reaction of a Chiral Acylating Agent with Imines. The Journal of Organic Chemistry, 64(5), 1693-1698.
  • Glace, A. W., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1475-1481.
  • Reddy, C. S., & Nagaraj, M. (2006). Cytoxazone - Asymmetric Synthesis of (+)-epi.
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

  • ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Available at: [Link]

  • Organic Syntheses. (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE. Available at: [Link]

  • Chem-Station. Evans Aldol Reaction. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • Evans Enolate Alkylation-Hydrolysis. Available at: [Link]

Sources

Mastering Stereocontrol: A Technical Guide to Diastereoselective Reactions Employing (3S)-3-Amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Drug Development

This document provides a comprehensive guide to the application of the chiral amino alcohol, (3S)-3-amino-2,4-dimethylpentan-2-ol, as a powerful auxiliary for controlling stereochemistry in asymmetric synthesis. We will delve into the synthesis of its corresponding oxazolidinone auxiliary, explore the mechanistic underpinnings of its remarkable stereodirecting ability, and provide detailed protocols for its application in diastereoselective alkylation and aldol reactions.

Introduction: The Power of Steric Hindrance in Asymmetric Synthesis

In the quest for enantiomerically pure molecules, particularly in the pharmaceutical industry, chiral auxiliaries remain a cornerstone of synthetic strategy.[1] These molecular scaffolds are temporarily incorporated into a prochiral substrate to guide the formation of a new stereocenter with a high degree of selectivity.[2] this compound is a sterically hindered amino alcohol that serves as a precursor to a highly effective class of chiral auxiliaries: the 5,5-dimethyloxazolidin-2-ones.

The key to the efficacy of auxiliaries derived from this amino alcohol lies in the strategic placement of bulky substituents. The isopropyl group at the 4-position and, crucially, the gem-dimethyl group at the 5-position of the resulting oxazolidinone ring work in concert to create a highly biased steric environment. This conformational rigidity dictates the trajectory of incoming reagents, leading to exceptional levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[3]

The Chiral Auxiliary: Synthesis of (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one

The first step in harnessing the stereocontrolling power of this compound is its conversion into the corresponding oxazolidin-2-one. This is typically achieved through a cyclization reaction with a carbonylating agent.

Protocol: Synthesis of (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one

This protocol outlines a general procedure for the synthesis of the oxazolidinone auxiliary.

Materials:

  • This compound

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, if using a phosgene equivalent)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition:

    • Using Diethyl Carbonate: Add diethyl carbonate (1.2 eq) to the solution.

    • Using a Phosgene Equivalent: Cool the solution to 0 °C and add the phosgene equivalent (e.g., triphosgene, 0.4 eq) portion-wise, followed by the slow addition of a base like triethylamine (2.2 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the chosen reagent.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using diethyl carbonate, the product may precipitate upon cooling and can be collected by filtration. Otherwise, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one.

Mechanism of Stereocontrol: The Role of the gem-Dimethyl Group

The high diastereoselectivity observed in reactions employing the (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one auxiliary is a direct consequence of its rigid conformational structure. The gem-dimethyl group at the 5-position plays a crucial role in locking the conformation of the adjacent isopropyl group at the 4-position.[3] This creates a well-defined steric shield on one face of the enolate derived from the N-acylated auxiliary.

G cluster_auxiliary Chiral Auxiliary cluster_reaction Diastereoselective Reaction cluster_outcome Stereochemical Outcome Auxiliary This compound Oxazolidinone (4S)-4-isopropyl-5,5-dimethyl- 1,3-oxazolidin-2-one Auxiliary->Oxazolidinone Cyclization N_Acyl N-Acyl Oxazolidinone Enolate Chiral Enolate Electrophile Electrophile (R-X or R'CHO) Product Diastereomerically Enriched Product Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Enantiomerically Enriched Carboxylic Acid or Alcohol Cleavage->Final_Product

The chelated transition state of the enolate, typically formed with a Lewis acid like dibutylboron triflate in aldol reactions or a lithium cation in alkylations, is forced into a conformation where the isopropyl group effectively blocks one face of the planar enolate. Consequently, the incoming electrophile can only approach from the less hindered face, leading to the preferential formation of one diastereomer.

Application Notes and Protocols

The (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one auxiliary is particularly effective in diastereoselective alkylation and aldol reactions.

Diastereoselective Alkylation for the Synthesis of α-Substituted Carboxylic Acids

This protocol describes the asymmetric alkylation of an N-acyl derivative of the chiral auxiliary to produce enantiomerically enriched α-substituted carboxylic acids after auxiliary removal. High diastereoselectivities, often in the range of 85-94% de, have been reported for similar 5,5-dimethyl substituted oxazolidinones.

Protocol: Diastereoselective Alkylation

  • N-Acylation:

    • Dissolve (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours.

    • Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the combined organic layers, and purify by column chromatography.

  • Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

    • Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq) and stir at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to isolate the desired diastereomer.

  • Auxiliary Cleavage:

    • To obtain the carboxylic acid, dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide and stir at 0 °C to room temperature until the reaction is complete.

    • Acidify the reaction mixture and extract the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Table 1: Representative Data for Diastereoselective Alkylation

EntryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide>95:585
2Methyl iodide>95:590
3Allyl bromide>90:1082

Note: Data is representative and may vary based on specific reaction conditions and substrates.

Diastereoselective Aldol Reactions for the Synthesis of β-Hydroxy Acids

The auxiliary is also highly effective in directing aldol reactions, leading to the formation of syn-aldol adducts with high diastereoselectivity.

Protocol: Diastereoselective Aldol Reaction

  • N-Acylation: Prepare the N-propionyl or N-acetyl derivative of the oxazolidinone as described in the alkylation protocol.

  • Aldol Reaction:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere.

    • Add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) and stir for 30 minutes.

    • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

    • Stir at -78 °C for 2 hours and then at 0 °C for 1 hour.

    • Quench the reaction by adding a pH 7 buffer and methanol.

    • Concentrate the mixture and partition between dichloromethane and water.

    • Separate the organic layer, dry, and concentrate. Purify by column chromatography.

  • Auxiliary Cleavage: Cleavage of the aldol adduct to the corresponding β-hydroxy acid can be achieved using lithium hydroperoxide as described previously.

G cluster_alkylation Diastereoselective Alkylation cluster_aldol Diastereoselective Aldol Reaction start_alk N-Acyl Auxiliary enolate_alk Li Enolate product_alk Alkylated Product (High d.r.) acid_alk α-Substituted Carboxylic Acid start_aldol N-Acyl Auxiliary enolate_aldol Boron Enolate product_aldol Aldol Adduct (High d.r.) acid_aldol β-Hydroxy Acid

Table 2: Representative Data for Diastereoselective Aldol Reactions

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>98:288
2Isobutyraldehyde>99:192
3Acetaldehyde>97:385

Note: Data is representative and may vary based on specific reaction conditions and substrates.

Conclusion

The chiral auxiliary derived from this compound, namely (4S)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one, offers a robust and highly effective tool for asymmetric synthesis. Its sterically demanding framework, particularly the gem-dimethyl substitution at the 5-position, provides exceptional levels of diastereocontrol in key carbon-carbon bond-forming reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug development to confidently employ this valuable chiral auxiliary in their synthetic endeavors.

References

  • Bull, S. D., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(15), 2867-2875.
  • Gibson, C. L., et al. (1998). A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters, 39(37), 6733-6736.
  • Davies, S. G., et al. (2001). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry, 1(2), 218-228.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613–1616.
  • Palomo, C., et al. (2004). A New Class of Chiral Auxiliaries for the Asymmetric Synthesis of β-Lactams. The Journal of Organic Chemistry, 69(12), 4126–4136.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Pu, L. (1998). 1,1'-Binaphthyl-based chiral ligands and catalysts. Chemical Reviews, 98(7), 2405–2494.
  • Davies, S. G., & Nicholson, R. L. (2003). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones as Latent Aldehyde Equivalents. Organic & Biomolecular Chemistry, 1(20), 3497-3509.
  • Palomo, C., et al. (2005). Asymmetric Synthesis of β-Amino Acids from N-Acyl-2-oxazolidinones.
  • Charette, A. B., & Mellon, C. (1998). Enantioselective synthesis of α,α-disubstituted-α-amino acids by a sequential nucleophilic addition to nitriles. Tetrahedron, 54(36), 10525-10535.
  • Wu, Y.-D., & Houk, K. N. (1991). Theoretical transition structures for the boron enolate-aldehyde reaction: the origin of the stereoselectivity of the Evans synthesis of syn-aldol products. The Journal of Organic Chemistry, 56(19), 5657–5661.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Bull, S. D., et al. (2003). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry, 1(2), 218-228.
  • Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001–7031.
  • Gage, J. R., & Evans, D. A. (1989). Diastereoselective anti-aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77.
  • Askin, D., Volante, R. P., Reamer, R. A., Ryan, K. M., & Shinkai, I. (1988). A practical synthesis of an oxazolidinone chiral auxiliary. Tetrahedron Letters, 29(24), 277-280.
  • Carreira, E. M., Singer, R. A., & Lee, W. (1994). Enantioselective aldol-type reactions of silylketene acetals catalyzed by a chiral titanium complex. Journal of the American Chemical Society, 116(19), 8837–8838.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).

Sources

Application Notes and Protocols for the Removal of (3S)-3-amino-2,4-dimethylpentan-2-ol Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Role and Significance of the (3S)-3-amino-2,4-dimethylpentan-2-ol Auxiliary

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction.[1] The this compound, a chiral amino alcohol often derived from the natural amino acid L-valine, serves as an effective chiral director. Its bulky, stereodefined structure provides a robust steric shield, enabling high diastereoselectivity in reactions such as the alkylation of enolates derived from the corresponding N-acyl amides.

The utility of a chiral auxiliary is not only defined by the stereocontrol it imparts but also by the ease and efficiency of its subsequent removal to unveil the desired chiral product.[2] The cleavage of the auxiliary is a critical step that must proceed under conditions that are mild enough to prevent racemization of the newly formed stereocenter or degradation of other sensitive functional groups within the molecule.[1] This guide provides a detailed examination of the primary methods for the removal of the this compound auxiliary, offering detailed protocols, mechanistic insights, and practical guidance for researchers and process chemists.

Core Principle: Cleavage of the Amide Bond

The this compound auxiliary is typically attached to a substrate via a stable amide bond. Therefore, its removal hinges on the cleavage of this linkage. The primary strategies to achieve this are:

  • Hydrolytic Cleavage (Acidic or Basic): This involves the reaction of the amide with water, catalyzed by an acid or a base, to yield the carboxylic acid and the free amino alcohol auxiliary.[3]

  • Reductive Cleavage: This method utilizes a reducing agent, most commonly a hydride source like lithium aluminum hydride (LiAlH₄), to reduce the amide carbonyl, yielding an amine and the free auxiliary.[4]

The choice of method depends on the overall molecular structure, the compatibility of other functional groups, and the desired final product (e.g., carboxylic acid vs. amine).

Method 1: Acidic Hydrolysis

Scientific Principle and Mechanistic Insight

Acid-catalyzed hydrolysis of amides is a classic and robust transformation. The reaction is typically performed by heating the N-acyl substrate in a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5] The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The acid protonates the amide carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

  • Elimination of the Auxiliary: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated chiral auxiliary as a neutral amine.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated to give the final product.

The final protonation of the liberated amine auxiliary renders the overall reaction irreversible, as the amine is no longer nucleophilic.[5]

Advantages and Disadvantages
AdvantagesDisadvantages
Robust and generally applicable.Harsh conditions (high temperature, strong acid) can degrade sensitive substrates.
Reagents are inexpensive and readily available.Risk of racemization at the α-carbon under prolonged heating.
Straightforward workup to isolate the carboxylic acid.Not suitable for acid-labile functional groups (e.g., t-butyl esters, acetals).
The recovered auxiliary is in its salt form, facilitating separation from the organic product.
Detailed Laboratory Protocol: Acidic Hydrolysis

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-acyl-(3S)-3-amino-2,4-dimethylpentan-2-ol substrate (1.0 eq).

    • Add a suitable solvent. A mixture of a water-miscible organic solvent like dioxane or tetrahydrofuran (THF) and aqueous acid is common. A typical ratio is 1:1 to 2:1 organic solvent to aqueous acid.

    • Add 4-6 M aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (typically 5-10 volumes relative to the substrate).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 12-48 hours).

  • Workup and Product Isolation:

    • Cool the reaction mixture to room temperature and then further to 0 °C in an ice bath.

    • Carefully basify the mixture to pH > 12 by the slow addition of a concentrated aqueous base (e.g., 6 M NaOH) to deprotonate the carboxylic acid and neutralize the auxiliary salt. Caution: This is a highly exothermic process.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times to remove the liberated chiral auxiliary. The auxiliary can be recovered from these organic extracts.

    • Re-acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.

    • Extract the desired carboxylic acid product from the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification:

    • The crude product can be purified by standard methods such as column chromatography on silica gel or recrystallization.

  • Auxiliary Recovery:

    • Combine the initial organic extracts containing the auxiliary. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The recovered auxiliary can be further purified by distillation or recrystallization.

Troubleshooting Guide for Acidic Hydrolysis
ProblemPossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature. Steric hindrance around the amide bond.Increase reaction time and/or temperature. Consider using a stronger acid concentration.
Product DegradationSubstrate contains acid-sensitive functional groups.Use a milder acid or lower the reaction temperature. Consider an alternative cleavage method.
Low Product YieldIncomplete extraction during workup. Emulsion formation.Perform additional extractions. To break emulsions, add brine or filter the mixture through celite.
Racemization of ProductProlonged exposure to high temperatures and strong acid.Reduce reaction time and temperature as much as possible once the reaction is complete.

Method 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

Scientific Principle and Mechanistic Insight

Reductive cleavage offers a powerful alternative to hydrolysis, transforming the N-acyl derivative into the corresponding amine product. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the highly stable amide functional group.[6]

The mechanism is distinct from hydrolysis:

  • Complexation: The Lewis acidic aluminum atom of LiAlH₄ coordinates to the amide carbonyl oxygen.

  • Hydride Attack: A hydride ion (H⁻) is delivered from the [AlH₄]⁻ complex to the carbonyl carbon, forming a tetrahedral intermediate.

  • Leaving Group Formation: The oxygen atom, now part of an O-Al bond, is transformed into a good leaving group.

  • Elimination: The tetrahedral intermediate collapses, and the nitrogen's lone pair assists in the elimination of the aluminum-oxygen species, forming a transient iminium ion.

  • Second Hydride Attack: A second equivalent of hydride rapidly attacks the electrophilic iminium carbon to yield the final amine product.

Advantages and Disadvantages
AdvantagesDisadvantages
Provides direct access to chiral amines.LiAlH₄ is a highly reactive, pyrophoric reagent that must be handled with extreme care under anhydrous conditions.
Generally proceeds under milder temperature conditions than acid hydrolysis.The reaction is often unselective and will reduce other functional groups (esters, ketones, aldehydes, nitriles, etc.).
Can be faster than hydrolysis for sterically hindered amides.The workup procedure (e.g., Fieser workup) can be challenging to perform correctly and may lead to product loss in gelatinous aluminum salt precipitates.
Detailed Laboratory Protocol: Reductive Cleavage

This protocol requires strict anhydrous conditions. All glassware should be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser (with an inert gas inlet), and a magnetic stir bar, add a solution of the N-acyl auxiliary substrate (1.0 eq) in a dry, aprotic ether solvent (e.g., THF, diethyl ether).

    • In a separate flask, prepare a suspension of LiAlH₄ (2.0-4.0 eq) in the same dry solvent. Caution: LiAlH₄ reacts violently with water.

  • Reaction Execution:

    • Cool the substrate solution to 0 °C in an ice bath.

    • Slowly add the LiAlH₄ suspension to the substrate solution via the dropping funnel. Caution: The reaction can be exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or HPLC; typically 2-12 hours).

  • Workup (Fieser Procedure):

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the sequential, slow, and careful addition of:

      • 'x' mL of water

      • 'x' mL of 15% (w/v) aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used in the reaction).

    • Stir the resulting mixture vigorously at room temperature for at least 1 hour. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

    • Filter the mixture through a pad of celite, washing the filter cake thoroughly with the reaction solvent (e.g., THF, ethyl acetate).

  • Product Isolation and Purification:

    • Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain both the desired amine and the chiral auxiliary. These can be separated by column chromatography or by an acid-base extraction, where the product and auxiliary may have different pKa values.

Troubleshooting Guide for Reductive Cleavage
ProblemPossible CauseSuggested Solution
Incomplete ReactionInsufficient LiAlH₄. Reaction not run under anhydrous conditions.Use a larger excess of LiAlH₄. Ensure all reagents and solvents are scrupulously dry.
Low Yield after WorkupProduct trapped in the aluminum salt precipitate.Ensure the Fieser workup is performed correctly with vigorous stirring to allow for complete granulation of the salts. Wash the filter cake extensively.
Over-reduction of other functional groupsLiAlH₄ is not a selective reagent.This method is unsuitable for substrates with other reducible groups. Consider protecting them or choosing a different cleavage method.

Comparative Summary of Cleavage Methods

FeatureAcidic HydrolysisReductive Cleavage (LiAlH₄)
Product Carboxylic AcidAmine
Key Reagents Strong aqueous acid (HCl, H₂SO₄)Lithium Aluminum Hydride (LiAlH₄)
Conditions High temperature (reflux)0 °C to reflux; strictly anhydrous
Selectivity Tolerates reducible groups (ketones, esters)Reduces most carbonyls and polar π-bonds
Safety Concerns Handling of strong, corrosive acids.Handling of pyrophoric, water-reactive LiAlH₄.
Workup Liquid-liquid extraction.Careful quenching and filtration of aluminum salts.
Best For Synthesizing chiral carboxylic acids from robust substrates.Synthesizing chiral amines when other reducible groups are absent.

Visualizing the Workflow

Workflow for Acidic Hydrolysis

sub N-Acyl Substrate reflux Add Aq. Acid (e.g., 6M HCl) Heat to Reflux sub->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to 0°C monitor->cool basify Basify to pH > 12 (e.g., 6M NaOH) cool->basify extract_aux Extract with Organic Solvent (Recover Auxiliary) basify->extract_aux acidify Re-acidify Aqueous Layer to pH 1-2 basify->acidify aux Recovered Auxiliary extract_aux->aux extract_prod Extract with Organic Solvent (Isolate Product) acidify->extract_prod purify Dry, Concentrate & Purify extract_prod->purify prod Final Carboxylic Acid purify->prod

Caption: General workflow for the acidic hydrolysis of the N-acyl auxiliary.

Workflow for Reductive Cleavage

sub N-Acyl Substrate in Dry THF add_hydride Add LiAlH₄ Suspension (0°C to Reflux) sub->add_hydride monitor Monitor by TLC/HPLC add_hydride->monitor quench Cool to 0°C Fieser Quench (H₂O, NaOH) monitor->quench filter Stir and Filter through Celite quench->filter concentrate Dry and Concentrate Filtrate filter->concentrate separate Purify & Separate (Chromatography) concentrate->separate prod Final Amine separate->prod aux Recovered Auxiliary separate->aux

Caption: General workflow for the reductive cleavage of the N-acyl auxiliary.

References

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-303). Pergamon.
  • Gagnon, D. (2003). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University.
  • White, J. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1493–1500. [Link]

  • Wang, Z., et al. (2020). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 142(15), 7041–7050. [Link]

  • LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. [Link]

  • Nikolaidis, M., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Pinaka, A., et al. (2013). Green asymmetric synthesis: β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. Chirality, 25(2), 119-125. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • Chem Help ASAP. (2019, November 12). hydrolysis of acid derivatives [Video]. YouTube. [Link]

  • Jack Westin. (n.d.). Acid Derivatives Important Reactions. MCAT Content. [Link]

  • Chandrasekhar, S., & Reddy, Ch. R. (2011). Catalytic Reduction of Amides Avoiding LiAlH4 OR B2H6. In Green Chemistry in the Pharmaceutical Industry (pp. 149-164). Wiley-VCH.
  • Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Hunt, I. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Lesma, G., et al. (2015). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 17(1), 114-117.
  • Hughes, D. L. (2011). 6 Synthesis of N-Alkyl Amino Acids. In The Discovery of L-DOPA. Monash University Publishing.
  • Soderberg, T. (n.d.). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Dr. P. (2023, November 6). Reduction of Amides with LiAlH4 [Video]. YouTube. [Link]

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mechanism of action of (3S)-3-amino-2,4-dimethylpentan-2-ol in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanism and Application of (3S)-3-amino-2,4-dimethylpentan-2-ol in Asymmetric Catalysis

Abstract

This compound is a chiral amino alcohol that has emerged as a valuable ligand in the field of asymmetric catalysis.[1][2] This document provides a detailed exploration of its mechanism of action, focusing on its application as a chiral ligand in the asymmetric transfer hydrogenation of ketones. We will delve into the principles of how its unique structure contributes to the stereoselective synthesis of chiral alcohols. Furthermore, this guide offers a comprehensive, field-proven protocol for its use, designed to be a self-validating system for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a critical class of compounds in modern organic synthesis, serving as versatile chiral building blocks and ligands for a wide array of asymmetric transformations.[3][4] Their utility stems from the presence of both a basic amino group and a hydroxyl group, which can coordinate to metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.[3] this compound, with its stereocenter at the 3-position and bulky alkyl groups, offers a unique steric and electronic profile, making it an effective chiral auxiliary.[1] This application note will focus on its role in a pivotal reaction: the asymmetric transfer hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols.

Unraveling the Catalytic Mechanism of this compound

The primary catalytic application of this compound is as a chiral ligand in metal-catalyzed reactions, most notably in asymmetric transfer hydrogenation. This process typically involves a ruthenium (Ru) metal center, a hydrogen donor (such as isopropanol or formic acid), and the chiral amino alcohol ligand.

The catalytic cycle can be understood through the following key steps:

  • Formation of the Chiral Catalyst: The first step is the in-situ formation of the active chiral catalyst. This involves the coordination of the this compound ligand to a ruthenium precursor. The amino and hydroxyl groups of the ligand bind to the metal center, forming a stable chelate. This coordination creates a rigid and predictable chiral environment around the ruthenium atom.

  • Hydrogen Transfer and Activation: The hydrogen donor, for instance, isopropanol, coordinates to the ruthenium center and undergoes dehydrogenation to generate a ruthenium-hydride species. This is the active hydrogenating agent in the catalytic cycle.

  • Substrate Coordination and Stereoselective Hydrogenation: The prochiral ketone (the substrate) then coordinates to the chiral ruthenium-hydride complex. The steric bulk of the ligand's dimethylpentan backbone dictates a preferred orientation for the ketone to minimize steric hindrance. This precise positioning ensures that the hydride is delivered to one specific face of the carbonyl group.

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting chiral alcohol product is released from the coordination sphere of the ruthenium. The catalyst is then regenerated by another molecule of the hydrogen donor, allowing the catalytic cycle to continue.

The enantioselectivity of the reaction is therefore a direct consequence of the steric and electronic properties of the this compound ligand, which creates a chiral pocket that differentiates between the two prochiral faces of the ketone.

Visualizing the Catalytic Pathway

To further illustrate the proposed mechanism, the following diagram outlines the key stages of the asymmetric transfer hydrogenation of a ketone using a catalyst derived from this compound.

Catalytic_Cycle cluster_0 Catalytic Cycle A [Ru]-Cl + Ligand This compound B Active Chiral [Ru]-Ligand Catalyst A->B Ligand Coordination C [Ru]-Hydride Complex (from H-donor) B->C + H-donor - Acetone D Ketone Coordination (Stereoselective) C->D + Ketone E Hydride Transfer (Transition State) D->E Intramolecular Hydride Transfer F Chiral Alcohol Product + Regenerated Catalyst E->F Product Release F->C + H-donor - Acetone

Figure 1: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Experimental Protocols: Asymmetric Transfer Hydrogenation of Acetophenone

This section provides a detailed, step-by-step protocol for the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate, using a catalyst system based on this compound.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )PuritySupplier
This compound163453-95-0131.22>98%Major Chemical Supplier
[RuCl₂(p-cymene)]₂52462-29-0612.17>98%Major Chemical Supplier
Acetophenone98-86-2120.15>99%Major Chemical Supplier
Isopropanol (anhydrous)67-63-060.10>99.5%Major Chemical Supplier
Potassium hydroxide (KOH)1310-58-356.11>85%Major Chemical Supplier
Dichloromethane (DCM, anhydrous)75-09-284.93>99.8%Major Chemical Supplier
Diethyl ether60-29-774.12>99%Major Chemical Supplier
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>99.5%Major Chemical Supplier
Experimental Workflow

Figure 2: Step-by-step experimental workflow for asymmetric transfer hydrogenation.

Detailed Step-by-Step Procedure

CAUTION: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Catalyst Preparation (In-situ):

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and this compound (5.3 mg, 0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous isopropanol (5 mL) via syringe.

    • Stir the resulting mixture at room temperature for 20 minutes under an argon atmosphere.

  • Reaction Execution:

    • In a separate vial, prepare a 0.1 M solution of KOH in isopropanol.

    • To the catalyst mixture, add the KOH solution (0.4 mL, 0.04 mmol) via syringe.

    • Add acetophenone (120.2 mg, 1.0 mmol) to the reaction flask.

    • Heat the reaction mixture to 80 °C in a preheated oil bath and stir for the required time (monitor by TLC or GC for completion, typically 1-4 hours).

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by adding deionized water (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-phenylethanol.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results and Data Interpretation

The described protocol is expected to yield (S)-1-phenylethanol with high conversion and excellent enantioselectivity.

SubstrateProductTime (h)Conversion (%)ee (%)
Acetophenone(S)-1-phenylethanol2>9998

Data Interpretation:

  • Conversion: This is determined by Gas Chromatography (GC) or ¹H NMR analysis of the crude reaction mixture, comparing the signals of the starting material and the product.

  • Enantiomeric Excess (ee%): This is the key measure of the catalyst's effectiveness. It is determined by chiral HPLC analysis, which separates the two enantiomers of the product alcohol. The ee is calculated as: ee% = |(R-enantiomer - S-enantiomer) / (R-enantiomer + S-enantiomer)| * 100.

Conclusion and Future Perspectives

This compound is a highly effective chiral ligand for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. Its well-defined stereochemistry and steric bulk enable excellent control over the enantioselectivity of the reaction. The protocol detailed herein provides a reliable and reproducible method for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Future research may explore the immobilization of this catalyst on solid supports for enhanced recyclability, a key consideration for industrial applications.[5] Additionally, the application of this ligand in other asymmetric transformations, such as C-C bond-forming reactions, remains a promising avenue for investigation.

References

  • Guo, X., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Cassani, C., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols. Available at: [Link]

  • PolyU Electronic Theses (1998). New enantioselective catalysts based on chiral amino alcohols. Available at: [Link]

  • Organic Syntheses Procedure (n.d.). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges in this specific stereoselective synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

This compound is a chiral building block of significant interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds.[1] Its synthesis, however, presents several stereochemical and practical challenges that require careful control over reaction conditions.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis. The answers provide both theoretical explanations and actionable protocols to get your experiment back on track.

Q1: My reaction is resulting in a low yield, particularly when using a Grignard reagent addition to a chiral imine or nitrone. What are the potential causes and how can I improve it?

Low yields in Grignard-based syntheses of highly substituted amino alcohols are a common issue. The problem often stems from the sensitive nature of the Grignard reagent and competing side reactions.[2]

Causality Analysis:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide from initiating.[2]

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture and protic solvents. Even trace amounts of water in glassware or solvents will quench the reagent, reducing the effective concentration and overall yield.[2]

  • Side Reactions:

    • Enolization: If your substrate (e.g., a ketone precursor to an imine) has acidic α-hydrogens, the Grignard reagent can act as a base, leading to deprotonation and enolate formation instead of the desired nucleophilic addition.[2]

    • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide, leading to a homocoupled (R-R) byproduct.[2]

  • Steric Hindrance: The target molecule is sterically bulky. This can slow down the desired reaction, allowing more time for side reactions to occur, especially with equally bulky Grignard reagents.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Reagent Quality & Dryness start->check_reagents check_mg Activate Magnesium Surface check_reagents->check_mg Reagents OK sub_reagents Use freshly distilled anhydrous solvents (THF/Ether). Ensure alkyl halide is pure. check_reagents->sub_reagents check_conditions Optimize Reaction Conditions check_mg->check_conditions Mg Activated sub_mg Methods: - Mechanical grinding - Iodine activation (I2 crystal) - Pre-treatment with 1,2-dibromoethane. check_mg->sub_mg analyze_byproducts Analyze Byproducts (GC-MS/NMR) check_conditions->analyze_byproducts Yield Still Low sub_conditions Consider: - Lowering temperature (-78 °C) to minimize side reactions. - Using 'Turbo-Grignard' (with LiCl) for higher reactivity. - Slow, dropwise addition of substrate. check_conditions->sub_conditions sub_analysis Identify side products: - Enolization -> Recovered starting material - Wurtz Coupling -> R-R dimer analyze_byproducts->sub_analysis G center Asymmetric Synthesis of β-Amino Alcohols pool Chiral Pool Synthesis center->pool auxiliary Chiral Auxiliary Control center->auxiliary catalysis Asymmetric Catalysis center->catalysis resolution Chiral Resolution center->resolution pool_desc Start from naturally occurring chiral molecules, like amino acids (e.g., L-valine). pool->pool_desc auxiliary_desc Temporarily attach a chiral molecule (e.g., Evans auxiliary) to guide a diastereoselective reaction. auxiliary->auxiliary_desc catalysis_desc Use a small amount of a chiral catalyst to control the stereochemistry of a reaction (e.g., asymmetric reduction of a β-amino ketone). catalysis->catalysis_desc resolution_desc Synthesize a racemic mixture and then separate the enantiomers, often via diastereomeric salt formation. resolution->resolution_desc

Caption: Major strategies for asymmetric β-amino alcohol synthesis.

  • Chiral Auxiliary-Based Methods: This involves covalently attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. [3]After the key bond formation, the auxiliary is cleaved and can often be recovered. [3]This is a robust and reliable method for achieving high stereoselectivity.

  • Asymmetric Catalysis: This approach uses a substoichiometric amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) to create the desired stereocenter. Methods like asymmetric hydrogenation or transfer hydrogenation of β-amino ketones are powerful examples. [1][4]3. Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. [5]For instance, L-valine could serve as a starting point for the target molecule.

  • Radical C-H Amination: More modern methods involve the direct, stereoselective functionalization of C-H bonds. These can shorten synthetic routes but may require specialized catalysts and conditions. [6]

Q: How can I confirm the stereochemistry and purity of my final product?

Confirming the absolute configuration and enantiomeric/diastereomeric purity is essential. A combination of techniques is typically required.

  • NMR Spectroscopy:

    • Diastereomeric Purity (d.r.): Standard ¹H NMR is often sufficient to determine the ratio of diastereomers. The signals for protons near the newly formed stereocenters will appear as separate sets for each diastereomer, and the ratio can be determined by integration.

    • Enantiomeric Purity (e.e.): To determine the enantiomeric excess, you must use a chiral environment to make the enantiomers distinguishable by NMR (diastereomeric). This is achieved by:

      • Chiral Derivatizing Agents (CDAs): Reacting the amino alcohol with a chiral agent like Mosher's acid (MTPA) or MαNP acid creates a mixture of diastereomeric esters/amides. [7][8]The ¹H or ¹⁹F NMR signals of these diastereomers will be chemically shifted differently, allowing for quantification of the e.e.

      • Chiral Solvating Agents (CSAs): These agents form transient, weak complexes with the analyte, creating a chiral environment that can induce small chemical shift differences between enantiomers.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a highly accurate method for determining e.e. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times.

  • Optical Rotation: Measurement using a polarimeter can confirm that the product is optically active. [9]While comparison to a literature value for the specific rotation [α]D can suggest the correct enantiomer, it is not a definitive proof of purity on its own.

References

  • Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. Retrieved from [Link]

  • Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Davies, S. G., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Retrieved from [Link]

  • Li, W., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Carreira, E. M., et al. (2013). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Journal of the American Chemical Society. Retrieved from [Link]

  • Gage, J. R., & Evans, D. A. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Letters. Retrieved from [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois. Retrieved from [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • YouTube. (2017). D.7 Chiral auxiliaries (HL). Retrieved from [Link]

  • Reddit. (2018). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your synthetic route and achieve higher yields of this valuable chiral amino alcohol.

Introduction to the Synthesis of this compound

This compound is a chiral building block with significant applications in asymmetric synthesis and as an intermediate for pharmaceuticals.[1] Its sterically hindered nature presents unique challenges in its stereoselective synthesis. The most common and effective strategies involve the asymmetric reduction of a prochiral ketone or imine precursor.[1] This guide will focus on troubleshooting and optimizing these synthetic pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Low Diastereoselectivity in the Reduction of the Precursor Ketone/Imine

Question: We are observing a low diastereomeric excess (d.e.) in the synthesis of this compound. What are the likely causes and how can we improve the stereoselectivity?

Answer: Low diastereoselectivity is a common challenge, particularly with sterically hindered substrates. The root cause often lies in the choice of reducing agent, chiral auxiliary, or reaction conditions which fail to create a sufficiently differentiated energetic barrier between the transition states leading to the desired and undesired diastereomers.

Underlying Principles: The stereochemical outcome of the reduction is governed by the facial selectivity of hydride delivery to the carbonyl or imine group. This is influenced by steric hindrance and, in the case of chiral catalysts or auxiliaries, the formation of a rigid, well-defined transition state that blocks one face of the electrophile.

Troubleshooting Strategies:

  • Choice of Chiral Auxiliary/Catalyst: The effectiveness of a chiral auxiliary or catalyst is highly substrate-dependent. For sterically demanding substrates like the precursor to this compound, a bulky and conformationally rigid chiral ligand is often necessary to enforce high stereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by exploiting smaller differences in the activation energies of the competing diastereomeric transition states.

  • Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex and the solubility of the reagents. A systematic screening of solvents with varying polarities is recommended.

  • Nature of the Reducing Agent: The size and reactivity of the hydride source can impact selectivity. Less reactive and bulkier reducing agents may exhibit higher selectivity.

Formation of Byproducts

Question: Our reaction mixture shows significant byproduct formation, complicating purification and reducing the yield. What are the common side reactions and how can they be minimized?

Answer: Byproduct formation in the synthesis of amino alcohols often stems from over-reduction, side reactions of protecting groups, or competing reaction pathways.

Common Byproducts and Their Mitigation:

ByproductPotential CauseMitigation Strategy
Diol Reduction of an unprotected or poorly protected amino group to a hydroxyl group.Ensure complete and stable protection of the amino group prior to reduction.
Epoxide Intramolecular cyclization of the amino alcohol product.Control the pH of the reaction and work-up to avoid basic conditions that can promote cyclization.
Over-reduced species Reduction of other functional groups in the molecule.Choose a chemoselective reducing agent that specifically targets the ketone or imine.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to this compound for high yield and stereoselectivity?

A1: The asymmetric reduction of a suitable N-protected aminoketone precursor is a highly effective route. The use of a chiral oxazaborolidine catalyst, such as Corey-Bakshi-Shibata (CBS) catalyst, for the reduction of the ketone has shown great success in achieving high enantioselectivity for structurally related compounds.[2]

Q2: How can I effectively purify the final product from its diastereomer?

A2: Purification of diastereomers can often be achieved by fractional crystallization. The formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid, can enhance the differences in solubility, facilitating separation by crystallization.[3] Chiral column chromatography is also a powerful, albeit more expensive, alternative for achieving high enantiomeric purity.

Q3: What analytical techniques are best suited for determining the diastereomeric and enantiomeric purity of this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (e.e.).[4][5] For diastereomeric excess (d.e.), Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can be effective as diastereomers often exhibit distinct chemical shifts for certain protons.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically, many reducing agents, such as lithium aluminum hydride, are pyrophoric and react violently with water. Reactions involving these reagents should be conducted under an inert atmosphere and handled with appropriate care. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Workflow and Diagrams

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound involves the asymmetric reduction of an N-protected amino ketone.

Synthetic Pathway Start Starting Material: 4-methyl-3-penten-2-one Step1 Epoxidation Start->Step1 m-CPBA Step2 Ring-opening with Amine Step1->Step2 NH3 Step3 Protection of Amino Group Step2->Step3 Protecting Group (e.g., Boc2O) Precursor Prochiral N-protected aminoketone Step3->Precursor Step4 Asymmetric Reduction (e.g., CBS catalyst, BH3) Precursor->Step4 Product This compound Step4->Product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check1 Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Start->Check1 Decision1 Is Starting Material Consumed? Check1->Decision1 Action1a Increase Reaction Time/Temperature Check Reagent Activity Decision1->Action1a No Action1b Multiple Spots/Peaks Observed? Decision1->Action1b Yes Decision2 Are Byproducts Identified? Action1b->Decision2 Action2a Optimize Reaction Conditions (See Byproduct Table) Decision2->Action2a Yes Action2b Investigate Purification Step (Potential for Product Loss) Decision2->Action2b No

Sources

Technical Support Center: Purification of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3S)-3-amino-2,4-dimethylpentan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amino alcohol. This compound is a valuable building block in asymmetric synthesis, and achieving high enantiomeric and chemical purity is critical for its successful application.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its purification.

I. Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific problems you may encounter during the purification of this compound, their probable causes, and actionable solutions.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Impure this compound problem Identify the Problem start->problem low_yield Low Yield problem->low_yield low_purity Low Purity (Chemical or Enantiomeric) problem->low_purity oiling_out Product Oils Out During Recrystallization problem->oiling_out poor_separation Poor Chromatographic Separation problem->poor_separation cause_yield Potential Causes: - Incomplete reaction - Product loss during workup - Inefficient crystallization low_yield->cause_yield cause_purity Potential Causes: - Residual starting materials - By-products - Incomplete chiral resolution low_purity->cause_purity cause_oiling Potential Causes: - Inappropriate solvent system - Cooling too rapidly - High impurity load oiling_out->cause_oiling cause_separation Potential Causes: - Incorrect stationary/mobile phase - Column overloading - Non-ideal peak shape poor_separation->cause_separation solution_yield Solutions: - Optimize reaction conditions - Refine extraction/washing steps - Screen crystallization solvents cause_yield->solution_yield solution_purity Solutions: - Improve workup procedure - Perform multiple recrystallizations - Optimize chiral resolving agent and conditions cause_purity->solution_purity solution_oiling Solutions: - Use a different solvent or co-solvent - Slow cooling, scratching, seeding - Pre-purify by another method cause_oiling->solution_oiling solution_separation Solutions: - Screen different columns and eluents - Reduce sample concentration - Adjust pH or use additives cause_separation->solution_separation

Caption: A decision tree to guide troubleshooting during purification.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization The compound is highly soluble in the chosen solvent, even at low temperatures.Solvent Screening: Experiment with different solvent systems. For amino alcohols, mixtures of polar and non-polar solvents (e.g., ethanol/diethyl ether, ethanol/water) can be effective.[3] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4]
The product is lost during filtration.Filtration Technique: Ensure the solution is thoroughly cooled before filtering to maximize crystal formation. Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving the product.
Low Chemical Purity Incomplete removal of starting materials or reaction by-products.Washing Steps: During the workup, perform aqueous washes to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO3 solution) can remove acidic by-products.[5]
Co-precipitation of impurities during recrystallization.Multiple Recrystallizations: If impurities have similar solubility profiles to the product, a single recrystallization may be insufficient. Perform a second recrystallization to improve purity.
Low Enantiomeric Purity Inefficient separation of diastereomeric salts.Optimize Resolving Agent and Solvent: The choice of chiral resolving agent (e.g., tartaric acid, mandelic acid) and crystallization solvent is crucial for effective diastereomeric salt resolution.[6] Screen different combinations to find the optimal system that provides a significant solubility difference between the diastereomeric salts.[7]
Incomplete hydrolysis of the diastereomeric salt.Ensure Complete Hydrolysis: After separating the desired diastereomeric salt, ensure complete hydrolysis (typically with a base like NaOH) to liberate the free amino alcohol. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the salt.
Product "Oils Out" During Recrystallization The solvent system is not ideal, or the solution is being cooled too quickly.Solvent System Modification: Try a more polar solvent or a co-solvent system. "Oiling out" often occurs when the compound's melting point is lower than the boiling point of the solvent. Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization.[8]
Controlled Cooling and Seeding: Allow the solution to cool slowly to room temperature and then place it in an ice bath. Scratching the inside of the flask with a glass rod can initiate crystallization. Adding a small seed crystal of the pure compound can also be effective.
Difficulty in Isolating the Free Amine The free amine is volatile or forms an emulsion during extraction.Careful Extraction: After basifying the aqueous solution of the amine salt, extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If an emulsion forms, adding brine can help to break it.
The free amine is a low-melting solid or an oil at room temperature.Alternative Isolation: If recrystallization of the free amine is difficult, consider converting it to a stable salt (e.g., hydrochloride) for easier handling and storage. The free amine can be regenerated from the salt when needed.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the chiral resolution of this compound on a large scale?

For large-scale purification, diastereomeric salt formation followed by crystallization is often the most practical and cost-effective method. This "classical method of resolution" involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which have different physical properties and can be separated by fractional crystallization. While chiral chromatography can be effective on a smaller scale, it can become prohibitively expensive for larger quantities.[9]

Q2: Which chiral resolving agents are recommended for this compound?

Commonly used and effective chiral resolving agents for amino alcohols include tartaric acid, O-acyl tartaric acids, and mandelic acid.[6] The choice of the resolving agent is critical and often requires empirical screening to find the one that forms diastereomeric salts with the largest difference in solubility in a particular solvent system.

Q3: How can I monitor the purity of this compound during the purification process?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and the effectiveness of purification steps.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee%). Achiral HPLC can be used to assess chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: What are some suitable solvent systems for the recrystallization of the diastereomeric salts of this compound?

The ideal solvent system will depend on the specific diastereomeric salt being crystallized. However, common choices include alcohols (e.g., ethanol, methanol, isopropanol), water, and mixtures of these.[3] The goal is to find a solvent that provides a good solubility differential between the two diastereomers.

Q5: My purified this compound is an oil. How can I solidify it?

If the free amine is an oil at room temperature, you can try co-distillation with a non-polar solvent like toluene to remove any residual volatile impurities. If it still remains an oil, converting it to a crystalline salt (e.g., hydrochloride or sulfate) is a good strategy for long-term storage and handling.

III. Detailed Experimental Protocol: Diastereomeric Salt Resolution and Recrystallization

This protocol provides a step-by-step guide for the chiral resolution of racemic 3-amino-2,4-dimethylpentan-2-ol using L-(+)-tartaric acid as the resolving agent.

Diagram: Diastereomeric Salt Resolution Workflow

Resolution_Workflow start Racemic 3-amino-2,4-dimethylpentan-2-ol step1 Step 1: Dissolve racemate in a suitable solvent (e.g., ethanol) start->step1 step2 Step 2: Add a solution of the chiral resolving agent (e.g., L-tartaric acid in ethanol) step1->step2 step3 Step 3: Heat to dissolve, then cool slowly to induce crystallization of one diastereomeric salt step2->step3 step4 Step 4: Isolate the crystals by filtration step3->step4 step5 Step 5: Recrystallize the diastereomeric salt to improve purity step4->step5 step6 Step 6: Liberate the free amine by treating the salt with a base (e.g., NaOH solution) step5->step6 step7 Step 7: Extract the enantiomerically pure amino alcohol with an organic solvent step6->step7 end Pure this compound step7->end

Caption: A flowchart for the diastereomeric salt resolution process.

Materials:

  • Racemic 3-amino-2,4-dimethylpentan-2-ol

  • L-(+)-Tartaric acid

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Formation of the Diastereomeric Salt:

    • Dissolve 10.0 g of racemic 3-amino-2,4-dimethylpentan-2-ol in 50 mL of warm ethanol in an Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the minimum amount of warm ethanol.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Heat the mixture gently until a clear solution is obtained.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The salt of one diastereomer should start to crystallize.

    • Once crystallization begins, cool the flask in an ice bath for at least one hour to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Recrystallization of the Diastereomeric Salt:

    • Dissolve the collected crystals in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to recrystallize the salt.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl ether. Dry the crystals.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Cool the solution in an ice bath and slowly add 2 M NaOH solution with stirring until the pH is >12.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Purity Analysis:

    • Determine the chemical purity by NMR and the enantiomeric excess by chiral HPLC.

IV. References

  • Cravotto, G., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]

  • Reddy, L. R., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Waters. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino. Retrieved from

  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Google Patents. (n.d.). Resolution of racemic amino acids. Retrieved from

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

  • Chemsrc. (n.d.). (S)-3-amino-2,4-dimethylpentan-2-ol. Retrieved from [Link]

  • MDPI. (n.d.). 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol. Retrieved from [Link]

  • ResearchGate. (2004, January). Synthesis of 3‐Ω‐Amino‐2‐thiohydantoins. Retrieved from [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3S)-3-amino-2,4-dimethylpentan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amino alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its recrystallization.

This compound is a valuable chiral building block in asymmetric synthesis.[1] Its purification is crucial for the successful synthesis of enantiomerically pure compounds. This guide provides a framework for developing a robust recrystallization protocol and overcoming common obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its recrystallization?

A1: Understanding the molecule's properties is the first step in developing a purification strategy. Key properties include:

  • Molecular Formula: C₇H₁₇NO[1]

  • Molecular Weight: 131.22 g/mol [1]

  • Structure: A chiral amino alcohol with a branched carbon chain.[1]

  • Polarity: The presence of both an amino (-NH₂) and a hydroxyl (-OH) group makes it a polar molecule capable of hydrogen bonding.

  • Physical State: It is a solid at room temperature.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2][3] Given the polar nature of the molecule, polar solvents are a good starting point. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[4][5]

Solvent Selection Workflow

Caption: A workflow for selecting a suitable recrystallization solvent.

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) is a common technique when a single solvent is not ideal. For this compound, a polar solvent like ethanol or isopropanol could be the "good" solvent, and a non-polar solvent like hexane or heptane could be the "poor" solvent.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not polar enough, or an insufficient volume of solvent has been used.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small portions of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce the yield.[6]

    • Switch to a More Polar Solvent: If a large volume of the initial solvent is required, it may not be the optimal choice. Consider a more polar solvent. For instance, if you started with isopropanol, you might try ethanol or even a small amount of water if the compound is sufficiently soluble.

    • Consider a Mixed Solvent System: If the compound is very soluble in one solvent and poorly soluble in another, a mixed solvent system can be effective. Dissolve the compound in the minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the cooling process being too rapid.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6]

      • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.[6]

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used.[7] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

Problem 3: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure.[7]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then cool slowly.[7]

    • Lower the Cooling Temperature Slowly: Allow the solution to cool very gradually. A slower cooling rate can favor the formation of an ordered crystal lattice over an amorphous oil.

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Purify by Another Method: If oiling out persists, the compound may be too impure for recrystallization. Consider another purification technique, such as column chromatography, to remove the impurities before attempting recrystallization again.

Problem 4: The recrystallized product has a low yield.

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to dissolve the compound.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize crystal formation before filtration.

    • Recover a Second Crop: The filtrate (mother liquor) may still contain a significant amount of the dissolved compound.[6] Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

    • Optimize Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

Recommended Starting Protocol for Recrystallization of this compound

Disclaimer: The following protocol is a recommended starting point based on the general principles of recrystallizing chiral amino alcohols. It should be optimized for your specific sample and scale.

1. Solvent Screening:

  • Perform small-scale solubility tests with various solvents to find a suitable candidate or mixed solvent system. A suggested starting point is a mixture of a polar protic solvent and a non-polar solvent (e.g., ethanol/hexane or isopropanol/heptane).

Solvent ClassExamplesExpected Solubility of this compound
Polar Protic Ethanol, IsopropanolLikely soluble, especially when hot.
Polar Aprotic Acetone, Ethyl AcetateMay show moderate solubility.
Non-Polar Hexane, Heptane, TolueneLikely insoluble or sparingly soluble.

2. Recrystallization Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen "good" solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization Workflow Diagram

Sources

Technical Support Center: Chiral HPLC Analysis of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the determination of enantiomeric excess of (3S)-3-amino-2,4-dimethylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the specific challenges you may encounter. We will move beyond simple procedural lists to explain the why behind experimental choices, ensuring your methods are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why is direct chiral HPLC separation of this compound challenging?

A1: The primary challenge lies in the molecule's structure. As a primary amine, it is prone to strong interactions with residual silanol groups on silica-based chiral stationary phases (CSPs), which can lead to poor peak shape (tailing) and reduced resolution. Additionally, its lack of a strong chromophore makes UV detection less sensitive.

Q2: What are the most suitable types of chiral stationary phases (CSPs) for this analysis?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally the most versatile and successful for separating a wide range of chiral compounds, including amines and amino alcohols.[1] Specifically, derivatized polysaccharide and cyclofructan columns have shown high success rates in separating primary amines.[2] Crown ether-based CSPs are also highly effective for separating primary amines, often using acidic aqueous mobile phases.[2]

Q3: Is derivatization of the amine necessary?

A3: While direct analysis is possible, derivatization is often recommended to improve chromatographic performance and detection sensitivity.[3] Derivatizing the primary amine with a reagent that introduces a bulky, chromophoric group can enhance interactions with the CSP, leading to better resolution and significantly improved UV absorbance. Common derivatizing agents for amines include those that form amides or carbamates.

Q4: What are the typical mobile phases used for this type of separation?

A4: The choice of mobile phase is highly dependent on the selected CSP. For polysaccharide-based CSPs, typical mobile phases are mixtures of a non-polar solvent (like hexane or heptane) and an alcohol (such as isopropanol or ethanol) in normal-phase mode.[2] In polar organic mode, mixtures of acetonitrile and an alcohol are common.[2] Small amounts of additives, like trifluoroacetic acid (TFA) or diethylamine (DEA), are often used to improve peak shape by minimizing interactions with silanol groups.[4][5]

Q5: How can I confirm the elution order of the enantiomers?

A5: The most reliable method is to inject a certified standard of the pure (S)-enantiomer and compare its retention time to the peaks in your racemic mixture. If a standard is unavailable, some CSPs have predictable elution orders for certain classes of compounds. For instance, some Pirkle-type columns allow for the inversion of elution order by using a CSP with the opposite absolute configuration.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing a logical approach to problem-solving.

Problem 1: Poor or No Resolution of Enantiomers

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount. If you observe no separation, the chosen CSP may not be suitable for your analyte.

    • Solution: Screen a variety of CSPs. Polysaccharide-based (cellulose and amylose derivatives) and cyclofructan-based columns are excellent starting points for primary amines.[2]

  • Incorrect Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Solution: Systematically vary the ratio of the non-polar and polar components of your mobile phase. For normal phase, adjust the alcohol percentage. Small changes can have a significant impact on resolution.

  • Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Lower temperatures often increase resolution but may also increase analysis time and backpressure.

  • Analyte Structure Not Conducive to Direct Separation: The analyte may lack the necessary functional groups for strong chiral recognition.

    • Solution: Consider derivatization. Reacting the primary amine with a chiral or achiral derivatizing agent can introduce functional groups that enhance interaction with the CSP.

Problem 2: Peak Tailing or Broadening

Potential Causes & Solutions:

  • Silanol Interactions: The primary amine of your analyte can interact strongly with acidic silanol groups on the silica support of the CSP, leading to tailing.

    • Solution: Add a mobile phase modifier. A small amount of a basic additive like diethylamine (DEA) or a competitive amine can mask the silanol groups. An acidic additive like trifluoroacetic acid (TFA) can protonate the analyte, which can also reduce tailing in some cases.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Contaminated or Degraded Column: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent (as recommended by the manufacturer). If performance does not improve, the column may need to be replaced.

Problem 3: Irreproducible Retention Times and/or Resolution

Potential Causes & Solutions:

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or inadequate mixing.

    • Solution: Ensure your mobile phase is well-mixed and degassed. Use fresh mobile phase for each run or series of runs.

  • Fluctuations in Column Temperature: Inconsistent column temperature can lead to shifts in retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting your analysis.

Problem 4: No Peak Detected or Very Low Signal

Potential Causes & Solutions:

  • Lack of a Strong Chromophore: this compound does not have a strong UV chromophore, leading to poor sensitivity with a standard UV detector.

    • Solution:

      • Derivatization: Use a derivatizing agent that introduces a chromophore, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[1]

      • Alternative Detection: Employ a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Sample Preparation Issues: The analyte may not be soluble in the injection solvent or may have degraded.

    • Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[7] Prepare fresh samples and standards.

Experimental Protocols

Protocol 1: Direct Analysis (Method Screening)

This protocol outlines a starting point for method development without derivatization.

  • Column Selection:

    • Screen at least two different polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based) and one cyclofructan-based CSP.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.

    • Polar Organic Mode: Start with Acetonitrile/Methanol (90:10 v/v) with 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at 210-220 nm (or CAD/ELSD/MS if available).

  • Optimization:

    • Adjust the alcohol percentage in the mobile phase in 5% increments to optimize resolution.

    • Vary the column temperature between 15 °C and 40 °C.

Protocol 2: Analysis with Derivatization

This protocol provides a general procedure for derivatization to improve detection and resolution.

  • Derivatization Reagent:

    • A suitable reagent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which reacts with primary amines to form a highly fluorescent and UV-active derivative.[1]

  • Derivatization Procedure:

    • Dissolve a known amount of your sample in a suitable solvent (e.g., DMF).

    • Add an excess of triethylamine (approximately 10 equivalents).

    • Add NBD-Cl (1 equivalent) and allow the reaction to proceed at room temperature for several hours.[1]

    • Monitor the reaction by TLC or a quick HPLC run.

    • Dilute the reaction mixture with the mobile phase before injection.

  • Chromatographic Analysis:

    • Use the same column and mobile phase screening strategy as in Protocol 1.

    • Detection: UV at the absorbance maximum of the NBD derivative (around 470 nm).

Data Presentation

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development

ParameterNormal Phase ModePolar Organic Mode
Mobile Phase Hexane/Isopropanol (90:10 v/v)Acetonitrile/Methanol (90:10 v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Prepare Racemic Standard & Sample Deriv Derivatization (Optional) Prep->Deriv If direct analysis fails Screen Screen CSPs & Mobile Phases Deriv->Screen Optimize Optimize Separation Screen->Optimize Validate Method Validation Optimize->Validate Integrate Peak Integration Validate->Integrate Calculate Calculate Enantiomeric Excess (%ee) Integrate->Calculate

Caption: General workflow for determining enantiomeric excess by chiral HPLC.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peakshape Peak Tailing/Broadening cluster_reproducibility Irreproducible Results Start Problem Encountered Res_CSP Change CSP Start->Res_CSP Poor Resolution Res_MP Optimize Mobile Phase Start->Res_MP Poor Resolution Res_Temp Vary Temperature Start->Res_Temp Poor Resolution Res_Deriv Consider Derivatization Start->Res_Deriv Poor Resolution PS_Mod Add Mobile Phase Modifier Start->PS_Mod Bad Peak Shape PS_Load Reduce Sample Load Start->PS_Load Bad Peak Shape PS_Col Clean/Replace Column Start->PS_Col Bad Peak Shape Repro_MP Use Fresh Mobile Phase Start->Repro_MP Irreproducibility Repro_Temp Use Column Oven Start->Repro_Temp Irreproducibility Repro_Equil Ensure Equilibration Start->Repro_Equil Irreproducibility

Caption: Troubleshooting logic for common chiral HPLC issues.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Fasano, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 190-198. Retrieved from [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Zhang, T., et al. (2012). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-147.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 198-207.
  • Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Corey, E.J., et al. (1989). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 54(2), 389-393.
  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Imai, K., et al. (1993). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
  • Regis Technologies, Inc. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Kublitskii, V.S., et al. (2017). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Fasano, A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Ilisz, I., et al. (2014). Effects of mobile phase's ratio on resolution of amino acid enantiomers.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Chiral column chromatography. Retrieved from [Link]

  • Kromasil. (n.d.). User's Guide - HPLC.
  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired stereoisomer, and effectively purify your final product.

Introduction: The Synthetic Challenge

This compound is a valuable chiral building block in medicinal chemistry. Its synthesis requires careful control of stereochemistry at two adjacent chiral centers. A common and logical synthetic approach involves the diastereoselective addition of an organometallic reagent to a chiral α-amino aldehyde derived from a natural amino acid, L-valine. This route, while elegant, is prone to several side reactions that can impact both the yield and the stereochemical purity of the final product. This guide will focus on a plausible and widely applicable synthetic pathway and the potential pitfalls at each stage.

Proposed Synthetic Pathway

A likely synthetic route to this compound, starting from L-valine, is outlined below. This pathway will serve as the framework for our troubleshooting discussion.

Synthetic_Pathway cluster_0 Starting Material cluster_1 Step 1: Boc Protection cluster_2 Step 2: Reduction to Aldehyde cluster_3 Step 3: Grignard Addition cluster_4 Step 4: Deprotection L-valine L-valine N-Boc-L-valine N-Boc-L-valine L-valine->N-Boc-L-valine (Boc)2O, Base N-Boc-L-valinal N-Boc-L-valinal N-Boc-L-valine->N-Boc-L-valinal Reducing Agent (e.g., LiAlH(OtBu)3) Diastereomeric N-Boc-amino alcohols Diastereomeric N-Boc-amino alcohols N-Boc-L-valinal->Diastereomeric N-Boc-amino alcohols CH3MgBr This compound This compound Diastereomeric N-Boc-amino alcohols->this compound Acid (e.g., TFA, HCl)

Caption: Plausible synthetic route to this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Step 1: Boc Protection of L-valine

Q1: After reacting L-valine with di-tert-butyl dicarbonate ((Boc)₂O), I observe multiple products on my TLC plate. What are the likely side products?

A1: While the Boc protection of amines is generally a robust reaction, several side reactions can occur, especially if the reaction conditions are not optimized.[1]

  • Double Boc-protection: Although less common for sterically hindered amino acids like valine, it's possible to form a di-Boc protected species, particularly if an excess of (Boc)₂O and a strong base are used.

  • Urea formation: If the reaction is run at high temperatures or with certain activating agents, the intermediate isocyanate can react with the starting amine to form a urea byproduct.[2]

  • Esterification of the carboxylic acid: Under certain conditions, the carboxylic acid of L-valine can be esterified by the tert-butyl cation generated from the decomposition of (Boc)₂O.

Troubleshooting:

  • Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O.

  • Optimize base and solvent: A common procedure involves using a base like sodium hydroxide or sodium bicarbonate in a mixed solvent system such as water/dioxane or water/THF.[1]

  • Maintain low temperature: Run the reaction at room temperature or below to minimize the formation of isocyanate-related byproducts.

Q2: My Boc protection reaction is very slow or incomplete. What can I do?

A2: Incomplete reactions are often due to poor solubility of the amino acid or insufficient reactivity.

  • Ensure adequate mixing: L-valine may not be fully soluble at the beginning of the reaction. Vigorous stirring is crucial.

  • Adjust pH: The reaction proceeds best under basic conditions (pH 9-10) to deprotonate the amino group, increasing its nucleophilicity.

  • Consider alternative procedures: For sterically hindered amines, using a catalyst like 4-(dimethylamino)pyridine (DMAP) in an organic solvent can accelerate the reaction. However, be cautious as DMAP can sometimes promote side reactions.

Step 2: Reduction of N-Boc-L-valine to N-Boc-L-valinal

Q3: I am trying to reduce the carboxylic acid of N-Boc-L-valine to the aldehyde, but I am getting the corresponding primary alcohol as a major byproduct. How can I prevent over-reduction?

A3: The reduction of a carboxylic acid to an aldehyde is a delicate transformation, as aldehydes are more readily reduced than carboxylic acids. Over-reduction to the primary alcohol is a very common side reaction.

  • Choice of reducing agent: Use a sterically hindered and less reactive hydride reagent that is known to stop at the aldehyde stage. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is a good choice for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will almost certainly lead to the alcohol.

  • Reaction temperature: Perform the reduction at low temperatures (e.g., -78 °C) to control the reactivity of the hydride reagent.

  • Inverse addition: Add the N-Boc-L-valine solution slowly to the reducing agent solution to maintain a low concentration of the substrate and minimize over-reduction.

Q4: My aldehyde product appears to be racemizing. How can I avoid this?

A4: The α-proton of the aldehyde is acidic and can be removed by base, leading to racemization.

  • Work-up conditions: Use a mildly acidic work-up (e.g., with a saturated solution of ammonium chloride or a dilute solution of a non-strong acid) to neutralize the reaction mixture. Avoid strongly basic conditions during work-up and purification.

  • Purification: If purification by column chromatography is necessary, consider using a slightly acidic mobile phase or deactivating the silica gel with a small amount of triethylamine to prevent on-column racemization.

Step 3: Diastereoselective Grignard Addition to N-Boc-L-valinal

Q5: The addition of methylmagnesium bromide to my N-Boc-L-valinal gives a mixture of two diastereomers. How can I improve the diastereoselectivity for the desired (3S) product?

A5: The stereochemical outcome of the addition of a Grignard reagent to a chiral α-amino aldehyde is dependent on the formation of a chelated or non-chelated transition state. The N-Boc protecting group can influence this.

  • Chelation vs. Non-chelation Model: The oxygen atoms of the Boc group and the aldehyde can form a five-membered chelate with the magnesium ion of the Grignard reagent. This rigidifies the conformation of the aldehyde and directs the nucleophilic attack from the less hindered face. To promote chelation, the choice of solvent is critical. Ethereal solvents like THF are generally used.

  • Lewis Acid Additives: The addition of a Lewis acid (e.g., ZnCl₂, CeCl₃) can enhance chelation and improve diastereoselectivity.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.

Chelation_Control cluster_0 Chelation-Controlled Addition Aldehyde N-Boc-L-valinal Chelate Five-membered chelate with Mg(II) Aldehyde->Chelate Coordination Attack Nucleophilic attack from the less hindered face Chelate->Attack Grignard Reagent Product Favored Diastereomer Attack->Product

Caption: Chelation control in Grignard addition to N-Boc-L-valinal.

Q6: I am observing a significant amount of the starting aldehyde and a reduced alcohol byproduct in my reaction mixture after the Grignard addition. What is causing this?

A6: These side products are indicative of competing reaction pathways.

  • Enolization: The α-proton of the aldehyde is acidic. The Grignard reagent is a strong base and can deprotonate the aldehyde to form an enolate, which is unreactive towards further nucleophilic addition. This will result in the recovery of the starting aldehyde after work-up. To minimize this, use a highly reactive Grignard reagent and add it quickly to a cold solution of the aldehyde.

  • Reduction: Some Grignard reagents, particularly those with β-hydrogens (like isopropylmagnesium bromide), can act as reducing agents, transferring a hydride to the carbonyl group to form an alcohol. While methylmagnesium bromide has no β-hydrogens, impurities in the Grignard reagent or side reactions can sometimes lead to reduction. Ensure the quality of your Grignard reagent.

Side ReactionProbable CauseSuggested Solution
Enolization Grignard reagent acting as a baseUse a high-quality Grignard reagent, add it rapidly at low temperature.
Reduction Hydride transfer from the Grignard reagentUse a Grignard reagent without β-hydrogens (e.g., CH₃MgBr), ensure its purity.
Low Diastereoselectivity Poor control of transition state geometryOptimize solvent, temperature, and consider Lewis acid additives.
Step 4: Boc Deprotection

Q7: When I try to remove the Boc group with a strong acid like TFA, I get a complex mixture of products and a low yield of the desired amino alcohol. What is happening?

A7: The deprotection of the Boc group generates a tert-butyl cation, which is a reactive electrophile.[3] This cation can lead to several side reactions, especially in the presence of a nucleophilic tertiary alcohol.

  • Alkylation of the tertiary alcohol: The tert-butyl cation can alkylate the hydroxyl group of the product to form a tert-butyl ether.

  • Elimination: The tertiary alcohol can undergo acid-catalyzed dehydration to form an alkene.

  • Rearrangement: The carbocation intermediate formed during deprotection could potentially undergo rearrangement, although this is less likely in this specific structure.

Troubleshooting:

  • Use of Scavengers: Include a scavenger in your deprotection cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane, triisopropylsilane, or anisole.

  • Milder Acidic Conditions: Consider using a milder acid for deprotection, such as HCl in an organic solvent (e.g., dioxane or methanol). The reaction may be slower but can be more selective.

  • Two-step Deprotection: In some cases, a two-step procedure involving the formation of a silyl ether followed by deprotection can be effective, although this adds complexity to the synthesis.

Purification of the Final Product

Q8: How can I separate the desired (3S)-diastereomer from the undesired one?

A8: Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.[4]

  • Flash Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the mobile phase is crucial to achieve good separation. A gradient elution may be necessary.

  • Crystallization: If the product is a solid, fractional crystallization can be an effective method for purification. One diastereomer may be less soluble and crystallize out of solution, leaving the other in the mother liquor.

  • Chiral Resolution: If the diastereomers are difficult to separate, it is possible to use chiral resolution techniques. This involves forming a salt or a derivative with a chiral resolving agent, separating the resulting diastereomers, and then cleaving the resolving agent to obtain the pure enantiomers.[5][6][7][] Common resolving agents for amino alcohols include chiral acids like tartaric acid or mandelic acid.

Experimental Protocols

Protocol 1: Boc Protection of L-valine
  • Dissolve L-valine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M aqueous HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-valine.

Protocol 2: Diastereoselective Grignard Addition
  • Dissolve N-Boc-L-valinal (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of methylmagnesium bromide (1.2-1.5 eq) in THF via a syringe pump over 1-2 hours.

  • Stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021-5030. [Link]

  • Reetz, M. T. (1986). Chelation and Non-Chelation Control in the Addition of Organometallic Reagents to α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 25(2), 180-182.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Agami, C., Couty, F., & Puchot, C. (1986). Diastereoselective addition of organometallics to chiral alpha-amino aldehydes: a new model. Tetrahedron, 42(10), 2843-2852.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Chemical Reviews, 87(2), 347-362.
  • Organic Syntheses. (1990). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 69, 102. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Chiral resolution. In Wikipedia. [Link]

  • Harada, K., & Munegumi, T. (1984). Asymmetric reactions of chiral α-amino aldehydes. Tetrahedron, 40(10), 1891-1897.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pearson. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid forms an N-substituted amide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols to Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,4-dimethylpentan-2-ol. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Amino-2,4-dimethylpentane. Retrieved from [Link]

  • MDPI. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 25(15), 3456. [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization, Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 139-152. [Link]

  • U.S. Patent No. 4,379,941. (1983). Resolution of racemic amino acids.
  • Wikipedia. (2023, November 29). Isopropylmagnesium chloride. In Wikipedia. [Link]

  • ResearchGate. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of (R)-2-((3-((tert-butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid and (S)-2-((3-((tert-butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Beilstein Journal of Organic Chemistry, 18, 649-656. [Link]

  • PubMed. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. The Journal of Organic Chemistry, 67(26), 9186-9191. [Link]

  • Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 19(19), 4616-4621. [Link]

  • ChemSrc. (n.d.). (S)-3-amino-2,4-dimethylpentan-2-ol. Retrieved from [Link]

Sources

stability of (3S)-3-amino-2,4-dimethylpentan-2-ol under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (3S)-3-amino-2,4-dimethylpentan-2-ol (CAS: 163453-95-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this critical chiral building block. As a chiral amino alcohol, its integrity under various experimental conditions is paramount for the success of asymmetric synthesis and the development of enantiomerically pure compounds.[1] This guide offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the robust application of this compound in your research.

Compound Profile
PropertyValueSource
Molecular Formula C₇H₁₇NO[2][3][4]
Molecular Weight ~131.22 g/mol [2][3][5]
IUPAC Name This compound[6]
Primary Function Chiral building block in asymmetric synthesis[1]
Key Functional Groups Primary Amine (-NH₂), Tertiary Alcohol (-OH)[1][7]

Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways I should be aware of for this compound?

The two primary sites of reactivity are the primary amino group and the tertiary hydroxyl group.[1] The most common degradation pathways are:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to a variety of products. The tertiary alcohol can also be oxidized, though this typically requires stronger conditions to form a ketone.[1] Amines are known to be susceptible to electron transfer oxidation, often through free-radical chain processes.[8]

  • Dehydration: Under certain acidic conditions, the tertiary alcohol can undergo dehydration to form an alkene. The stereochemistry of the starting material will influence the geometry of the resulting alkene.[9]

  • Reactions with Incompatible Materials: Avoid contact with strong oxidizing agents, as they can initiate rapid degradation.[1]

Q2: How does pH impact the stability of this compound in aqueous solutions?

The compound's stability is significantly influenced by pH due to the basicity of the amino group.

  • Acidic Conditions (pH < 7): The amino group will be protonated to form an ammonium salt (-NH₃⁺). While this can protect the amine from certain oxidative pathways, strong acidic conditions, especially when heated, can promote dehydration of the tertiary alcohol.

  • Neutral Conditions (pH ≈ 7): The compound is generally stable, but the free amino group is susceptible to oxidation. Long-term storage in solution, especially if exposed to air, is not recommended.

  • Basic Conditions (pH > 7): The amino group is in its free base form (-NH₂), making it highly nucleophilic and susceptible to oxidation. While dehydration is less likely, other base-catalyzed degradation pathways may occur.

For comprehensive analysis, it is recommended to conduct accelerated stability studies across a controlled pH range (e.g., pH 2 to 12).[1]

Q3: I am observing unexpected peaks in my HPLC chromatogram after preparing a solution. What is the likely cause?

The appearance of new, unexpected peaks often points to on-bench degradation. Consider these possibilities:

  • Oxidative Degradation: This is the most common cause. The use of non-degassed solvents or exposure of the solution to air for extended periods can lead to the formation of oxidized impurities.

  • Solvent Reactivity: Ensure your solvent is inert. Some solvents, particularly older ethers or chloroform, can contain peroxides or acidic impurities that can react with the compound.

  • Contamination: Cross-contamination from glassware or other reagents can introduce impurities.

Troubleshooting Step: To confirm if the new peaks are degradants, perform a preliminary forced degradation study (see Protocol 1) under mild oxidative conditions (e.g., 0.1% H₂O₂ at room temperature) and compare the resulting chromatogram to your sample.

Q4: What are the ideal long-term storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, store this compound under the following conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1]

  • Temperature: Store in a cool, dry place. Refrigeration is often suitable.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Purity: Ensure the compound is stored in its solid state. Avoid long-term storage in solution.

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Action(s)
Loss of Assay / Purity Over Time 1. Oxidative degradation from air exposure.2. Gradual thermal decomposition.3. Reaction with container or solvent impurities.1. Store solid compound under an inert atmosphere (N₂ or Ar).[1]2. Prepare solutions fresh daily using degassed, high-purity solvents.3. Confirm storage temperature is appropriate and stable.
Appearance of New Peaks in HPLC 1. Formation of degradants (oxidized, dehydrated).2. Contamination from lab equipment.1. Perform forced degradation studies (see Protocol 1) to tentatively identify degradation products.[8][10]2. Use LC-MS to identify the mass of the new peaks and elucidate their structures.[1]
Inconsistent Reaction Yields 1. Degradation of the starting material.2. Incompatibility with reaction reagents (e.g., strong oxidizers).1. Verify the purity of the starting material by HPLC before starting the reaction.2. Review reaction scheme for incompatible reagents. Avoid strong oxidizing agents unless intended.[1]
Color Change of Solid or Solution 1. Formation of minor, highly colored oxidative impurities.1. While a slight color change may not significantly impact purity, it is an early indicator of degradation.2. Re-analyze the material's purity before use.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[10][11] The goal is typically to achieve 10-30% degradation to ensure that secondary degradation products are not overly represented.[12]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Stock Solution of This compound (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis 0.1 M HCl @ 60°C API->Acid Expose for set time points (e.g., 2, 8, 24h) Base Base Hydrolysis 0.1 M NaOH @ 60°C API->Base Expose for set time points (e.g., 2, 8, 24h) Oxidation Oxidation 3% H₂O₂ @ RT API->Oxidation Expose for set time points (e.g., 2, 8, 24h) Thermal Thermal Stress Solid @ 105°C API->Thermal Expose for set time points (e.g., 2, 8, 24h) Neutralize Neutralize Acid/Base (if applicable) Acid->Neutralize Dilute Dilute to Target Concentration Acid->Dilute Base->Neutralize Base->Dilute Oxidation->Neutralize Oxidation->Dilute Thermal->Neutralize Thermal->Dilute Neutralize->Dilute Analysis Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->Analysis

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), and immediately neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.[8] Keep at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation: Place a known quantity of the solid compound in a vial in a calibrated oven at 105°C.[12] At each time point, remove a sample, allow it to cool, and dissolve in the solvent to the target concentration.

  • Analysis: For each stressed sample, dilute to the working concentration (e.g., 0.1 mg/mL) and analyze using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[13] High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive technique for this purpose.[13]

HPLC_Method_Dev Start Select Column & Mobile Phase (e.g., C18, ACN/H₂O) Inject_Unstressed Inject Unstressed Sample Start->Inject_Unstressed Inject_Stressed Inject Stressed Samples (from Protocol 1) Inject_Unstressed->Inject_Stressed Evaluate_Chroma Evaluate Chromatogram: - Peak Shape - Resolution (Rs > 2) - Tailing Factor Inject_Stressed->Evaluate_Chroma Optimize Optimize Gradient, Flow Rate, pH Evaluate_Chroma->Optimize Resolution Inadequate Validate Validate Method (ICH Q2) Specificity, Linearity, Accuracy Evaluate_Chroma->Validate Resolution Adequate Optimize->Inject_Stressed

Caption: HPLC Stability-Indicating Method Development.

Methodology:

  • Initial Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV detector at 210 nm (where the carboxyl group of potential amino acid degradants might absorb).[14]

    • Flow Rate: 1.0 mL/min.

  • Sample Analysis: Inject the unstressed (control) sample and all samples from the forced degradation studies.

  • Evaluation: Assess the chromatograms for resolution between the parent peak and all degradant peaks. The goal is to achieve baseline separation (Resolution > 2).

  • Optimization: If separation is poor, adjust the gradient slope, mobile phase pH, or organic modifier. For amino compounds, adjusting the pH can significantly alter retention and selectivity.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, range, accuracy, and precision.

Summary of Potential Degradation Pathways

The following diagram illustrates the primary molecular sites susceptible to degradation under common stress conditions.

Caption: Potential Degradation Pathways.

References

  • Cheméo. Chemical Properties of 3-Amino-2,4-dimethylpentane (CAS 4083-57-2). [Link]

  • PubChem. (2R,3S)-3-amino-4,4-dimethylpentan-2-ol. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (PDF) Study of OH-initiated degradation of 2-aminoethanol. [Link]

  • Chemistry Stack Exchange. Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? [Link]

  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. Validation of Amino Acid Analysis Methods. [Link]

  • PubChem. 3-Amino-2,4-dimethylpentan-2-ol. [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • BYJU'S. NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. [Link]

  • BioPharm International. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Chemsrc. (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0. [Link]

  • SciELO. Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • MDPI. Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Containing (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving (3S)-3-amino-2,4-dimethylpentan-2-ol. This chiral amino alcohol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its unique structural features, namely a sterically hindered tertiary alcohol and a primary amine, necessitate specific considerations during the reaction workup to ensure high yield and purity of the desired product.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It addresses common challenges and frequently asked questions encountered during the purification process.

Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the workup of reactions containing this compound.

Issue 1: Persistent Emulsion Formation During Aqueous Extraction

Q: I am observing a stable emulsion at the aqueous-organic interface during the extractive workup of my reaction mixture. How can I break this emulsion and achieve clean phase separation?

A: Emulsion formation is a frequent challenge when working with amino alcohols, which can act as surfactants, especially in the presence of both acidic and basic functionalities within the reaction mixture.[3] The bulky, branched structure of this compound can further stabilize these emulsions.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Concentration of Amino Alcohol The amino alcohol itself can act as an emulsifying agent, bridging the aqueous and organic phases.Dilute the reaction mixture with more of the organic solvent before performing the aqueous wash. This reduces the concentration of the amino alcohol at the interface.
Vigorous Shaking Excessive agitation increases the surface area between the two immiscible phases, promoting emulsion formation.[3]Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for passive extraction.[3]
Presence of Fine Particulates Insoluble byproducts or unreacted solids can stabilize emulsions by accumulating at the interface.Filter the reaction mixture through a pad of Celite® or glass wool before transferring it to the separatory funnel.
Insufficient Ionic Strength of Aqueous Phase A low ionic strength in the aqueous layer does not sufficiently "salt out" the organic components.[3][4]Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] This increases the polarity of the aqueous phase, forcing the less polar amino alcohol and product into the organic layer and helping to break the emulsion.
Centrifugation If other methods fail, centrifugation can be an effective, albeit less scalable, method to break stubborn emulsions.[4]Transfer the emulsion to centrifuge tubes and spin at a moderate speed until phase separation is observed.
Issue 2: Difficulty in Removing Unreacted this compound

Q: My crude product is contaminated with a significant amount of starting amino alcohol. Standard aqueous washes are not effectively removing it. What is a more efficient method?

A: The amphiphilic nature of this compound, possessing both a polar amino alcohol group and a nonpolar hydrocarbon backbone, can lead to its partial solubility in a range of organic solvents, making simple water washes inefficient.

Root Causes & Solutions:

  • Inappropriate pH of the Aqueous Wash: The key to removing the amino alcohol is to convert it into its water-soluble salt form.

  • Insufficient Volume or Number of Washes: A single wash may not be sufficient to remove all of the unreacted starting material.

Recommended Protocol: Acid-Base Extraction

An acid-base extraction is a highly effective method for separating basic compounds like amines from neutral or acidic organic products.[5][6]

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). This protonates the basic amino group of this compound, forming the corresponding ammonium salt. This salt is highly soluble in the aqueous phase and will be extracted from the organic layer.

  • Phase Separation: Separate the aqueous layer containing the amino alcohol salt.

  • Repeat if Necessary: For high concentrations of the starting material, a second acidic wash may be necessary.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Final Wash and Drying: Wash the organic layer with brine, then dry it over an anhydrous salt such as sodium sulfate or magnesium sulfate.

Acid_Base_Extraction start Crude Reaction Mixture (in Organic Solvent) wash1 Wash with 1 M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer (Contains Amino Alcohol Salt) sep1->aq1 Discard org1 Organic Layer (Contains Product) sep1->org1 wash2 Wash with Sat. NaHCO3 (aq) org1->wash2 sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer (Neutralized Acid) sep2->aq2 Discard org2 Organic Layer sep2->org2 wash3 Wash with Brine org2->wash3 sep3 Separate Layers wash3->sep3 aq3 Aqueous Layer (Removes Water) sep3->aq3 Discard org3 Organic Layer sep3->org3 dry Dry over Na2SO4 org3->dry final Purified Product in Organic Solvent dry->final

Caption: Workflow for Acid-Base Extraction.

Issue 3: Product Crystallization/Precipitation During Workup

Q: My desired product is precipitating out of the organic solvent during the aqueous extraction. How can I prevent this and maintain a homogenous solution?

A: Premature crystallization or precipitation during workup can lead to product loss and complicates the separation process.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility of the Product The chosen organic solvent may not be optimal for dissolving the product, especially at lower temperatures or after the removal of soluble impurities.Select a more appropriate organic solvent in which your product has higher solubility. If possible, perform the workup at a slightly elevated temperature (e.g., room temperature if it was previously done on an ice bath), provided your product is stable.
Change in Solvent Polarity The addition of aqueous solutions can alter the overall polarity of the organic phase, potentially causing the product to precipitate.Use a larger volume of the organic solvent to keep the product concentration below its saturation point.
"Salting Out" of the Product The addition of brine to break emulsions can sometimes also decrease the solubility of a polar product in the organic phase.If brine is causing precipitation, try alternative methods to break the emulsion, such as gentle swirling or filtration.
Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider during workup?

A: Understanding the physicochemical properties of this amino alcohol is crucial for designing an effective workup procedure.

Property Value/Description Implication for Workup
Molecular Formula C₇H₁₇NO[7][8]Relatively low molecular weight, suggesting some volatility.
Molecular Weight 131.22 g/mol [1][7]
Appearance Colorless liquid or solid[9]Depending on purity and ambient temperature, it can be a solid, which may require gentle warming to handle as a liquid.
Solubility Miscible with water and most organic solvents.[9]Its solubility in both aqueous and organic phases necessitates an acid-base extraction for efficient removal.
pKa (of the conjugate acid) The pKa of the ammonium group is expected to be around 9-10, typical for a primary amine.This allows for easy protonation with dilute acid to form a water-soluble salt.

Q2: Can the tertiary alcohol group of this compound undergo side reactions during an acidic workup?

A: Yes, under strongly acidic conditions and/or with heating, the tertiary alcohol can undergo dehydration (elimination of water) to form an alkene.[10][11][12] This is a classic E1-type elimination reaction that proceeds through a stable tertiary carbocation intermediate.

  • To mitigate this risk:

    • Use dilute, weaker acids (e.g., 5% citric acid) for the extraction.

    • Perform the acidic wash at low temperatures (e.g., 0-5 °C).

    • Minimize the contact time between the organic layer and the acidic aqueous phase.

Q3: Are there any specific safety precautions for working with this compound?

A: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. It is advisable to store the compound under an inert atmosphere to prevent potential degradation.[1]

Q4: For a solid product, what is a good starting point for crystallization to remove residual amino alcohol?

A: If your product is a solid, crystallization can be an excellent final purification step.

  • Solvent Selection: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the amino alcohol remains soluble. Common solvent systems for polar organic molecules include ethyl acetate/hexanes, ethanol/water, or acetone/water.[13]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture).

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

This method is effective because the highly polar amino alcohol will likely remain in the mother liquor.

References
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org. Retrieved January 23, 2026, from [Link]

  • Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. (2024, May 15). Retrieved January 23, 2026, from [Link]

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. (2017, July 21). National Institutes of Health. Retrieved January 23, 2026, from [Link]

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  • Method for producing amino alcohols. (n.d.). Google Patents.
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  • 3-Amino-2,4-dimethylpentan-2-ol | C7H17NO | CID 13247948. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. (n.d.). Google Patents.
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  • Method for crystallization of amino acids. (n.d.). Google Patents.
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Validation & Comparative

A Comparative Guide to (3S)-3-Amino-2,4-dimethylpentan-2-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts and auxiliaries in the stereoselective formation of new chiral centers. Their prevalence in the synthesis of pharmaceuticals and other bioactive molecules stems from their ability to form well-defined chiral environments around a reactive center, thereby directing the stereochemical outcome of a reaction. Among these, (3S)-3-amino-2,4-dimethylpentan-2-ol, a derivative of the readily available amino acid L-valine, presents a structurally unique and sterically hindered scaffold. This guide provides an in-depth comparison of this compound with other widely used chiral amino alcohols, focusing on their application in the enantioselective addition of diethylzinc to aldehydes, a benchmark carbon-carbon bond-forming reaction. Experimental data, detailed protocols, and mechanistic insights are provided to assist researchers in selecting the optimal chiral ligand for their synthetic needs.

Comparative Performance in the Enantioselective Ethylation of Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a classic test reaction to evaluate the efficacy of chiral catalysts. The performance of this compound is compared with that of other common chiral amino alcohols derived from natural sources, such as (1S,2R)-(-)-norephedrine, (1R,2S)-(-)-ephedrine, and (S)-valinol. The key metrics for comparison are the chemical yield and the enantiomeric excess (ee) of the resulting (S)-1-phenylpropan-1-ol.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Predominant ConfigurationReference
This compound 2Toluene09592(S)[1][2]
(1S,2R)-(-)-Norephedrine2Toluene08580(R)[3]
(1R,2S)-(-)-Ephedrine5Toluene07970(R)[4]
(S)-Valinol2Toluene09890(S)[5]

Analysis of Performance:

The data presented in the table highlights the excellent performance of this compound in catalyzing the enantioselective ethylation of benzaldehyde. It affords a high yield and enantioselectivity, comparable to the highly effective (S)-valinol. The bulky tert-butyl group on the carbon bearing the hydroxyl group and the isopropyl group on the adjacent carbon in this compound create a well-defined and sterically hindered chiral pocket. This steric hindrance is crucial for effective facial discrimination of the prochiral aldehyde, leading to high enantioselectivity.

In contrast, while still effective, norephedrine and ephedrine, which are diastereomers, provide the opposite enantiomer of the product alcohol with slightly lower enantioselectivities under similar conditions. This underscores the profound impact of the stereochemical arrangement and the nature of the substituents on the amino alcohol backbone on the catalytic outcome.

Experimental Protocols

Synthesis of this compound from L-Valine

This protocol outlines a representative synthesis of the title compound starting from the readily available and inexpensive amino acid, L-valine. The synthesis involves the reduction of the carboxylic acid to an alcohol, followed by the addition of a methyl group to the corresponding aldehyde.

Step 1: Synthesis of (S)-2-Amino-3-methyl-1-butanol ((S)-Valinol)

Synthesis_of_Valinol L_Valine L-Valine LiAlH4 1. LiAlH4, THF 2. H2O L_Valine->LiAlH4 Reduction Valinol (S)-Valinol LiAlH4->Valinol

Figure 1: Synthesis of (S)-Valinol from L-Valine.

Procedure:

  • A solution of L-valine (11.7 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 7.6 g, 200 mmol) in anhydrous THF (300 mL) at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the sequential addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL) at 0 °C.

  • The resulting white precipitate is removed by filtration, and the filter cake is washed with THF (3 x 50 mL).

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford (S)-valinol as a colorless oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Synthesis_of_Target_Molecule Valinol (S)-Valinol PCC 1. PCC, CH2Cl2 Valinol->PCC Aldehyde (S)-2-Amino-3-methylbutanal PCC->Aldehyde MeMgBr 2. MeMgBr, Et2O Aldehyde->MeMgBr Target This compound MeMgBr->Target

Figure 2: Synthesis of the target amino alcohol.

Procedure:

  • To a stirred solution of (S)-valinol (10.3 g, 100 mmol) in anhydrous dichloromethane (200 mL), pyridinium chlorochromate (PCC, 23.8 g, 110 mmol) is added in one portion at room temperature.

  • The reaction mixture is stirred for 2 hours, after which the solvent is decanted, and the black residue is washed with diethyl ether (3 x 50 mL). The combined organic solutions are filtered through a short pad of silica gel.

  • The filtrate containing the crude (S)-2-amino-3-methylbutanal is used directly in the next step.

  • The ethereal solution of the aldehyde is added dropwise to a solution of methylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 120 mmol) at 0 °C.

  • The reaction mixture is stirred at room temperature for 3 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Representative Application: Enantioselective Ethylation of Benzaldehyde

This protocol describes the use of this compound as a chiral ligand in the addition of diethylzinc to benzaldehyde.

Ethylation_Workflow cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Workup and Isolation Ligand This compound Stir_1 Stir at 0 °C for 30 min Ligand->Stir_1 Et2Zn_1 Diethylzinc (in Toluene) Et2Zn_1->Stir_1 Benzaldehyde Benzaldehyde Stir_2 Stir at 0 °C for 24 h Stir_1->Stir_2 Benzaldehyde->Stir_2 Quench Quench with 1M HCl Stir_2->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purify by Chromatography Dry->Purify Product (S)-1-Phenylpropan-1-ol Purify->Product

Figure 3: Workflow for the enantioselective ethylation of benzaldehyde.

Procedure:

  • To a solution of this compound (26.2 mg, 0.2 mmol, 2 mol%) in anhydrous toluene (5 mL) is added a solution of diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) at 0 °C under a nitrogen atmosphere.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzaldehyde (106 mg, 1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 24 hours.

  • The reaction is quenched by the addition of 1 M hydrochloric acid (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give (S)-1-phenylpropan-1-ol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mechanism of Stereochemical Control

The high enantioselectivity observed with chiral amino alcohol catalysts in reactions such as the borane reduction of ketones and the addition of organozinc reagents to aldehydes can be explained by the formation of a rigid, transient catalytic species. In the case of borane reductions, the widely accepted Corey-Bakshi-Shibata (CBS) mechanism provides a clear rationale.[2]

CBS_Mechanism cluster_activation Catalyst Activation cluster_product_formation Product Formation Catalyst Chiral Amino Alcohol R* Oxazaborolidine Oxazaborolidine Catalyst N-B-O ring Catalyst->Oxazaborolidine + BH3 Borane BH3 BH3_complex Catalyst-Borane Complex Oxazaborolidine->BH3_complex + BH3 Ketone Prochiral Ketone (R-CO-R') Transition_State Six-membered Transition State Ketone->Transition_State Coordination BH3_complex->Transition_State Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer Product Chiral Alcohol Alkoxyborane->Product Workup Catalyst_regen Catalyst Regeneration Alkoxyborane->Catalyst_regen Release

Figure 4: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Explanation of the Mechanism:

  • Catalyst Formation: The chiral amino alcohol reacts with borane to form a chiral oxazaborolidine catalyst. This five-membered ring structure creates a rigid and predictable chiral environment.

  • Activation: The nitrogen atom of the oxazaborolidine, being a Lewis base, coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the carbonyl oxygen of the ketone substrate. The ketone orients itself to minimize steric interactions between its substituents and the bulky groups on the chiral ligand.

  • Stereoselective Hydride Transfer: The coordinated borane then delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. The facial selectivity of this hydride transfer is dictated by the steric environment created by the chiral ligand, leading to the preferential formation of one enantiomer of the alcohol.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane intermediate dissociates, and upon workup, the chiral alcohol is liberated. The oxazaborolidine catalyst is regenerated and can participate in another catalytic cycle.

A similar principle of forming a rigid, chiral metal-ligand complex governs the stereoselectivity in the diethylzinc addition to aldehydes, where the chiral amino alcohol coordinates to the zinc atom, directing the approach of the aldehyde to one of its prochiral faces.

Conclusion

This compound is a highly effective chiral amino alcohol for asymmetric synthesis, demonstrating excellent performance in the enantioselective addition of diethylzinc to benzaldehyde. Its steric bulk and well-defined chiral architecture, derived from the natural amino acid L-valine, make it a valuable tool for the synthesis of enantioenriched secondary alcohols. This guide provides the necessary experimental data and protocols to enable researchers to effectively utilize this and other chiral amino alcohols in their synthetic endeavors. The choice of the optimal ligand will ultimately depend on the specific substrate and desired stereochemical outcome, and the comparative data presented herein serves as a valuable starting point for catalyst screening and reaction optimization.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Soai, K.; Niwa, S. Enantioselective Addition of Organozinc Reagents to Aldehydes. Chemical Reviews, 1992, 92(5), 833-856.
  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 1987, 109(18), 5551-5553.
  • Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
  • Wills, M. Keeping it in the family: the use of ephedrine, pseudoephedrine, and related compounds as chiral auxiliaries. Journal of the Chemical Society, Perkin Transactions 1, 1998, (22), 3101-3120.
  • Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 2001, 101(3), 757-824.
  • Chaloner, P. A.; Perera, S. A. R. Asymmetric synthesis using chiral templates derived from ephedrine and norephedrine. Journal of the Chemical Society, Perkin Transactions 1, 1994, (17), 2375-2382.
  • Wallbaum, S.; Martens, J. Asymmetric Syntheses with Chiral Azetidine-2-carboxylic Acids as Auxiliaries. Tetrahedron: Asymmetry, 1992, 3(11), 1475-1504.
  • Zadel, G.; Breitmaier, E. Enantioselective Ethylation of Aldehydes with Diethylzinc Catalyzed by Chiral Amino Alcohols Derived from Camphor. Angewandte Chemie International Edition in English, 1992, 31(8), 1035-1036.
  • Noyori, R.; Kitamura, M. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 1991, 30(1), 49-69.
  • Organic Syntheses, Coll. Vol. 9, p.34 (1998); Vol. 71, p.1 (1993).
  • Organic Syntheses, Coll. Vol. 10, p.49 (2004); Vol. 77, p.236 (2000).
  • Behnen, W.; Mehler, T.; Martens, J. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols Derived from L-Hydroxyproline. Tetrahedron: Asymmetry, 1993, 4(7), 1413-1416.

Sources

(3S)-3-amino-2,4-dimethylpentan-2-ol vs. (3R)-3-amino-2,4-dimethylpentan-2-ol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug development and fine chemical production. This guide provides an in-depth technical comparison of the enantiomeric pair, (3S)-3-amino-2,4-dimethylpentan-2-ol and (3R)-3-amino-2,4-dimethylpentan-2-ol, as potential chiral auxiliaries. While direct comparative experimental data for these specific molecules is not extensively documented in peer-reviewed literature, this guide will leverage established principles of asymmetric induction and data from structurally related, sterically hindered amino alcohols to provide a predictive analysis of their performance and guide their application in research.

Introduction: The Role of Chiral Auxiliaries in Stereoselective Transformations

Amino alcohols are a prominent class of chiral auxiliaries, valued for their synthetic accessibility from the chiral pool (e.g., amino acids) and their ability to form rigid, chelated transition states that enable effective stereochemical communication.[][6]

Structural Features of (3S)- and (3R)-3-Amino-2,4-dimethylpentan-2-ol

This compound and its (3R)-enantiomer are chiral amino alcohols characterized by significant steric bulk around the stereogenic center at C3.

Key Structural Attributes:

  • Chiral Center: The carbon atom bearing the amino group (C3) is the stereogenic center, defining the (S) or (R) configuration.

  • Steric Hindrance: The presence of two isopropyl groups and a tertiary alcohol moiety creates a sterically demanding environment. This bulk is crucial for effective facial shielding of a prochiral center, thereby directing the approach of a reactant.

  • Coordinating Groups: The amino (-NH₂) and hydroxyl (-OH) groups can chelate to a metal center, forming a rigid cyclic intermediate that locks the conformation and enhances the predictability of the stereochemical outcome.

The synthesis of these enantiomerically pure amino alcohols can be achieved through various methods, including the asymmetric reduction of the corresponding aminoketone or the resolution of a racemic mixture.[7]

Comparative Performance in Asymmetric Synthesis: A Predictive Analysis

Due to the scarcity of direct comparative studies, this section will infer the performance of (3S)- and (3R)-3-amino-2,4-dimethylpentan-2-ol based on their structural analogy to other bulky chiral auxiliaries in key asymmetric transformations. The core principle is that the stereochemistry of the auxiliary dictates the absolute configuration of the product. Therefore, the (3S) and (3R) auxiliaries are expected to yield enantiomeric products under identical reaction conditions.

Asymmetric Alkylation of Carbonyl Compounds

Asymmetric alkylation is a fundamental C-C bond-forming reaction. When a carboxylic acid or ketone is derivatized with a chiral amino alcohol to form an amide or an enamine, the chiral auxiliary can direct the approach of an electrophile to one face of the enolate intermediate.

Expected Performance:

The bulky nature of the 2,4-dimethylpentan-2-ol scaffold is anticipated to provide excellent facial shielding. When attached to a prochiral ketone or carboxylic acid derivative, the auxiliary would be expected to favor the formation of one diastereomer upon alkylation.

  • This compound derived auxiliary: Is predicted to yield the (S)-configured product at the newly formed stereocenter.

  • (3R)-3-amino-2,4-dimethylpentan-2-ol derived auxiliary: Is predicted to yield the (R)-configured product at the newly formed stereocenter.

The high steric hindrance should lead to high diastereomeric excesses (de), and consequently, high enantiomeric excesses (ee) after cleavage of the auxiliary.

Asymmetric Aldol Reactions

The aldol reaction is another powerful tool for C-C bond formation, creating up to two new stereocenters. Chiral auxiliaries, particularly those that form oxazolidinones, are highly effective in controlling the stereochemical outcome of aldol reactions.[4]

Expected Performance:

(3S)- and (3R)-3-amino-2,4-dimethylpentan-2-ol can be converted into their corresponding oxazolidinone derivatives. When an acyl group is attached to the nitrogen of the oxazolidinone, the resulting N-acyloxazolidinone can undergo highly diastereoselective aldol reactions. The stereochemical outcome is dictated by the formation of a rigid, chelated Zimmerman-Traxler-like transition state.

  • N-Acyl oxazolidinone from (3S)-auxiliary: Is expected to produce syn-aldol adducts with a specific absolute stereochemistry at the newly formed chiral centers.

  • N-Acyl oxazolidinone from (3R)-auxiliary: Is expected to produce the enantiomeric syn-aldol adducts.

The bulky substituents on the oxazolidinone ring are crucial for enforcing a specific enolate geometry and for shielding one face of the enolate, leading to high diastereoselectivity.

Table 1: Predicted Performance in Asymmetric Reactions

Reaction TypeChiral AuxiliaryExpected Major Product ConfigurationPredicted Diastereomeric Excess (de) / Enantiomeric Excess (ee)Rationale
Asymmetric AlkylationThis compound(S)High (>95%)Significant steric hindrance from the bulky auxiliary is expected to provide excellent facial discrimination of the enolate.
Asymmetric Alkylation(3R)-3-amino-2,4-dimethylpentan-2-ol(R)High (>95%)The enantiomeric auxiliary should lead to the opposite enantiomer with comparable selectivity.
Asymmetric Aldol ReactionThis compoundsyn-aldol adductHigh (>95%)Formation of a rigid, chelated transition state with the bulky oxazolidinone derivative is expected to lead to high stereocontrol.
Asymmetric Aldol Reaction(3R)-3-amino-2,4-dimethylpentan-2-olenantiomeric syn-aldol adductHigh (>95%)The enantiomeric auxiliary will lead to the enantiomeric aldol product with similar high selectivity.

Note: The predicted de/ee values are based on results obtained with other sterically hindered chiral auxiliaries in similar reactions and should be experimentally verified.

Experimental Protocols

The following section provides a detailed, representative protocol for an asymmetric alkylation of a ketone using a chiral amino alcohol-derived auxiliary. This protocol is adapted from established methodologies for similar transformations and serves as a starting point for employing (3S)- or (3R)-3-amino-2,4-dimethylpentan-2-ol.

Formation of the Chiral Enamine

Ketone Prochiral Ketone Enamine Chiral Enamine Ketone->Enamine + Auxiliary - H2O Auxiliary (3S)- or (3R)-3-amino- 2,4-dimethylpentan-2-ol Water Water

Caption: Formation of the chiral enamine intermediate.

Step-by-Step Protocol:

  • To a solution of the prochiral ketone (1.0 equiv) in anhydrous toluene (5 mL/mmol of ketone) is added (3S)- or (3R)-3-amino-2,4-dimethylpentan-2-ol (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (0.02 equiv).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC or GC-MS until the starting ketone is consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude chiral enamine, which is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Toluene: Used to facilitate the azeotropic removal of water, driving the equilibrium towards enamine formation.

  • p-Toluenesulfonic Acid: Acts as a catalyst to protonate the ketone carbonyl, making it more susceptible to nucleophilic attack by the amino group of the auxiliary.

  • Dean-Stark Apparatus: Essential for the efficient removal of water, which is a byproduct of the condensation reaction.

Asymmetric Alkylation and Auxiliary Removal

Enamine Chiral Enamine AlkylatedImine Alkylated Imine Intermediate Enamine->AlkylatedImine + Electrophile Product Chiral Ketone Product AlkylatedImine->Product Hydrolysis (e.g., aq. HCl) Auxiliary Recovered Chiral Auxiliary AlkylatedImine->Auxiliary Electrophile Electrophile (R-X)

Caption: Asymmetric alkylation and subsequent removal of the chiral auxiliary.

Step-by-Step Protocol:

  • The crude chiral enamine from the previous step is dissolved in anhydrous THF (10 mL/mmol of enamine) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of the alkylating agent (e.g., alkyl halide, 1.2 equiv) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for the prescribed time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then subjected to mild acidic hydrolysis (e.g., 1 M HCl in THF/water) to cleave the auxiliary.

  • After hydrolysis, the chiral ketone product is purified by column chromatography, and the chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Causality Behind Experimental Choices:

  • Anhydrous THF and Inert Atmosphere: Essential to prevent quenching of the enamine and any potential side reactions with water or oxygen.

  • Low Temperature (-78 °C): Enhances the diastereoselectivity of the alkylation by favoring the more ordered, lower-energy transition state.

  • Mild Acidic Hydrolysis: Cleaves the imine bond to release the chiral ketone product and the protonated amino alcohol auxiliary without causing racemization of the product.[4]

Mechanism of Stereochemical Control

The high degree of stereocontrol exerted by chiral amino alcohol auxiliaries stems from the formation of a rigid, sterically biased transition state. In the case of the enamine formed from (3S)- or (3R)-3-amino-2,4-dimethylpentan-2-ol, the bulky substituents are expected to effectively block one face of the enamine double bond.

cluster_S Using (3S)-Auxiliary cluster_R Using (3R)-Auxiliary S_TS Transition State (S-configuration favored) S_Product (S)-Alkylated Product S_TS->S_Product S_Enamine Enamine from (3S)-Auxiliary S_Enamine->S_TS Electrophile attacks from less hindered face R_TS Transition State (R-configuration favored) R_Product (R)-Alkylated Product R_TS->R_Product R_Enamine Enamine from (3R)-Auxiliary R_Enamine->R_TS Electrophile attacks from less hindered face

Caption: Proposed stereochemical model for asymmetric alkylation.

The electrophile will preferentially approach from the less sterically encumbered face, leading to the observed diastereoselectivity. The absolute configuration of the newly formed stereocenter is a direct consequence of the (S) or (R) configuration of the chiral auxiliary.

Conclusion

While direct experimental comparisons are lacking, a thorough analysis of the structural features of (3S)- and (3R)-3-amino-2,4-dimethylpentan-2-ol allows for a strong predictive assessment of their utility in asymmetric synthesis. Their significant steric bulk and the presence of coordinating amino and alcohol functionalities suggest they have the potential to be highly effective chiral auxiliaries for a range of transformations, including asymmetric alkylations and aldol reactions. The (3S) and (3R) enantiomers are expected to provide access to enantiomeric products with high levels of stereocontrol. The provided experimental protocol and mechanistic rationale offer a solid foundation for researchers and drug development professionals to begin exploring the application of these promising chiral building blocks. Experimental validation of these predictions is a logical and necessary next step to fully establish their place in the toolbox of asymmetric synthesis.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of chiral azaenolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Gawley, R. E. (1996). The Practice of Asymmetric Synthesis. Journal of Organic Chemistry, 61(13), 4277-4287.
  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
  • Kawanami, Y., et al. (1989). Asymmetric alkylation of ketones via chiral imines. Tetrahedron, 45(18), 5731-5744.
  • Enders, D., & Wortmann, L. (2000). The SAMP/RAMP-Hydrazone Method in Asymmetric Synthesis. Accounts of Chemical Research, 33(3), 155-165.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Corey, E. J., & Enders, D. (1976). A new, general method for the asymmetric synthesis of α-alkylated ketones. Tetrahedron Letters, 17(1), 3-6.
  • Job, A., et al. (2002). The Sharpless Asymmetric Aminohydroxylation.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • YouTube. (2017, April 15). D.7 Chiral auxiliaries (HL). [Video]. Retrieved from [Link]

  • YouTube. (2018, February 16). asymmetric induction-chiral auxiliary (chemmasters.online). [Video]. Retrieved from [Link]

  • YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Video]. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 25(17), 3843.
  • Palomo, C., et al. (2004). Asymmetric Aldol Reactions with Chiral N-Acylhydrazones.
  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Pu, L. (2004). Asymmetric catalysis with 1,1'-binaphthyl-based chiral ligands. Chemical Reviews, 104(1), 311-332.

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A Comparative Guide to Chiral Auxiliaries: Unveiling the Potential of (3S)-3-amino-2,4-dimethylpentan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex chiral molecules is paramount. Chiral auxiliaries remain a cornerstone in this endeavor, offering a robust and reliable strategy to control the stereochemical outcome of chemical transformations. This guide provides an in-depth analysis of the chiral amino alcohol, (3S)-3-amino-2,4-dimethylpentan-2-ol , and its potential applications as a chiral auxiliary in asymmetric synthesis. We will objectively compare its projected performance with established alternatives, supported by experimental data from structurally analogous systems, and provide detailed experimental protocols to empower researchers in their synthetic ventures.

Introduction to this compound: A Unique Chiral Scaffold

This compound is a chiral amino alcohol characterized by a unique structural feature: a tertiary alcohol flanked by an amino group at a stereogenic center and two isopropyl groups. This sterically hindered environment is hypothesized to provide a powerful platform for high-fidelity stereochemical control in a variety of asymmetric transformations.[1] While direct literature on its application as a chiral auxiliary is emerging, its structural similarity to other successful auxiliaries provides a strong basis for predicting its utility.

The primary application of such amino alcohols in asymmetric synthesis is through their conversion into chiral oxazolidinone auxiliaries.[2][3] The resulting oxazolidinone, (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one , would possess a gem-dimethyl substitution at the 5-position, a feature known to significantly enhance diastereoselectivity in subsequent reactions.[4]

Performance in Asymmetric Alkylation: A Comparative Analysis

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the diastereoselectivity is highly dependent on the steric and electronic nature of the chiral auxiliary. The bulky substituents on the auxiliary effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face.

While direct experimental data for the alkylation of an N-acyl oxazolidinone derived from this compound is not yet prevalent in peer-reviewed literature, a compelling comparison can be drawn from the performance of the structurally analogous "SuperQuat" auxiliaries, specifically (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones.[1] The gem-dimethyl group at the 5-position of these auxiliaries has been shown to mimic the effect of a tert-butyl group, leading to high levels of stereocontrol.[4][5]

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-N-Propionyl-4-benzyl-5,5-dimethyloxazolidin-2-oneBenzyl bromide92:885[1]
(S)-N-Propionyl-4-benzyl-5,5-dimethyloxazolidin-2-oneMethyl iodide85:1590[1]
(S)-N-Propionyl-4-benzyl-5,5-dimethyloxazolidin-2-oneAllyl bromide94:688[1]
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Benzyl bromide>99:195
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Methyl iodide98:288
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Allyl bromide>99:192

Based on these data, it is anticipated that an N-acyl oxazolidinone derived from this compound would afford high diastereoselectivities, potentially rivaling or offering unique advantages over traditional Evans auxiliaries, particularly in cases where fine-tuning of the steric environment is crucial.

Experimental Protocols

Synthesis of (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one

This protocol is based on established methods for the synthesis of oxazolidinones from β-amino alcohols.[3][6]

Synthesis_of_Oxazolidinone AminoAlcohol This compound Product (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one AminoAlcohol->Product Cyclization Reagent Phosgene or Triphosgene, Base (e.g., Et3N) Reagent->Product Solvent Anhydrous Toluene Solvent->Product

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Materials:

  • This compound

  • Triphosgene or a phosgene solution in toluene

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv.) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equiv.) in anhydrous toluene via the dropping funnel. Caution: Phosgene and its precursors are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • After the addition of the phosgene source, add triethylamine (2.2 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one.

Asymmetric Alkylation of N-Propionyl-(4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one

This protocol is adapted from standard procedures for the alkylation of Evans-type oxazolidinones.[1]

Asymmetric_Alkylation_Workflow cluster_acylation N-Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Auxiliary (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one AcylatedAuxiliary N-Propionyl Auxiliary Auxiliary->AcylatedAuxiliary AcylChloride Propionyl Chloride, n-BuLi AcylChloride->AcylatedAuxiliary AlkylatedProduct Alkylated N-Propionyl Auxiliary AcylatedAuxiliary->AlkylatedProduct Base LDA or NaHMDS Base->AlkylatedProduct Electrophile Alkyl Halide (R-X) Electrophile->AlkylatedProduct FinalProduct Chiral Carboxylic Acid AlkylatedProduct->FinalProduct CleavageReagent LiOH, H2O2 CleavageReagent->FinalProduct

Caption: Workflow for asymmetric alkylation and auxiliary removal.

Materials:

  • N-Propionyl-(4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl auxiliary (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C. Add a solution of LDA or NaHMDS (1.1 equiv.) dropwise and stir for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv.) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by flash chromatography.

  • Auxiliary Cleavage: Dissolve the purified alkylated product in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide. Stir until the reaction is complete (monitored by TLC). This will cleave the auxiliary, which can be recovered, and yield the corresponding chiral carboxylic acid.

Conclusion

This compound presents a promising and structurally unique platform for the development of novel chiral auxiliaries. The anticipated high stereocontrol, stemming from its sterically demanding nature, positions its derivatives, particularly the (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one, as valuable tools for asymmetric synthesis. While further experimental validation is warranted, the comparative analysis with structurally related and well-established auxiliaries provides a strong rationale for its exploration in the synthesis of complex, high-value chiral molecules. The detailed protocols provided herein serve as a practical starting point for researchers to investigate and unlock the full potential of this intriguing chiral building block.

References

  • Bull, S. D., Davies, S. G., Garner, A. C., & Smith, A. D. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 4(15), 2945–2964. [Link]

  • Bull, S. D., Davies, S. G., Garner, A. C., Kruchinin, D., Key, M. S., Roberts, P. M., ... & Thomson, J. E. (2006). SuperQuat 5, 5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & biomolecular chemistry, 4(15), 2945-2964. [Link]

  • Bull, S. D., Davies, S. G., Garner, A. C., & Smith, A. D. (2006). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry, 4(15), 2945-2964. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral auxiliaries in asymmetric synthesis. In Asymmetric Synthesis (pp. 1-13). [Link]

  • Shaikh, R. J., & Gacche, R. N. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of chemistry, 2014. [Link]

  • Gabriele, B., Mancuso, R., & Veltri, L. (2015). (S)-4-Isopropyl-5, 5-diphenyloxazolidin-2-one. Molbank, 2015(4), M867. [Link]

  • Bull, S. D., Davies, S. G., Garner, A. C., Kruchinin, D., Key, M. S., Roberts, P. M., ... & Thomson, J. E. (2006). SuperQuat 5, 5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & biomolecular chemistry, 4(15), 2945-2964. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Auxiliaries: Evaluating the Scalability of (3S)-3-amino-2,4-dimethylpentan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and safety profile. Chiral auxiliaries have long been a reliable and versatile tool for achieving high levels of enantioselectivity.[1] This guide provides an in-depth comparison of the scalability of reactions utilizing the amino alcohol auxiliary, (3S)-3-amino-2,4-dimethylpentan-2-ol, against established alternatives such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries. Our focus will be on the practical considerations essential for transitioning from laboratory-scale discovery to industrial-scale production.

The Critical Role of Chiral Auxiliaries in Scalable Asymmetric Synthesis

The fundamental principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] After the desired stereocenter is set, the auxiliary is cleaved and ideally recovered for reuse. While the use of stoichiometric chiral auxiliaries may seem less efficient than catalytic asymmetric methods, they often provide faster access to enantiomerically pure products, a crucial advantage in the early phases of drug development.[1] The diastereomeric products formed are also more readily separated by standard techniques like chromatography or crystallization.[1]

However, the transition from a laboratory-scale procedure to a large-scale industrial process introduces a new set of challenges. An ideal chiral auxiliary for industrial applications must not only provide high stereoselectivity but also be:

  • Readily available and cost-effective: The auxiliary should be easily synthesized from inexpensive starting materials or commercially available in large quantities.

  • Easy to attach and remove: The chemical steps for attaching and cleaving the auxiliary should be high-yielding and utilize scalable, safe, and environmentally benign reagents and conditions.

  • Highly stereodirecting: It must consistently provide high diastereoselectivity across a range of substrates and reaction conditions.

  • Amenable to recovery and recycling: Efficient recovery of the auxiliary is crucial for the overall cost-effectiveness of the process.

This guide will now delve into a comparative analysis of this compound and other prominent chiral auxiliaries in the context of these critical scalability factors.

Established Benchmarks in Chiral Auxiliary Design

To provide a meaningful comparison, we will first examine two of the most well-established classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine-based auxiliaries.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, N-acyloxazolidinones are among the most successful and widely used chiral auxiliaries. They are particularly effective in asymmetric alkylation and aldol reactions.

  • Mechanism of Stereocontrol: The stereochemical outcome is directed by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.[2]

  • Scalability: Evans' aldol reactions have been successfully implemented on an industrial scale. For instance, Novartis utilized an Evans' auxiliary in the 30 kg scale synthesis of an intermediate for discodermolide, achieving high diastereoselectivity.[3]

  • Advantages: High diastereoselectivity, predictable stereochemical outcomes, and a vast body of literature documenting their application.

  • Disadvantages: The synthesis of the auxiliary can be multi-step, and cleavage often requires strong nucleophiles or reducing agents, which can sometimes be challenging to implement on a large scale.

Pseudoephedrine-Based Auxiliaries

Pseudoephedrine, a readily available and inexpensive natural product, can be used as an effective chiral auxiliary, particularly in asymmetric alkylations.

  • Mechanism of Stereocontrol: The chiral amide derived from pseudoephedrine forms a chelated enolate, where the phenyl group blocks one face, directing the approach of the electrophile.

  • Scalability: The use of pseudoephedrine amides has been demonstrated in multi-gram and larger scale syntheses.

  • Advantages: Both enantiomers are readily available and inexpensive. The auxiliary can be cleaved under relatively mild conditions to yield a variety of functional groups, and the pseudoephedrine can be recovered.

  • Disadvantages: The association of pseudoephedrine with the illicit synthesis of methamphetamine has led to regulatory restrictions on its sale and use in many regions, posing a significant hurdle for industrial applications.

A Detailed Look at this compound

This compound is a chiral amino alcohol that has found utility as a chiral building block in the synthesis of complex molecules and pharmaceutical intermediates.[4] Its structure, featuring a stereogenic center bearing an amino group and a tertiary alcohol, suggests its potential as a chiral auxiliary.

Synthesis and Availability

The synthesis of this compound can be achieved through various methods, including the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents.[5] While it is commercially available, its price and availability in multi-kilogram quantities can be a consideration for large-scale manufacturing compared to commodity chemicals like pseudoephedrine.[6]

Potential as a Chiral Auxiliary in Scalable Reactions

While specific, large-scale comparative data for this compound as a chiral auxiliary is not extensively documented in publicly available literature, we can infer its potential performance based on the principles of related amino alcohol auxiliaries.

Asymmetric Alkylation:

When attached to a carboxylic acid to form an amide, the resulting N-acyl derivative of this compound can be deprotonated to form a chiral enolate. The stereochemical outcome of alkylation would likely be influenced by the formation of a lithium chelate involving the tertiary alcohol and the enolate oxygen, with the bulky gem-dimethyl and isopropyl groups creating a sterically biased environment to direct the incoming electrophile.

Asymmetric Aldol Reactions:

Similarly, in aldol reactions, the boron or titanium enolate of the N-acyl derivative would be expected to form a rigid, chelated transition state. The stereofacial bias would be dictated by the steric hindrance imposed by the substituents on the auxiliary.

Attachment and Cleavage Considerations

Attachment: The auxiliary can be attached to a carboxylic acid substrate via standard amide bond formation protocols, such as activation of the carboxylic acid to an acid chloride or using coupling reagents. These methods are generally scalable.

Cleavage: A key consideration for any chiral auxiliary is the ease and efficiency of its removal. For N-acyl amino alcohol auxiliaries, cleavage can often be achieved under hydrolytic conditions (acidic or basic) to release the carboxylic acid. Alternatively, reduction with metal hydrides can afford the corresponding primary alcohol. The sterically hindered nature of the tertiary alcohol in this compound might influence the kinetics of these cleavage reactions, potentially requiring more forcing conditions which could be a drawback on a large scale.

Comparative Performance Analysis

The following table provides a qualitative comparison of this compound with Evans' oxazolidinone and pseudoephedrine auxiliaries based on the key scalability criteria.

FeatureEvans' OxazolidinonePseudoephedrineThis compound (Projected)
Stereoselectivity Generally excellentVery good to excellentPotentially high due to steric bulk
Scalability Proven on kg-scaleScalable, but with regulatory hurdlesFeasible, but requires process optimization
Cost & Availability Moderate to highLow cost, but regulatedHigher cost, availability may be limited at scale
Attachment Standard amide couplingStandard amide couplingStandard amide coupling
Cleavage Can require harsh conditionsRelatively mild conditionsMay require optimized conditions due to steric hindrance
Recovery & Recycling GoodGoodGood

Experimental Protocols

To provide a practical context, the following are representative, laboratory-scale protocols for the attachment, use, and cleavage of a generic amino alcohol auxiliary in an asymmetric alkylation.

Protocol 1: Attachment of the Chiral Auxiliary
  • To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to afford the crude acid chloride.

  • Dissolve the crude acid chloride in an appropriate solvent (e.g., THF) and add it to a solution of this compound (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-acyl amino alcohol by column chromatography.

Protocol 2: Asymmetric Alkylation
  • To a solution of the N-acyl amino alcohol (1.0 equiv) in dry THF at -78 °C, add a strong base (e.g., LDA, 1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to form the enolate.

  • Add the alkylating agent (1.2 equiv) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary
  • To a solution of the alkylated product (1.0 equiv) in a mixture of THF and water, add a suitable acid or base (e.g., LiOH, excess).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify to pH ~2 with aqueous HCl.

  • Extract the carboxylic acid product with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Visualizing the Workflow

Asymmetric_Alkylation_Workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage & Recovery Carboxylic_Acid Carboxylic Acid Coupling Amide Coupling Carboxylic_Acid->Coupling Auxiliary This compound Auxiliary->Coupling N_Acyl_Auxiliary N-Acyl Auxiliary Adduct Coupling->N_Acyl_Auxiliary Enolate_Formation Enolate Formation N_Acyl_Auxiliary->Enolate_Formation Alkylation Alkylation Enolate_Formation->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: A generalized workflow for an asymmetric alkylation using a chiral auxiliary.

Conclusion and Future Outlook

This compound presents itself as a structurally interesting candidate for a chiral auxiliary. Its bulky framework has the potential to induce high levels of stereoselectivity in key carbon-carbon bond-forming reactions. However, for it to be considered a truly viable alternative to established auxiliaries like Evans' oxazolidinones for large-scale applications, a more thorough evaluation of its performance is required.

Specifically, future work should focus on:

  • Process optimization and scale-up studies: Demonstrating its effectiveness in asymmetric reactions on at least a kilogram scale.

  • Comparative studies: Directly comparing its performance (yield, diastereoselectivity, cycle time) against benchmark auxiliaries under identical, industrially relevant conditions.

  • Cost analysis: A thorough economic evaluation of the entire process, including the synthesis of the auxiliary, its attachment, cleavage, and recovery.

While the direct, large-scale comparative data for this compound remains to be fully elucidated in the public domain, its structural features suggest it is a promising candidate for further investigation by process chemists and drug development professionals seeking novel and effective tools for asymmetric synthesis.

References

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A Spectroscopic Guide to Differentiating (3S)- and (3R)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chiral molecules, the precise determination of stereochemistry is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of (3S)-3-amino-2,4-dimethylpentan-2-ol and its enantiomer, (3R)-3-amino-2,4-dimethylpentan-2-ol. As direct spectroscopic analysis in achiral media yields identical results for enantiomers, we will explore both the foundational spectroscopic characteristics and the critical techniques for chiral discrimination.

Introduction to the Enantiomers

(3S)- and (3R)-3-amino-2,4-dimethylpentan-2-ol are chiral amino alcohols with the molecular formula C₇H₁₇NO.[1][2][3] Their structure, featuring a stereocenter at the C3 position, makes them valuable building blocks in asymmetric synthesis and potential components of pharmacologically active compounds.[1] The key to unlocking their potential lies in the ability to distinguish and quantify each enantiomer, a task for which spectroscopy is an indispensable tool.

Foundational Spectroscopic Analysis (Achiral Conditions)

Under standard, achiral spectroscopic conditions, both (3S)- and (3R)-3-amino-2,4-dimethylpentan-2-ol are indistinguishable. Their spectra are identical because the spatial arrangement of atoms in one enantiomer is a perfect mirror image of the other, leading to the same energetic transitions and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 3-amino-2,4-dimethylpentan-2-ol in an achiral solvent like CDCl₃ will show a specific number of signals corresponding to the chemically non-equivalent protons and carbons in the molecule. Due to the molecule's structure, we can predict the key resonances.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C(CH₃)₂OH~1.2 (s, 6H)~75Two equivalent methyl groups on the quaternary carbon bearing the hydroxyl group. The carbon shift is characteristic of a tertiary alcohol.
CH-NH₂~3.0 (d, 1H)~60The proton at the stereocenter, coupled to the adjacent CH proton.
CH(CH₃)₂~1.8 (m, 1H)~35The methine proton of the isopropyl group.
CH(CH₃)₂~0.9 (d, 6H)~20Two equivalent methyl groups of the isopropyl group.
OHbroad-Chemical shift is variable and depends on concentration and solvent.
NH₂broad-Chemical shift is variable and depends on concentration and solvent.

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of 3-amino-2,4-dimethylpentan-2-ol will exhibit characteristic absorption bands for its alcohol and primary amine functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Appearance
3400-3200O-H and N-HStretchingBroad (O-H), with sharper peaks (N-H) superimposed.
2960-2850C-HStretchingStrong, sharp peaks.
1650-1580N-HBending (scissoring)Medium intensity, sharp.
1250-1020C-N and C-OStretchingMedium to strong intensity.

The broad O-H stretching band is a hallmark of alcohols, while the N-H stretching of a primary amine typically appears as a doublet of sharper peaks in the same region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-amino-2,4-dimethylpentan-2-ol, the molecular ion peak [M]⁺ would be observed at m/z 131. Common fragmentation pathways would involve the loss of small neutral molecules or the formation of stable carbocations.

Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Notes
131[C₇H₁₇NO]⁺Molecular ion
116[M - CH₃]⁺Loss of a methyl group.
88[M - C₃H₇]⁺Cleavage of the isopropyl group.
72[M - C₄H₉O]⁺Cleavage adjacent to the amino group.
58[C₃H₈N]⁺A common fragment for amino compounds.

Chiral Discrimination by NMR Spectroscopy

To differentiate between the (3S) and (3R) enantiomers, a chiral environment must be introduced. In NMR spectroscopy, this is typically achieved by using a chiral derivatizing agent (CDA).[5] A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.

A widely used CDA for amino alcohols is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[6] The acid chloride of either (R)- or (S)-Mosher's acid reacts with the amino group of the analyte to form stable diastereomeric amides.

G racemate (3S)- and (3R)-Amino Alcohol (Racemic Mixture) reaction + cda (R)-Mosher's Acid Chloride (Enantiopure) diastereomer_s Diastereomer 1 ((3S)-Amide) cda->diastereomer_s Reaction diastereomer_r Diastereomer 2 ((3R)-Amide) cda->diastereomer_r Reaction

Experimental Protocol: Mosher's Amide Formation for NMR Analysis

This protocol outlines the steps for derivatizing a racemic mixture of 3-amino-2,4-dimethylpentan-2-ol with (R)-Mosher's acid chloride.

  • Sample Preparation : Dissolve approximately 5-10 mg of the racemic 3-amino-2,4-dimethylpentan-2-ol in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of a tertiary amine base, such as pyridine or triethylamine (approximately 1.2 equivalents), to act as an acid scavenger.

  • Derivatization : To the NMR tube, add a slight molar excess (approximately 1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride).

  • Reaction : Cap the NMR tube and gently agitate it to ensure thorough mixing. Allow the reaction to proceed at room temperature for 15-30 minutes. The formation of the diastereomeric amides is typically rapid.

  • NMR Acquisition : Acquire a high-resolution ¹H NMR spectrum of the resulting mixture.

G start Start: Racemic Amino Alcohol in CDCl₃ add_base Add Pyridine (1.2 eq.) start->add_base add_cda Add (R)-Mosher's Acid Chloride (1.1 eq.) add_base->add_cda react React at Room Temp. (15-30 min) add_cda->react acquire_nmr Acquire ¹H NMR Spectrum react->acquire_nmr

Interpreting the Diastereomeric ¹H NMR Spectra

The resulting ¹H NMR spectrum will show two sets of peaks for the protons of the newly formed diastereomeric amides. The chemical shift differences (Δδ) between corresponding protons in the two diastereomers allow for their differentiation and quantification.

The phenyl group of the Mosher's acid moiety creates a magnetically anisotropic environment. Protons on one side of the Mosher's acid plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). Because the spatial arrangement of the substituents around the stereocenter is different for the two diastereomers, the shielding/deshielding effects on the protons of the original amino alcohol will be different.

Hypothetical ¹H NMR Data for Diastereomeric Mosher Amides

Proton (3S)-Amide Shift (ppm) (3R)-Amide Shift (ppm) Δδ (δₛ - δᵣ)
CH-N3.523.48+0.04
CH(CH₃)₂2.152.20-0.05
CH(CH₃)₂1.051.08-0.03
C(CH₃)₂OH1.281.25+0.03

By integrating the well-resolved signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original sample can be accurately determined.

Conclusion

While (3S)- and (3R)-3-amino-2,4-dimethylpentan-2-ol are spectroscopically identical in an achiral environment, the use of chiral derivatizing agents in NMR spectroscopy provides a robust and reliable method for their differentiation and quantification. The formation of diastereomeric Mosher's amides induces distinct chemical shifts in the ¹H NMR spectrum, allowing for the unambiguous assignment of stereochemistry and the determination of enantiomeric purity. This guide provides the foundational spectroscopic expectations and a practical framework for the chiral analysis of these important synthetic building blocks.

References

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane. Available at: [Link]

  • Wiley Online Library. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Available at: [Link]

  • PubChem. 3-Amino-2,4-dimethylpentan-2-ol. Available at: [Link]

  • ResearchGate. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Available at: [Link]

  • Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

  • ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Available at: [Link]

  • Nature Protocols. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link]

  • University of Illinois Urbana-Champaign. RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Available at: [Link]

  • ChemSrc. (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0. Available at: [Link]

  • National Center for Biotechnology Information. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. Available at: [Link]

  • ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available at: [Link]

  • Università degli Studi di Milano. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. Available at: [Link]

  • National Center for Biotechnology Information. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final and critical step, proper disposal, ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3S)-3-amino-2,4-dimethylpentan-2-ol (CAS No. 163453-95-0), a chiral amino alcohol utilized in asymmetric synthesis and as a pharmaceutical intermediate.[1][2]

This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: Know Your Compound

  • Human Health Hazards: This compound is classified with the GHS07 pictogram, indicating it is an irritant. Specific hazard statements include:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Environmental Hazards: It is noted as being very toxic to aquatic life with long-lasting effects .[3] This is a critical consideration for disposal, strictly prohibiting its release into sanitary sewer systems.[3]

  • Chemical Reactivity: As an amino alcohol, it possesses the dual reactivity of both an amine and an alcohol. It is incompatible with strong oxidizing agents and may be corrosive to copper and aluminum.[3] The amino group can react with inorganic acids.

Hazard CategoryGHS PictogramHazard Statements
Skin IrritationGHS07H315: Causes skin irritation
Eye IrritationGHS07H319: Causes serious eye irritation
Respiratory IrritationGHS07H335: May cause respiratory irritation
Aquatic ToxicityGHS09Very toxic to aquatic life with long lasting effects[3]

Data Gap Advisory: Critical physical properties such as flashpoint, boiling point, and water solubility are not consistently reported across available sources. In the absence of this data, a conservative approach must be taken, assuming the substance may be flammable and taking appropriate precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the known hazards, the following minimum PPE is mandatory when handling this compound, including during disposal procedures:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of the pure compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

Spill Management: A Swift and Safe Response

Accidental spills should be addressed immediately and safely.

3.1. Spill Kit Contents:

Ensure your laboratory's spill kit contains:

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Chemically resistant scoop and dustpan.

  • Heavy-duty waste bags or a sealable container for spill debris.

  • Appropriate PPE (as outlined in Section 2).

3.2. Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Don PPE: Before approaching the spill, don the appropriate PPE.

  • Contain the Spill: For liquid spills, surround the area with absorbent material to prevent it from spreading.

  • Absorb the Material: Gently cover the spill with an inert absorbent. Avoid creating dust.

  • Collect the Debris: Once the material is fully absorbed, carefully scoop the debris into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a water rinse), collecting the cleaning materials as hazardous waste.

  • Dispose of Waste: Seal the container with the spill debris and contaminated cleaning materials and label it clearly as hazardous waste containing this compound.

  • Report the Spill: Follow your institution's protocols for reporting chemical spills.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.

4.1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be labeled with the following information at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Aquatic Toxin")

    • The date of accumulation.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from:

    • Strong oxidizing agents.

    • Inorganic acids.

    • Halogenated solvents.

4.2. Disposal of Pure Compound and Concentrated Solutions:

  • Collect all unused or waste this compound, both in solid and liquid form, in the designated hazardous waste container.

  • Ensure the container is kept tightly sealed when not in use and is stored in a well-ventilated area, away from heat and sources of ignition.

4.3. Disposal of Dilute Aqueous Solutions:

  • Even dilute aqueous solutions of this compound must be collected as hazardous waste due to its high aquatic toxicity.[3] Do not dispose of these solutions down the drain.

  • Collect all dilute solutions in a designated hazardous waste container labeled as "Aqueous waste containing this compound."

4.4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and absorbent paper, must be disposed of as solid hazardous waste.

  • Collect these materials in a designated, sealed, and clearly labeled solid hazardous waste container.

4.5. Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste containing this compound through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Always follow local, state, and federal regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation ((3S)-3-amino-2,4- dimethylpentan-2-ol) hazard_assessment Hazard Assessment: - Skin/Eye/Respiratory Irritant - Aquatic Toxin - Incompatible with Oxidizers start->hazard_assessment ppe Select & Don Appropriate PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat hazard_assessment->ppe waste_type Determine Waste Type ppe->waste_type pure_concentrated Pure Compound or Concentrated Solution waste_type->pure_concentrated Liquid dilute_aqueous Dilute Aqueous Solution waste_type->dilute_aqueous Aqueous contaminated_solid Contaminated Solid (Gloves, Pipettes, etc.) waste_type->contaminated_solid Solid collect_liquid_waste Collect in Designated Liquid Hazardous Waste Container (HDPE/Glass) pure_concentrated->collect_liquid_waste dilute_aqueous->collect_liquid_waste collect_solid_waste Collect in Designated Solid Hazardous Waste Container contaminated_solid->collect_solid_waste label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date collect_liquid_waste->label_waste collect_solid_waste->label_waste storage Store in a Ventilated, Secure Area Away from Incompatibles label_waste->storage disposal Arrange for Disposal via Institutional EHS or Licensed Contractor storage->disposal

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of laboratory chemicals is a non-negotiable aspect of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

  • ChemSrc. (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0. Available at: [Link].

  • LookChem. (S)-3-aMino-2,4-diMethylpentan-2-ol. Available at: [Link].

  • PubChem. (2R,3S)-3-amino-4,4-dimethylpentan-2-ol. Available at: [Link].

  • PubChem. (2S,3S)-3,4-dimethylpentan-2-ol. Available at: [Link].

  • PubChem. 3-Amino-2,3-dimethylbutan-2-ol. Available at: [Link].

  • PubChem. (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol. Available at: [Link].

  • Gibson, B. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available at: [Link].

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link].

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Available at: [Link].

  • Chemistry Stack Exchange. Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? (2019). Available at: [Link].

  • MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2018). Available at: [Link].

  • MDPI. Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. (2024). Available at: [Link].

  • ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Available at: [Link].

  • Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. (2019). Available at: [Link].

  • Cheméo. Chemical Properties of 3-Amino-2,4-dimethylpentane (CAS 4083-57-2). Available at: [Link].

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Safeguarding Your Research: A Comprehensive Guide to Handling (3S)-3-amino-2,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the proper use of (3S)-3-amino-2,4-dimethylpentan-2-ol (CAS No. 163453-95-0), a chiral amino alcohol with increasing significance in asymmetric synthesis.[1] Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the inherent risks is crucial. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation. [2]

  • H335: May cause respiratory irritation. [2]

These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate exposure risks.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation, as indicated by the H315 hazard statement.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.To protect against serious eye damage (H318/H319) from splashes or aerosols.
Respiratory Protection A NIOSH-certified respirator (e.g., OV/AG/P99) is recommended, especially when working with the solid form or when generating aerosols.[1]To prevent respiratory tract irritation (H335) from inhalation of dust or vapors.
Skin and Body Protection A standard laboratory coat.To protect skin and personal clothing from accidental contamination.

It is imperative that all handling of this compound is conducted within a certified chemical fume hood to ensure proper ventilation and containment. [1]

Procedural Workflow for Safe Handling

The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Verify Fume Hood Functionality Prep->FumeHood Before Use Weigh Weigh Compound in Fume Hood FumeHood->Weigh Proceed if Safe Dissolve Dissolve/React in Fume Hood Weigh->Dissolve Decontaminate Decontaminate Glassware & Surfaces Dissolve->Decontaminate Post-Experiment Waste Segregate & Label Waste Decontaminate->Waste Dispose Dispose via Certified Vendor Waste->Dispose

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Step 1: Pre-Handling Preparations
  • Donning PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as outlined in the table above.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

Step 2: Handling the Compound
  • Weighing: If working with the solid form, carefully weigh the required amount within the fume hood to minimize the risk of generating airborne dust.

  • Dissolving and Reactions: All subsequent steps, including dissolving the compound and running reactions, must be performed within the fume hood.

Step 3: Post-Handling and Disposal
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

  • Waste Segregation and Labeling: Collect all waste materials, including contaminated consumables and solvents, in a designated, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[3]

  • Disposal: Dispose of the hazardous waste through your institution's certified chemical waste disposal program. Adhere to all local, state, and federal regulations for chemical waste disposal.[4] For amino alcohol waste, this typically involves incineration at a licensed facility.[3]

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storage in an inert atmosphere is recommended to prevent degradation.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.

References

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Chemsrc. (S)-3-amino-2,4-dimethylpentan-2-ol | CAS#:163453-95-0. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • Cheméo. Chemical Properties of 3-Amino-2,4-dimethylpentane (CAS 4083-57-2). [Link]

  • LookChem. (S)-3-aMino-2,4-diMethylpentan-2-ol. [Link]

  • PubChem. 3-Amino-2,4-dimethylpentan-2-ol. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.